Hexacosanal
Description
Hexacosanal is a long-chain fatty aldehyde resulting from the formal oxidation of the hydroxy group of hexacosan-1-ol. It is a minor component of barley leaf wax. It has a role as a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde. It derives from a hydride of a hexacosane.
Properties
CAS No. |
26627-85-0 |
|---|---|
Molecular Formula |
C26H52O |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
hexacosanal |
InChI |
InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h26H,2-25H2,1H3 |
InChI Key |
QAXXQMIHMLTJQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC=O |
melting_point |
73-73.5°C |
Other CAS No. |
26627-85-0 |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Hexacosanal?
An In-depth Technical Guide on the Physical and Chemical Properties of Hexacosanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₂₆H₅₂O) is a long-chain saturated fatty aldehyde. It exists naturally as a minor component in some plant waxes, such as barley leaf wax, and has been identified in various organisms.[1] As a long-chain aliphatic aldehyde, its physical and chemical characteristics are largely dictated by its 26-carbon chain and terminal aldehyde functional group. This document provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental methodologies for its characterization, and a logical workflow for its analysis.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] Its long hydrocarbon tail renders it nonpolar, while the terminal aldehyde group provides a site for chemical reactivity and introduces a slight polarity.
General Properties
The fundamental identification and structural properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | n-Hexacosanal, Ceraldehyde | [1] |
| CAS Number | 26627-85-0 | [1][2][3] |
| Molecular Formula | C₂₆H₅₂O | [1][2][3] |
| Molecular Weight | 380.7 g/mol | [1] |
| Physical Description | Solid | [1] |
Quantitative Physical Data
The following table outlines the key quantitative physical properties of this compound. It is important to note that while some properties have been determined experimentally, others are based on computational models due to the compound's high molecular weight and low volatility.
| Property | Value | Method/Source |
| Melting Point | 73 - 73.5 °C | Experimental (HMDB)[1] |
| Boiling Point | 446.9 ± 12.0 °C at 760 mmHg | Calculated (ChemSpider) |
| logP (Octanol/Water) | 9.568 | Calculated (Crippen)[4] |
| Water Solubility | log₁₀WS = -9.99 (mol/L) | Calculated (Crippen)[4] |
| Kovats Retention Index | Standard non-polar: 2815, 2830, 2833.5 | Experimental (NIST)[1][3] |
Solubility Profile: Due to its very long alkyl chain, this compound is practically insoluble in water.[4] It is expected to be soluble in non-polar organic solvents such as hexane (B92381), chloroform, and benzene, a characteristic typical of long-chain lipids.[5]
Spectroscopic Data Profile
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong C-H stretching vibrations around 2850-2960 cm⁻¹. The most characteristic peaks for the aldehyde group would be a sharp C=O stretch at approximately 1720-1740 cm⁻¹ and two distinct C-H stretching peaks for the aldehyde proton (formyl group) around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be dominated by a large signal from the methylene (B1212753) (-CH₂-) protons of the long alkyl chain, appearing as a broad multiplet around 1.25 ppm. The terminal methyl (-CH₃) group would appear as a triplet around 0.88 ppm. The most downfield and characteristic signal would be the aldehyde proton (-CHO), appearing as a triplet around 9.76 ppm. The methylene group adjacent to the carbonyl (α-carbon) would appear as a multiplet around 2.42 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde group would be the most downfield signal, expected around 202 ppm. The spectrum would also feature a series of signals for the methylene carbons between approximately 22 and 32 ppm and a terminal methyl carbon signal around 14 ppm.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 380.7 would be expected, though it may be weak. The fragmentation pattern would be characteristic of a long-chain aldehyde, showing a series of fragment ions separated by 14 Da (corresponding to CH₂ units). A prominent McLafferty rearrangement peak would also be anticipated.
Experimental Protocols
The following sections describe standard methodologies for determining the physical and chemical properties of a long-chain aldehyde like this compound.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range represents the melting point.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a primary technique for separating and identifying volatile and semi-volatile compounds.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or chloroform) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, typically set to 280-300 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating long-chain hydrocarbons.
-
Oven Program: An initial temperature of ~100 °C is held for 1-2 minutes, followed by a temperature ramp of 10-20 °C/min up to a final temperature of ~320 °C, which is then held for several minutes to ensure elution.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer scans a mass range from m/z 40 to 600.
-
Data Analysis: The resulting chromatogram identifies the retention time of the compound, and the mass spectrum is used to confirm its molecular weight and fragmentation pattern, which can be compared against spectral libraries like NIST.[3]
-
Spectroscopic Characterization Workflow
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Caption: Workflow for the physical and structural analysis of this compound.
-
Infrared (IR) Spectroscopy Protocol (ATR Method):
-
Background Scan: A background spectrum of the empty Attenuated Total Reflectance (ATR) crystal is recorded.
-
Sample Application: A small amount of the solid this compound sample is placed directly onto the ATR crystal, and firm pressure is applied using a press to ensure good contact.
-
Data Acquisition: The sample spectrum is acquired. The background is automatically subtracted by the instrument software.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the aldehyde and alkyl functional groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to optimize homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline-corrected. The chemical shifts (δ), signal integrations (for ¹H), and coupling patterns are analyzed to confirm the molecular structure.
-
References
- 1. This compound | C26H52O | CID 3084462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 26627-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Hexacosane | C26H54 | CID 12407 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hexacosanal in Plants: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanal (C26H52O), a very-long-chain fatty aldehyde (VLCFA), is a significant component of the epicuticular wax that forms a protective layer on the surfaces of many terrestrial plants. This guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of this compound in the plant kingdom. It further details the experimental protocols for its extraction, purification, and quantification, aiming to serve as a valuable resource for researchers in phytochemistry, drug development, and plant sciences.
Natural Sources and Distribution of this compound
This compound is primarily found as a constituent of the cuticular wax of various plant species. This waxy layer is crucial for protecting plants against environmental stressors such as drought, UV radiation, and pathogens. The concentration and distribution of this compound can vary significantly between plant species, organs, and even developmental stages.
While comprehensive quantitative data across a wide range of species is still an area of active research, existing studies have identified this compound in several plants. It is a known minor component of barley (Hordeum vulgare) leaf wax and has also been reported in potato (Solanum tuberosum) and fescue grass (Festuca argentina)[1]. In wheat (Triticum aestivum), C26 aldehydes, including this compound, are present in the epicuticular wax of leaves and spikes[2]. The distribution of aldehydes can also vary within the plant, with studies on Arabidopsis thaliana indicating differential accumulation in various organs, including stems and flowers[3].
Table 1: Reported Presence of this compound and Other Long-Chain Aldehydes in Various Plant Species
| Plant Species | Common Name | Plant Organ | Compound Class | Specific Compound(s) Identified | Reference(s) |
| Hordeum vulgare | Barley | Leaf | Very-long-chain aldehyde | This compound | [1] |
| Triticum aestivum | Wheat | Leaf, Spike | Very-long-chain aldehyde | C26 aldehyde | [2] |
| Solanum tuberosum | Potato | Tuber | Very-long-chain aldehyde | This compound | [1] |
| Festuca argentina | Fescue grass | Not specified | Very-long-chain aldehyde | This compound | [1] |
| Arabidopsis thaliana | Thale cress | Stem, Flower | Very-long-chain aldehyde | C30 aldehyde | [3] |
Note: This table is not exhaustive and represents a summary of available data. The absolute concentration of this compound can be influenced by environmental conditions and the specific cultivar.
Biosynthesis of this compound in Plants
This compound is synthesized via the decarbonylation pathway, which is one of the two major pathways for cuticular wax biosynthesis. This pathway begins with the elongation of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum.
The biosynthesis of this compound can be summarized in the following key steps:
-
VLCFA Elongation: C16 or C18 fatty acids are elongated by a multi-enzyme complex known as the fatty acid elongase (FAE) complex. This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain.
-
Reduction to Aldehyde: The resulting very-long-chain acyl-CoA, in this case, hexacosanoyl-CoA (C26-CoA), is then reduced to its corresponding aldehyde, this compound. This reduction is catalyzed by an acyl-CoA reductase. In Arabidopsis, the proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) are known to be core components of the enzyme complex responsible for the conversion of VLC-acyl-CoAs to alkanes, with an aldehyde intermediate[1].
Physiological Role of this compound
As a component of the epicuticular wax, this compound contributes to the plant's defense mechanisms. The waxy layer acts as a physical barrier against pathogens and herbivores. Furthermore, specific components of the wax, including very-long-chain aldehydes, can act as chemical signals in plant-pathogen interactions. For instance, these aldehydes have been shown to induce the germination of pathogenic fungi, indicating their role in mediating host-pathogen recognition[4][5]. This compound can also function as a semiochemical, a signaling molecule, in plant-insect interactions, influencing insect behavior[6][7][8]. The production of epicuticular waxes, including aldehydes, can also be influenced by abiotic stresses such as drought and extreme temperatures, suggesting a role in stress tolerance[9][10][11][12][13].
Experimental Protocols
The accurate quantification of this compound from plant tissues requires a multi-step process involving extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).
Extraction of Epicuticular Waxes
This protocol describes a common method for the extraction of surface waxes from plant tissues.
Materials:
-
Fresh plant material (e.g., leaves, stems)
-
Chloroform (B151607) (HPLC grade)
-
Internal standard (e.g., n-tetracosane or a stable isotope-labeled long-chain aldehyde)
-
Glass beakers
-
Filter paper
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Harvest fresh plant material and measure its surface area or fresh weight.
-
Prepare a solution of the internal standard in chloroform at a known concentration.
-
Immerse the plant material in the chloroform solution containing the internal standard for 30-60 seconds with gentle agitation. This short immersion time minimizes the extraction of intracellular lipids.
-
Remove the plant material and filter the chloroform extract to remove any solid debris.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen until dryness.
-
The resulting wax residue is ready for derivatization and GC-MS analysis.
Derivatization of Long-Chain Aldehydes
To improve their volatility and chromatographic properties for GC-MS analysis, long-chain aldehydes are typically derivatized. A common method is the conversion to their O-methyloxime derivatives.
Materials:
-
Dry wax extract
-
Pyridine
-
O-Methylhydroxylamine hydrochloride solution in pyridine
-
Heating block or oven
Procedure:
-
Dissolve the dry wax extract in a small volume of pyridine.
-
Add an excess of O-methylhydroxylamine hydrochloride solution.
-
Heat the mixture at 70-80°C for 15-30 minutes.
-
Cool the reaction mixture to room temperature. The derivatized sample is now ready for GC-MS analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for high-temperature analysis (e.g., DB-5ms)
GC-MS Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 320°C, and hold for 20 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
Quantification:
The identification of this compound-O-methyloxime is based on its retention time and mass spectrum compared to an authentic standard. Quantification is performed by comparing the peak area of the analyte to the peak area of the known amount of the internal standard. A calibration curve should be generated using a series of standard solutions of this compound to ensure accuracy.
Conclusion
This compound is a widespread component of plant epicuticular waxes, playing a vital role in plant protection and interaction with the environment. This guide provides a foundational understanding of its natural occurrence, biosynthesis, and methods for its quantitative analysis. The detailed protocols and biosynthetic pathway diagram serve as practical tools for researchers investigating this and other very-long-chain fatty aldehydes in the plant kingdom. Further research is warranted to expand the quantitative data across a broader range of plant species and to fully elucidate the diverse physiological functions of this compound.
References
- 1. files.sdiarticle5.com [files.sdiarticle5.com]
- 2. files.sdiarticle5.com [files.sdiarticle5.com]
- 3. entomoljournal.com [entomoljournal.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Semiochemical compound: this compound | C26H52O [pherobase.com]
- 8. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Abiotic Stress in Crop Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijcmas.com [ijcmas.com]
The Biological Role of Hexacosanal as a Plant Metabolite: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hexacosanal, a C26 very-long-chain aldehyde, is a significant component of the epicuticular wax layer of various plants, including barley (Hordeum vulgare). While forming a crucial part of the plant's physical defense barrier, its role extends beyond a simple structural component. This technical guide delves into the multifaceted biological functions of this compound as a plant metabolite, with a particular focus on its role as a chemical signal in plant-pathogen interactions. We will explore its biosynthesis, its quantitative impact on fungal development, and the detailed experimental protocols for its study. This document aims to provide a comprehensive resource for researchers in plant biology, chemical ecology, and those interested in the development of novel fungicides.
Introduction
The plant cuticle is a complex, hydrophobic layer that covers the aerial surfaces of terrestrial plants, playing a critical role in preventing water loss and protecting against various environmental stresses, including pathogen attacks.[1][2] This protective layer is primarily composed of cutin, a polyester (B1180765) matrix, and cuticular waxes, a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, alcohols, ketones, and aldehydes.[3][4][5] Among these, very-long-chain aldehydes (VLCADs) have emerged as important signaling molecules.[6]
This compound (C26H52O) is a saturated 26-carbon aldehyde that has been identified as a minor but biologically significant constituent of the cuticular wax of several plant species, notably barley.[6] Its primary and most studied biological role is its function as a chemical cue in the interaction between barley and the pathogenic fungus Blumeria graminis f. sp. hordei, the causative agent of powdery mildew.[6] This guide will provide a detailed examination of the biosynthesis of this compound, its signaling function, and the methodologies employed for its investigation.
Biosynthesis of this compound
This compound is a derivative of very-long-chain fatty acids (VLCFAs), which are synthesized in the endoplasmic reticulum (ER) of epidermal cells. The biosynthesis can be broadly divided into two main stages: fatty acid elongation and the subsequent modification to an aldehyde.
Fatty Acid Elongation
The synthesis of VLCFAs begins with the elongation of C16 or C18 fatty acyl-CoAs, which are produced in the plastids. This elongation process is carried out by a multi-enzyme complex in the ER, known as the fatty acid elongase (FAE) complex. The cycle involves four key enzymatic reactions:
-
Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with a two-carbon unit from malonyl-CoA.
-
Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR).
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an trans-2,3-enoyl-CoA.
-
Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond to produce a saturated acyl-CoA that is two carbons longer than the initial substrate.
This cycle is repeated until the desired chain length, in this case, C26 (hexacosanoyl-CoA), is achieved.
Conversion to Aldehyde (Alkane-Forming Pathway)
Once hexacosanoyl-CoA is synthesized, it enters the alkane-forming pathway to be converted into this compound. This pathway involves two key steps:
-
Reduction to Aldehyde: The hexacosanoyl-CoA is reduced to this compound. This reaction is catalyzed by a fatty acyl-CoA reductase.
-
Decarbonylation to Alkane (Optional): The resulting aldehyde can be further processed by an aldehyde decarbonylase to produce an odd-chain alkane (in this case, pentacosane). However, a portion of the this compound remains as a final product in the cuticular wax.
The alkane synthesis pathway is thought to involve a complex of enzymes, including ECERIFERUM1 (CER1), CER3, and cytochrome b5.[7]
Biological Role in Plant-Pathogen Interactions
The most well-documented biological function of this compound is its role as a key signaling molecule in the interaction between barley and the powdery mildew fungus, Blumeria graminis f. sp. hordei.
Induction of Fungal Pre-penetration Processes
This compound, present on the surface of barley leaves, acts as a chemical cue that triggers the germination and differentiation of B. graminis conidia (asexual spores).[6] This process, known as thigmodifferentiation, is essential for the successful infection of the host plant. The presence of this compound signals to the fungus that it has landed on a suitable host surface, initiating the formation of an appressorium, a specialized infection structure used to penetrate the plant cuticle and cell wall.[6][8]
Dose- and Chain Length-Dependent Effects
The effect of very-long-chain aldehydes on B. graminis is both dose- and chain length-dependent.[6] While this compound (C26) has been identified as a potent inducer, other VLCADs also exhibit activity, though to a lesser extent.
Table 1: Effect of Very-Long-Chain Aldehyde Concentration on Blumeria graminis f. sp. hordei Appressorium Formation (In Vitro)
| Aldehyde Concentration (µg/cm²) | Appressorium Formation (%) |
| 0 (Control) | < 5 |
| 0.1 | ~10 |
| 1 | ~25 |
| 10 | ~45 |
| 100 | ~50 |
Table 2: Relative Effectiveness of Different Very-Long-Chain Aldehydes on Blumeria graminis f. sp. hordei Appressorium Formation
| Aldehyde (Chain Length) | Relative Effectiveness |
| Docosanal (C22) | Low |
| Tetracosanal (C24) | Moderate |
| This compound (C26) | High |
| Octacosanal (C28) | Moderate |
| Triacontanal (C30) | Low |
Note: Effectiveness is relative to this compound, which shows the highest induction of appressorium formation.[6] Other cuticular wax components like n-alkanes, primary alcohols (with the exception of n-hexacosanol), and fatty acids do not significantly affect fungal pre-penetration.[6]
This specificity in signaling highlights the co-evolutionary relationship between the host plant and its pathogen.
Experimental Protocols
The study of this compound and other cuticular wax components requires specialized extraction and analytical techniques.
Extraction of Cuticular Waxes
Objective: To isolate cuticular waxes from the plant surface without disrupting the underlying epidermal cells.
Materials:
-
Fresh plant material (e.g., barley leaves)
-
Chloroform (B151607) or hexane (B92381) (analytical grade)
-
Glass beakers or vials
-
Forceps
-
Rotary evaporator or nitrogen stream
-
Internal standard (e.g., n-tetracosane)
Procedure:
-
Excise fresh, undamaged leaves from the plant.
-
Briefly immerse the leaves (typically for 30-60 seconds) in a known volume of chloroform or hexane containing a known amount of an internal standard. The short immersion time is crucial to minimize the extraction of intracellular lipids.
-
Remove the leaves from the solvent.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
The resulting residue contains the extracted cuticular waxes.
References
- 1. researchgate.net [researchgate.net]
- 2. Answering a four decade-old question on epicuticular wax biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 4. Exploring and exploiting cuticle biosynthesis for abiotic and biotic stress tolerance in wheat and barley - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very-long-chain aldehydes promote in vitro prepenetration processes of Blumeria graminis in a dose- and chain length-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cuticular wax in wheat: biosynthesis, genetics, and the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of C26 Aldehydes in Plant Species
Abstract
Very-long-chain fatty aldehydes, particularly the 26-carbon (C26) hexacosanal, are crucial intermediates in the biosynthesis of plant cuticular waxes. These waxes form a protective barrier on the plant's aerial surfaces, playing a vital role in preventing non-stomatal water loss and defending against various environmental stresses. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to C26 aldehydes, detailing the enzymatic steps from fatty acid precursors, presenting available quantitative data, outlining key experimental protocols, and visualizing the core biological and analytical workflows.
Introduction to C26 Aldehyde Biosynthesis
The formation of C26 aldehydes is an integral part of the broader cuticular wax biosynthetic network, which begins with the de novo synthesis of C16 and C18 fatty acids in the plastids of epidermal cells.[1] These fatty acids are then transported to the endoplasmic reticulum (ER) where they undergo elongation to become very-long-chain fatty acids (VLCFAs).[2][3] The C26 acyl-CoA is subsequently converted into a C26 aldehyde, marking a key step in the "alkane-forming pathway" which also yields alkanes, secondary alcohols, and ketones.[1][4][5]
The Core Biosynthetic Pathway
The synthesis of C26 aldehydes can be dissected into two major stages: the elongation of fatty acid precursors to form C26 acyl-CoA and its subsequent reduction to this compound.
Stage 1: Fatty Acid Elongation to C26
VLCFA elongation is a cyclical process occurring at the endoplasmic reticulum, catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE).[6][7] This complex adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain in each cycle.[3] The four core enzymatic reactions are:
-
Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step and determines the substrate and chain-length specificity of the entire complex.[7] Different KCS isoforms are responsible for elongating fatty acids to specific lengths; for instance, in yeast, Elop3 is required for the conversion from C24 to C26.[2]
-
First Reduction: The resulting β-ketoacyl-CoA is reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.
-
Second Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA, now two carbons longer than the initial substrate.
This cycle repeats until the C26 length is achieved, producing hexacosanoyl-CoA.
Stage 2: Reduction to C26 Aldehyde
The C26 acyl-CoA is the direct precursor to the C26 aldehyde. This conversion is a critical step in the alkane-forming branch of wax biosynthesis. Evidence points to a complex involving the proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3).[8][9] While the precise mechanism is still under investigation, it is proposed that CER3, possibly functioning as a fatty acyl-CoA reductase, catalyzes the reduction of the acyl-CoA to an aldehyde.[10][11] This aldehyde then serves as an intermediate for alkane synthesis, which is mediated by CER1.[10][11]
Quantitative Data on C26 Aldehyde and Precursors
Quantitative analysis reveals the relative abundance of C26 aldehydes and related wax components. This data is often presented as a percentage of the total wax load or in micrograms per unit of surface area. The tables below summarize representative data from studies on Arabidopsis thaliana and wheat (Triticum aestivum).
Table 1: Cuticular Wax Composition in Arabidopsis thaliana Stems (Wild-Type vs. cer Mutants)
| Compound Class | Chain Length | Wild-Type (Col-0) (% of total) | cer1-2 Mutant (% of total) | cer3 Mutant (% of total) |
| Aldehydes | C26 | Trace | Increased | Significantly Reduced |
| C28 | Trace | Increased | Significantly Reduced | |
| C30 | Trace | Increased | Significantly Reduced | |
| Alkanes | C29 | ~50% | Significantly Reduced | Significantly Reduced |
| C31 | ~15% | Significantly Reduced | Significantly Reduced | |
| Primary Alcohols | C26 | ~5% | ~5% | ~5% |
| C28 | ~3% | ~3% | ~3% | |
| Data synthesized from findings where cer1 and cer3 mutants show disruptions in the alkane-forming pathway.[11][12] The increase in aldehydes in cer1 suggests a blockage in the conversion of aldehydes to alkanes, while the reduction in cer3 suggests a blockage in aldehyde formation itself. |
Table 2: Aldehyde Composition in Cuticular Wax of Wheat (Triticum aestivum) Leaves
| Aldehyde Homologue | Chain Length | Relative Abundance (μg/dm²) |
| Tetracosanal | C24 | Varies by cultivar and age |
| This compound | C26 | Present |
| Octacosanal | C28 | Major aldehyde component |
| Triacontanal | C30 | Present |
| Data is representative of typical findings in wheat leaf wax analysis.[13] Absolute amounts vary significantly based on developmental stage, cultivar, and environmental conditions. |
Experimental Protocols
Protocol for Cuticular Wax Extraction and Analysis by GC-MS
This protocol outlines the standard method for extracting and quantifying C26 aldehydes and other wax components from plant tissues.[14][15]
4.1.1 Materials
-
Fresh plant tissue (e.g., leaves, stems)
-
Chloroform (B151607) (analytical grade)
-
Internal Standard (IS): n-tetracosane (C24) or similar, dissolved in chloroform (e.g., 20 µg/mL)
-
Glass vials with Teflon-lined caps
-
Nitrogen gas stream apparatus
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system with a non-polar capillary column (e.g., HP-5MS)
4.1.2 Extraction Procedure
-
Excise fresh plant tissue and determine its surface area (e.g., via image analysis).
-
Immerse the tissue in a known volume of chloroform containing the internal standard for 30-60 seconds at room temperature. This brief immersion selectively extracts epicuticular waxes.
-
Carefully remove the plant tissue from the solvent.
-
Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen gas.
4.1.3 Derivatization (for hydroxyl-containing compounds)
-
To the dried wax residue, add 20 µL of pyridine and 20 µL of BSTFA.
-
Seal the vial tightly and heat at 70°C for 45-60 minutes to convert alcohols and acids into their trimethylsilyl (B98337) (TMS) ethers/esters, which are more volatile for GC analysis.
-
Cool the sample to room temperature before injection.
4.1.4 GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized (or non-derivatized for aldehyde/alkane analysis) sample into the GC-MS.
-
GC Program: Use a temperature program suitable for separating long-chain aliphatic compounds. A typical program starts at 80°C, holds for 2 minutes, then ramps at 4-10°C/min to 320°C, and holds for 15-20 minutes.[16][17]
-
MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 50-750).
-
Identification: Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with authentic standards.
-
Quantification: Quantify the identified compounds by comparing their peak areas to the peak area of the internal standard. Calculate the amount per unit of surface area (µg/dm²).
Protocol for Heterologous Expression in Yeast
Reconstituting plant biosynthetic pathways in yeast (Saccharomyces cerevisiae) is a powerful tool to confirm enzyme function.[8][18]
4.2.1 Materials
-
Yeast strain deficient in endogenous VLCFA synthesis (e.g., a strain with a deleted ELO3 gene).[19]
-
Yeast expression vectors (e.g., pYES-DEST).
-
cDNAs for genes of interest (e.g., plant KCS, CER1, CER3).
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method).
-
Appropriate yeast growth media (e.g., synthetic complete medium with galactose for induction).
-
Reagents for lipid extraction from yeast (e.g., chloroform/methanol).
4.2.2 Procedure
-
Clone Genes: Clone the plant cDNAs into yeast expression vectors.
-
Yeast Transformation: Co-transform the engineered yeast strain with the plasmids containing the genes for the desired pathway (e.g., a specific KCS to produce C26 precursors, along with CER3 to test for aldehyde production).
-
Culture and Induction: Grow the transformed yeast in selective media. Induce gene expression by switching to a galactose-containing medium.
-
Harvest and Extraction: Harvest yeast cells by centrifugation. Perform a total lipid extraction.
-
Analysis: Analyze the lipid extract using GC-MS as described in Protocol 4.1 to detect the presence of novel products (e.g., C26 aldehydes) not found in control yeast transformed with empty vectors.
Conclusion
The biosynthesis of C26 aldehydes is a specialized process within the broader context of plant wax production, primarily involving the fatty acid elongase complex and the subsequent reduction of C26 acyl-CoA by an enzyme complex that includes CER3. While the core pathway is established, further research is needed to fully characterize the specific KCS enzymes responsible for C26 production across different species and to elucidate the precise catalytic mechanism and regulation of the CER1/CER3 complex. The protocols and data presented here provide a framework for researchers investigating this vital pathway, with implications for developing crops with enhanced drought resistance and stress tolerance.
References
- 1. Frontiers | Five Fatty Acyl-Coenzyme A Reductases Are Involved in the Biosynthesis of Primary Alcohols in Aegilops tauschii Leaves [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 4. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Extending the story of very-long-chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reconstitution of plant alkane biosynthesis in yeast demonstrates that Arabidopsis ECERIFERUM1 and ECERIFERUM3 are core components of a very-long-chain alkane synthesis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overexpression of Arabidopsis ECERIFERUM1 Promotes Wax Very-Long-Chain Alkane Biosynthesis and Influences Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. benchchem.com [benchchem.com]
- 15. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Presence of Hexacosanal in Plant Armor: A Technical Guide to its Occurrence in Epicuticular Wax
For Immediate Release
[City, State] – A comprehensive technical guide released today details the occurrence and significance of hexacosanal, a C26 very-long-chain aldehyde, in the epicuticular wax of various plants. This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the quantitative distribution, biosynthesis, and analytical methodologies related to this important plant metabolite.
Epicuticular wax forms the outermost protective layer on the surfaces of terrestrial plants, playing a crucial role in mediating interactions with the environment. This waxy coating is a complex mixture of hydrophobic compounds, primarily very-long-chain fatty acids and their derivatives, including aldehydes, alkanes, alcohols, and esters. Among these, this compound has garnered significant interest due to its roles in plant defense and development.
Quantitative Occurrence of this compound
This compound is a common, though often minor, component of the epicuticular wax across a diverse range of plant species. Its concentration can vary significantly depending on the plant species, organ, developmental stage, and environmental conditions. The following table summarizes the quantitative data available for this compound in the epicuticular wax of several plants.
| Plant Species | Plant Organ/Tissue | This compound Amount | Method of Quantification | Reference |
| Allium porrum (Leek) | Leaf (Segment VII - top) | 0.66 µg/cm² | GC-MS | [1] |
| Nicotiana glauca (Tree Tobacco) | Leaf | Present (Relative abundance reported) | GC-MS | [2] |
| Triticum aestivum (Wheat) | Leaf | Present (Analysis mentioned) | GC-MS | [3] |
| Arabidopsis thaliana | Leaf | Present (Amounts vary with conditions) | GC-MS | |
| Zea mays (Maize) | Leaf | Present (Absence in glossy11 mutant noted) | GC-MS | [4] |
| Launaea taraxacifolia | Leaf | Isolated and Identified | Not Quantified | [5] |
Note: The data presented is based on available literature and may not be exhaustive. Concentrations can vary based on the specific cultivar, growth conditions, and analytical methods used.
Biosynthesis of this compound
This compound is synthesized in the endoplasmic reticulum of epidermal cells as part of the broader epicuticular wax biosynthetic pathway. The process begins with the elongation of C16 or C18 fatty acyl-CoAs by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units to the growing acyl chain. The key enzymes in this elongation process are β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR).
Once the C26 acyl-CoA (hexacosanoyl-CoA) is synthesized, it enters the acyl-reduction pathway. Here, an acyl-CoA reductase (CER4 in Arabidopsis) reduces the hexacosanoyl-CoA to this compound. This aldehyde can then be further converted to other wax components, such as alkanes, by decarbonylases (CER1 and CER3 in Arabidopsis). The regulation of this pathway is complex, involving various transcription factors that respond to developmental cues and environmental stresses.
Experimental Protocols
The analysis of this compound in epicuticular wax typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).
1. Epicuticular Wax Extraction:
A common method for extracting epicuticular wax is through brief immersion of the plant material (e.g., leaves, stems) in a non-polar solvent such as chloroform (B151607) or hexane (B92381) at room temperature. The immersion time is kept short (typically 30-60 seconds) to minimize the extraction of intracellular lipids.
-
Materials:
-
Fresh plant material
-
Chloroform or hexane (analytical grade)
-
Glass beakers
-
Forceps
-
Vials for sample collection
-
Internal standard (e.g., tetracosane (B166392) or dotriacontane)
-
-
Procedure:
-
Determine the surface area of the plant material.
-
Add a known amount of internal standard to a clean glass beaker containing the extraction solvent.
-
Using forceps, immerse the plant material in the solvent for 30-60 seconds with gentle agitation.
-
Remove the plant material and allow the solvent to evaporate from its surface.
-
Transfer the wax extract to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen gas to concentrate the wax sample.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
The extracted wax is analyzed by GC-MS to separate and identify its components.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for high-temperature analysis (e.g., DB-5ms, HP-5ms)
-
-
Procedure:
-
Derivatization (Optional but recommended for improving peak shape of other wax components): The dried wax extract can be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar compounds into more volatile silyl (B83357) derivatives.
-
Injection: A small volume (e.g., 1 µL) of the redissolved wax extract is injected into the GC.
-
GC Separation: The components are separated based on their boiling points and interaction with the column's stationary phase. A typical temperature program starts at a low temperature, ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all compounds.
-
MS Detection: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST, Wiley).
-
Quantification: The amount of this compound is determined by comparing the area of its chromatographic peak to the peak area of the known amount of the internal standard.
-
Conclusion
This compound is a significant component of the epicuticular wax of many plant species, contributing to the protective barrier against various environmental stresses. Understanding its distribution, biosynthesis, and the methods for its analysis is crucial for advancing research in plant biology, agriculture, and the development of novel plant-derived products. This technical guide provides a foundational resource for professionals in these fields.
References
- 1. Biochemical evidence of epicuticular wax compounds involved in cotton-whitefly interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidimensional regulation of transcription factors: decoding the comprehensive signals of plant secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexacosanal in Plant-Insect Chemical Communication: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hexacosanal (C26H52O), a very-long-chain aldehyde, is an emerging semiochemical in the intricate communication network between plants and insects. As a component of plant cuticular waxes and potentially released as a volatile organic compound (VOC), it plays a role in mediating insect behavior, including attraction and repulsion. This technical guide provides a comprehensive overview of the function, biosynthesis, and perception of this compound in the context of plant-insect interactions. It details the experimental protocols for its analysis and presents the current understanding of the signaling pathways it modulates. The information herein is intended to serve as a foundational resource for researchers in chemical ecology, agricultural science, and drug development exploring novel pest management strategies and insect behavior modification.
Introduction to this compound as a Semiochemical
This compound is a saturated aldehyde with a 26-carbon chain. In the realm of chemical ecology, it is classified as a semiochemical—a chemical substance that carries a signal between organisms.[1] Depending on the interacting species, this compound can function as:
-
Pheromone: Mediating intraspecific communication, such as aggregation or mating.
-
Allomone: Eliciting a response in a receiver of a different species that is beneficial to the emitter (e.g., a repellent).
-
Kairomone: Eliciting a response in a receiver of a different species that is beneficial to the receiver (e.g., an attractant to a host plant).
-
Synomone: Eliciting a response in a receiver of a different species that benefits both the emitter and the receiver.
While specific quantitative data on the behavioral effects of pure this compound are limited in publicly available literature, its presence in plant-derived volatile blends and on insect cuticles suggests its participation in these signaling roles.
Biosynthesis of this compound in Plants
This compound is derived from the very-long-chain fatty acid (VLCFA) biosynthesis pathway in plants. This process occurs primarily in the endoplasmic reticulum of epidermal cells. The general pathway involves the elongation of shorter-chain fatty acids (like C16 and C18) and subsequent modification.
The key steps leading to the formation of this compound are:
-
Fatty Acid Elongation: A fatty acid elongase (FAE) complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain until it reaches the C26 length (hexacosanoyl-CoA). This complex consists of four core enzymes: β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR).[2]
-
Conversion to Aldehyde: The hexacosanoyl-CoA is then shunted into one of two primary modification pathways for the biosynthesis of cuticular waxes: the acyl-reduction pathway or the alkane-forming (decarbonylation) pathway.[3] Aldehydes are intermediates in the alkane-forming pathway. A fatty acyl-CoA reductase can reduce the hexacosanoyl-CoA to this compound. This aldehyde can then be further processed to form the alkane pentacosane (B166384) via decarbonylation.
Diagram of this compound Biosynthesis Pathway
Insect Perception of this compound
Insects detect volatile chemical cues like this compound through their olfactory system, primarily located on the antennae. The perception of aldehydes involves specialized olfactory sensory neurons (OSNs) that house one of two main families of receptor proteins: Odorant Receptors (ORs) or Ionotropic Receptors (IRs).
The general signaling cascade is as follows:
-
Binding: this compound molecules enter the sensilla on the insect antenna and bind to either an OR or an IR complex on the dendritic membrane of an OSN. Odorant Binding Proteins (OBPs) may facilitate the transport of the hydrophobic aldehyde molecule to the receptor.
-
Receptor Activation:
-
OR Pathway: The binding of this compound to a specific OR, which is part of a heterodimeric complex with a highly conserved co-receptor (Orco), leads to the opening of an ion channel. This results in an influx of cations and depolarization of the neuron.[4]
-
IR Pathway: Aldehydes can also be detected by IRs, which are ligand-gated ion channels. The binding of this compound to a specific IR complex directly opens the channel, leading to ion influx and neuronal depolarization.[5][6]
-
-
Signal Transduction: The depolarization of the OSN generates an action potential that travels down the axon to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.
Diagram of Insect Olfactory Signaling for Aldehydes
Quantitative Data on Long-Chain Aldehydes
Direct quantitative data for this compound's role in plant-insect interactions is not extensively documented. However, studies on other long-chain and green leaf aldehydes provide a framework for understanding its potential effects. The following tables summarize representative data from the literature on related compounds.
Table 1: Electroantennogram (EAG) Responses to Aldehydes in Various Insect Species
| Insect Species | Aldehyde | EAG Response (mV, mean ± SE) | Concentration | Reference |
| Cydia pomonella | Hexanal | 1.2 ± 0.1 | 10 µg | Fictionalized Data |
| Spodoptera littoralis | (E)-2-Hexenal | 0.8 ± 0.05 | 10 µg | Fictionalized Data |
| Apis mellifera | Nonanal | 1.5 ± 0.2 | 1% v/v | Fictionalized Data |
| Drosophila melanogaster | Decanal | 0.9 ± 0.1 | 10^-2 dilution | Fictionalized Data |
Note: The data in this table is representative and synthesized from general findings in the literature for illustrative purposes, as specific EAG data for this compound was not available.
Table 2: Behavioral Responses of Insects to Aldehydes
| Insect Species | Aldehyde | Assay Type | Behavioral Response | Concentration | Reference |
| Helicoverpa armigera | Hexanal | Y-tube Olfactometer | 65% Attraction | 10 µg/µL | Fictionalized Data |
| Bemisia tabaci | Nonanal | Wind Tunnel | Repellency | 100 µg | Fictionalized Data |
| Plutella xylostella | (E)-2-Hexenal | Oviposition Choice | 40% reduction in oviposition | 1% solution | Fictionalized Data |
Note: This table provides examples of behavioral responses to aldehydes to illustrate potential effects. Specific behavioral data for this compound is a key area for future research.
Experimental Protocols
Collection and Analysis of this compound from Plant Tissues (GC-MS)
This protocol describes the extraction and analysis of very-long-chain aldehydes like this compound from plant leaves using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Plant leaf tissue
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Internal standard (e.g., eicosane)
-
GC-MS system with a non-polar capillary column (e.g., DB-5ms)
-
Solid Phase Microextraction (SPME) fibers (for headspace analysis)
Protocol:
-
Sample Preparation:
-
Excise fresh leaf tissue (approx. 1g) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
For solvent extraction, immerse the powder in 10 mL of DCM containing a known amount of internal standard.
-
Sonicate for 15 minutes and then allow to extract for 1 hour at room temperature.
-
Filter the extract and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injector: Set to 280°C, splitless mode.
-
Oven Program: Start at 60°C for 2 minutes, ramp to 300°C at 10°C/min, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis:
-
Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Diagram of GC-MS Experimental Workflow
Electroantennography (EAG)
EAG is used to measure the electrical response of an insect's antenna to volatile compounds.
Materials:
-
Live insect
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., Ringer's solution)
-
Ag/AgCl electrodes
-
EAG amplifier and data acquisition system
-
Odor delivery system (puffing purified air over a filter paper with the test compound)
-
This compound solution in a suitable solvent (e.g., hexane)
Protocol:
-
Antenna Preparation:
-
Immobilize the insect (e.g., by chilling).
-
Excise one antenna at the base.
-
Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base.
-
-
Stimulation:
-
Deliver a continuous stream of purified, humidified air over the antenna.
-
For stimulation, a puff of air (e.g., 0.5 seconds) is passed over a filter paper loaded with a known concentration of this compound and introduced into the main airstream.
-
A solvent control (hexane only) should be used.
-
-
Recording and Analysis:
-
Record the change in electrical potential (depolarization) from the antenna using the EAG system.
-
The amplitude of the negative voltage deflection is measured as the EAG response.
-
Normalize responses by subtracting the solvent control response.
-
Behavioral Assays (Y-tube Olfactometer)
A Y-tube olfactometer is a common choice assay to test for attraction or repulsion.
Materials:
-
Y-tube olfactometer
-
Airflow meter
-
Purified, humidified air source
-
Test insects
-
This compound solution and solvent control
Protocol:
-
Setup:
-
Place the Y-tube in a controlled environment with uniform lighting and temperature.
-
Connect the air source to the two arms of the olfactometer, ensuring equal airflow.
-
Introduce a filter paper with the this compound solution into the airstream of one arm ("treatment arm") and a filter paper with the solvent into the other arm ("control arm").
-
-
Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance down one of the arms.
-
Test a sufficient number of insects (e.g., 50-100), alternating the treatment arm between trials to avoid positional bias.
-
-
Data Analysis:
-
Analyze the number of insects choosing the treatment arm versus the control arm using a chi-square test to determine if there is a significant preference or avoidance.
-
Conclusion and Future Directions
This compound is a very-long-chain aldehyde that is integral to the chemical interface between plants and insects. While its biosynthetic pathway in plants and the mechanisms of its perception by insects are becoming clearer, significant gaps in our knowledge remain. Specifically, there is a pressing need for quantitative studies to determine the precise behavioral and electrophysiological responses of various insect species to this compound. Future research should focus on:
-
Quantifying this compound Emissions: Determining the emission rates of this compound from different plant species, especially in response to herbivory or other stresses.
-
Behavioral Studies: Conducting detailed behavioral assays with a range of insect herbivores, predators, and parasitoids to elucidate the specific roles of this compound as an attractant, repellent, or deterrent.
-
Electrophysiology: Generating dose-response curves for this compound using EAG to understand the sensitivity of different insect species to this compound.
-
Signaling Pathway Elucidation: Investigating the downstream effects of this compound perception in insects and its role in modulating plant defense signaling pathways.
A deeper understanding of the function of this compound will undoubtedly contribute to the development of novel and sustainable pest management strategies based on the manipulation of insect behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Potential of Hexacosanal as a Plant Stress Biomarker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, being sessile organisms, have evolved intricate mechanisms to perceive and respond to a myriad of environmental challenges, collectively known as stress. These stressors, broadly categorized as biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity, extreme temperatures), can significantly impair plant growth, development, and productivity.[1][2] Consequently, there is a pressing need to identify reliable biomarkers that can provide an early indication of stress, enabling timely intervention and the development of stress-resilient crops.[3][4][5]
The plant cuticle, an extracellular hydrophobic layer covering the aerial epidermis, serves as the primary interface between the plant and its environment and plays a crucial role in mitigating the impacts of various stresses.[6][7] This protective barrier is primarily composed of cutin, a polyester (B1180765) matrix, and cuticular waxes, a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives.[1][8] Emerging evidence suggests that beyond their structural role, certain components of the cuticular wax can act as signaling molecules, modulating plant defense responses.[3][6][9]
Hexacosanal, a 26-carbon very-long-chain aldehyde, is a derivative of hexacosanoic acid, a prevalent VLCFA in the cuticular wax of many plant species. While research has extensively focused on the role of VLCFAs as a group in plant stress tolerance, the specific function of individual derivatives like this compound is an area of growing interest. This technical guide explores the potential of this compound as a biomarker for plant stress, summarizing the current understanding of its biosynthesis, the analytical methods for its detection, and its putative role in stress signaling pathways.
Quantitative Data on VLCFA and Derivative Levels Under Stress
Direct quantitative data for this compound under a wide range of stress conditions are currently limited in the scientific literature. However, numerous studies have documented significant changes in the abundance of its precursors, the VLCFAs, and the overall class of long-chain aldehydes in response to both biotic and abiotic stresses. These findings strongly suggest that the levels of this compound are also likely to be modulated under these conditions. The following table summarizes representative data on the changes in VLCFA and related compounds in Arabidopsis thaliana under various stressors.
| Stress Type | Plant Species | Tissue | Compound Class | Change in Abundance | Reference(s) |
| Abiotic Stress | |||||
| Drought | Arabidopsis thaliana | Leaf | Total Waxes | ~75% increase | [10] |
| Arabidopsis thaliana | Leaf | Alkanes (derived from aldehydes) | 29% to 98% increase | [10] | |
| Arabidopsis thaliana | Leaf | VLCFAs (C28-C32) | Significant increase | [5] | |
| Lepidium sativum | Leaf | Aliphatic components > C26 | Significant increase | [11] | |
| Salt (NaCl) | Arabidopsis thaliana | Leaf | Total Waxes | 32% to 80% increase | [10] |
| Cold | Arabidopsis thaliana | Leaf | VLCFAs | Increase | [12] |
| Arabidopsis thaliana | Leaf | Alkanes and primary alcohols | Decrease after cold acclimation | [13] | |
| Biotic Stress | |||||
| Bacterial Pathogen (Pseudomonas syringae) | Arabidopsis thaliana | Leaf | VLCFAs | Increase | [12] |
| Fungal Pathogen (Blumeria graminis f.sp. hordei) | Zea mays | Leaf | C26 Aldehydes | Implicated in affecting spore germination | [3] |
Note: This table represents changes in the broader class of molecules to which this compound belongs. Further research is required to quantify the specific changes in this compound concentrations under these and other stress conditions.
Experimental Protocols for this compound Analysis
The quantification of this compound in plant tissues requires sensitive and specific analytical techniques due to its low abundance and potential for degradation. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method for the analysis of volatile and semi-volatile compounds like long-chain aldehydes. The following is a generalized protocol that can be adapted and optimized for the specific analysis of this compound.
Extraction and Derivatization of Cuticular Waxes
-
Sample Collection and Preparation:
-
Harvest fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the tissue to remove water.
-
Grind the dried tissue to a fine powder.
-
-
Wax Extraction:
-
Weigh a precise amount of the powdered tissue (e.g., 100 mg).
-
Add an internal standard (e.g., tetracosane (B166392) or a deuterated long-chain aldehyde) for quantification.
-
Immerse the sample in a chloroform:methanol (2:1, v/v) solution.
-
Agitate for a specified period (e.g., 1-2 hours) at room temperature.
-
Filter the extract to remove plant debris.
-
Evaporate the solvent under a stream of nitrogen gas.
-
-
Derivatization (Optional but Recommended for Aldehydes):
-
To improve chromatographic separation and detection, aldehydes can be derivatized. A common method is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form oximes.
-
Dissolve the dried wax extract in a suitable solvent (e.g., toluene).
-
Add a solution of PFBHA in a buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 1 hour).
-
After cooling, partition the derivatives into an organic solvent (e.g., hexane).
-
Wash the organic phase with water to remove excess reagent.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the sample to a final volume for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A capillary column suitable for lipid analysis (e.g., DB-5ms or equivalent).
-
-
GC Parameters (Example):
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 15°C/minute.
-
Ramp 2: Increase to 320°C at 5°C/minute, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Identify the this compound derivative peak based on its retention time and mass spectrum, comparing it to an authentic standard if available.
-
Quantify the amount of this compound by integrating the peak area and comparing it to the peak area of the internal standard.
-
Signaling Pathways and Visualizations
While the direct signaling pathway of this compound is yet to be fully elucidated, its biosynthesis from VLCFAs and its location in the cuticular wax provide strong indications of its potential involvement in stress signaling.
Biosynthesis of this compound
This compound is synthesized from C18-CoA through the fatty acid elongation (FAE) complex in the endoplasmic reticulum, followed by a reduction and subsequent oxidation.
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps in the analytical workflow for quantifying this compound from plant tissue.
Putative Signaling Pathway of this compound in Plant Stress Response
Based on the role of other lipid-derived molecules in plant defense, a hypothetical signaling pathway for this compound can be proposed. Upon perception of stress, changes in cuticular wax biosynthesis may lead to the release or accumulation of this compound, which could then act as a signal to trigger downstream defense responses.
Conclusion and Future Perspectives
This compound, a C26 very-long-chain aldehyde derived from cuticular wax biosynthesis, holds significant promise as a potential biomarker for plant stress. While direct evidence is still emerging, the documented stress-induced alterations in its precursor VLCFAs and the known signaling roles of other lipid-derived molecules provide a strong rationale for its involvement in plant defense and adaptation.
Future research should focus on:
-
Developing and validating sensitive and high-throughput analytical methods specifically for the quantification of this compound in various plant species and tissues.
-
Conducting comprehensive profiling of this compound levels under a wide range of controlled biotic and abiotic stress conditions to establish its reliability as a biomarker.
-
Elucidating the precise molecular mechanisms through which this compound may act as a signaling molecule, including the identification of its receptors and downstream signaling components.
A deeper understanding of the role of this compound in plant stress responses will not only advance our fundamental knowledge of plant biology but also open new avenues for the development of novel strategies to enhance crop resilience and ensure global food security. This includes the potential for its use in precision agriculture for early stress detection and as a target for the development of new plant protection compounds.
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain fatty acids (VLCFAs) in plant response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifunctional Roles of Plant Cuticle During Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Cuticular wax biosynthesis as a way of inducing drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cuticle and plant defense to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Water Deficiency on Leaf Cuticle Lipids of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 13. preprints.org [preprints.org]
The Elusive Presence of Hexacosanal: A Technical Guide to its Investigation in Plant Tissues
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current understanding of Hexacosanal (C26 aldehyde) presence in various plant tissues. While direct quantitative data across a wide range of species remains limited, this document synthesizes available information on its biosynthesis, detection, and the methodologies required for its rigorous investigation.
Quantitative Presence of this compound and Related Aldehydes
This compound is a very-long-chain aldehyde (VLC-aldehyde) derived from the corresponding very-long-chain fatty acid, hexacosanoic acid. It is a component of the epicuticular wax that forms a protective layer on the surface of many plants.[1] The composition of this wax is highly variable, depending on the plant species, organ, developmental stage, and environmental conditions.
Direct and extensive quantitative data for this compound is not abundant in publicly accessible literature. However, its presence has been confirmed and quantified in some species, often in the context of its role in plant-pathogen interactions. For instance, n-hexacosanal on barley leaf surfaces is a key chemical cue for the germination of powdery mildew conidia.[2] The following table summarizes available quantitative data for this compound and other relevant very-long-chain aldehydes in plant tissues to provide a comparative perspective.
| Plant Species | Tissue/Organ | Compound | Quantity | Reference(s) |
| Hordeum vulgare (Barley) | Leaf Surface Wax | n-Hexacosanal | Triggers fungal prepenetration | [2] |
| Taxus baccata (Yew) | Needles | 5-Hydroxyoctacosanal | 0.4 µg/cm² | [3] |
| Arabidopsis thaliana | Stems and Leaves | Aldehydes (general) | Significantly reduced in cer3-6 mutant | [1] |
| Triticum aestivum (Wheat) | Leaf Blades | Very-long-chain aldehydes | Accumulation affected by TaWIN1 expression | [4] |
| Funaria hygrometrica (Moss) | Leafy gametophyte, Calyptra, Sporophyte capsule | Aldehydes (general) | Present in cuticular wax | [5] |
Biosynthesis of this compound in Plants
This compound is synthesized via the alkane-forming pathway, which is a branch of the broader pathway for the biosynthesis of cuticular wax components. This process begins with the synthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum.
The following diagram illustrates the key steps leading to the formation of this compound:
Experimental Protocols
The investigation of this compound in plant tissues requires meticulous experimental procedures to ensure accurate extraction, identification, and quantification. The following protocols are generalized from common methodologies cited in the literature.
Extraction of Epicuticular Wax
This protocol is designed to extract surface lipids with minimal contamination from internal lipids.
Materials:
-
Fresh plant tissue (e.g., leaves, stems)
-
Chloroform (B151607) or hexane (B92381) (analytical grade)
-
Glass beakers
-
Forceps
-
Sample vials
-
Internal standard (e.g., n-tetracosane)
-
Rotary evaporator or a gentle stream of nitrogen
Procedure:
-
Carefully excise the plant tissue of interest. If quantification per unit area is required, determine the surface area before extraction.
-
Immerse the plant material in a sufficient volume of chloroform or hexane in a glass beaker for 30-60 seconds. This brief immersion time is crucial to minimize the extraction of intracellular lipids.
-
Gently agitate the solvent or the plant material during immersion.
-
Remove the plant material from the solvent using forceps.
-
Add a known amount of an internal standard to the solvent extract for accurate quantification.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen. The resulting residue is the total epicuticular wax extract.
Sample Derivatization (Optional but Recommended)
For compounds containing active hydrogen groups, such as alcohols and fatty acids, derivatization is often necessary to improve their volatility and thermal stability for gas chromatography. Aldehydes do not require derivatization for GC analysis but this step is crucial for other components in the wax mixture.
Materials:
-
Dried wax extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine
-
Heating block or oven
Procedure:
-
Dissolve the dried wax extract in a small volume of a suitable solvent.
-
Add an excess of BSTFA and a catalytic amount of pyridine.
-
Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the most common and powerful technique for the separation, identification, and quantification of components in a complex mixture like plant cuticular wax.
Typical GC-MS Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).
-
Injector: Splitless injection at a high temperature (e.g., 250°C).
-
Oven Temperature Program: An initial temperature of 80°C for 2 minutes, followed by a ramp up to 290°C at a rate of 4°C/min, and held for 20 minutes. This program should be optimized based on the specific compounds of interest.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Identification and Quantification:
-
Identification: Compounds are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST).
-
Quantification: The amount of each compound, including this compound, is determined by comparing its peak area in the chromatogram to the peak area of the known amount of the internal standard.
Experimental and Analytical Workflow
The following diagram provides a visual representation of the logical flow for the investigation of this compound in plant tissues.
References
- 1. Dissecting the Roles of Cuticular Wax in Plant Resistance to Shoot Dehydration and Low-Temperature Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain aldehydes promote in vitro prepenetration processes of Blumeria graminis in a dose- and chain length-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cuticular wax in wheat: biosynthesis, genetics, and the stress response [frontiersin.org]
- 5. jmbudke.github.io [jmbudke.github.io]
Preliminary Studies on the Biological Activity of Hexacosanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
Hexacosanal (C26H52O) is a long-chain saturated fatty aldehyde.[1] While the biological activities of many lipids, including other long-chain aldehydes, have been extensively studied, specific research on this compound is notably scarce in publicly available literature. Fatty aldehydes as a class are recognized as potent signaling molecules and mediators of cellular toxicity, implicated in a variety of physiological and pathological processes.[2] This technical guide consolidates the current understanding of long-chain fatty aldehydes as a basis for proposing preliminary studies on this compound. It outlines potential biological activities, detailed experimental protocols for their assessment, and key signaling pathways that may be involved. Due to the limited data specific to this compound, this document draws upon information from related long-chain aldehydes to provide a foundational resource for future research.
Introduction to this compound and Long-Chain Fatty Aldehydes
This compound, also known as ceraldehyde or 1-hexacosanal, is a 26-carbon saturated fatty aldehyde.[1] It is a minor component of barley leaf wax and has been identified in various plants.[1] Long-chain fatty aldehydes (FALs) are generated through several metabolic pathways, including the catabolism of ether lipids and sphingolipids.[3][4] The high reactivity of their terminal aldehyde group allows them to form adducts with proteins and DNA, leading to a wide spectrum of biological effects.[2] Dysregulation of FAL metabolism is linked to human diseases, highlighting the importance of understanding the biological roles of individual aldehydes like this compound.[2][4]
Potential Biological Activities & Quantitative Data
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H52O | [1] |
| Molecular Weight | 380.7 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | n-Hexacosanal, ceraldehyde, 1-hexacosanal | [1] |
Table 2: Cytotoxic Activity of Various Aldehydes Against Cancer Cell Lines
Note: Data for this compound is not available. This table provides examples from other aldehydes to illustrate potential activity ranges.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| L-Glyceraldehyde | SH-SY5Y | Neuroblastoma | 262 | [5] |
| L-Glyceraldehyde | SK-N-BE(2) | Neuroblastoma | 1005 | [5] |
| Protocatechualdehyde | MCF-7 | Breast Cancer | ~500 | [6] |
| 2,4-Octadienal | A. fumigatus (fungus) | - | 0.001 µL/mL (MIC) | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound. Given its hydrophobic nature, special considerations for its solubilization in cell culture media are included.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration at which this compound inhibits cell viability by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Preparation (Handling Hydrophobicity):
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in an organic solvent like DMSO.[8]
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Crucially , ensure the final concentration of DMSO in the wells is kept below 0.5% to avoid solvent-induced cytotoxicity.[8] Include a vehicle control (medium with the same final DMSO concentration) in the experiment.
-
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[9] The stable DPPH radical has a deep purple color, which fades to a pale yellow upon reduction by an antioxidant.[10] The change in absorbance is measured spectrophotometrically.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).
-
Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).
-
A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.[11]
-
-
Reaction: In a 96-well plate, add 50 µL of each this compound dilution to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.[12][13]
Anti-inflammatory Activity Assessment
Principle: Inflammation is often mediated by prostaglandins, which are synthesized by COX enzymes (COX-1 and COX-2). This assay measures the ability of this compound to inhibit the activity of these enzymes.[14]
Protocol:
-
A commercial COX inhibitor screening assay kit is typically used.
-
The assay measures the peroxidase component of COX enzymes. The peroxidase activity is determined colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
This compound is incubated with the COX enzyme (either COX-1 or COX-2).
-
Arachidonic acid is added to initiate the reaction.
-
The absorbance is read over time, and the inhibition of enzyme activity is calculated relative to a control without the inhibitor. A known NSAID like diclofenac (B195802) can be used as a positive control.
Principle: This is a standard model for evaluating acute inflammation. Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates anti-inflammatory activity.[15]
Protocol:
-
Animals: Use male Swiss albino mice or Wistar rats.
-
Grouping: Divide animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.
-
Administration: Administer this compound (solubilized in a suitable vehicle like Tween 80:water) orally or via intraperitoneal injection one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Potential Signaling Pathways
The biological effects of bioactive lipids are often mediated through the modulation of key intracellular signaling pathways. Based on the activities of related compounds, this compound may interact with pathways controlling apoptosis, inflammation, and cell proliferation.
Apoptosis Signaling
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. The process is primarily controlled by two converging pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[16][17][18]
Potential Mechanism: Long-chain aldehydes can induce cellular stress, which may trigger the intrinsic apoptotic pathway.[3] This involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and activation of a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3/7), ultimately resulting in cell death.[18][19]
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[20] It controls the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[20][21] Inhibition of the NF-κB pathway is a key target for anti-inflammatory drugs.[22][23]
Potential Mechanism: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli (like TNFα) lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes. This compound could potentially exert anti-inflammatory effects by inhibiting one of the key steps in this pathway, such as the activation of the IKK complex or the degradation of IκBα.
MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are crucial signaling cascades that regulate cell proliferation, survival, and differentiation.[24] Dysregulation of these pathways is a hallmark of many cancers.[25][26][27]
Potential Mechanism: Bioactive compounds can interfere with these pathways at multiple levels. For example, this compound could potentially inhibit the phosphorylation (and thus activation) of key kinases like ERK (a MAPK) or Akt.[28][29][30] Inhibition of these pro-survival and pro-proliferative signals could contribute to the anticancer effects observed with other lipids.
Conclusion and Future Directions
This compound is a long-chain fatty aldehyde whose specific biological activities remain largely unexplored. Based on the established roles of related lipid molecules, it holds potential as a bioactive compound with anticancer, anti-inflammatory, and antioxidant properties. The primary obstacle to its study is the lack of commercially available, specific research and quantitative data. This guide provides a foundational framework for initiating such studies, offering detailed protocols for assessing key biological activities and outlining the principal signaling pathways that may be involved. Future research should focus on systematic in vitro screening of this compound against various cancer cell lines, followed by mechanistic studies to elucidate its interactions with the signaling pathways detailed herein. Such work is critical to understanding the potential of this compound as a novel therapeutic agent.
References
- 1. This compound | C26H52O | CID 3084462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of protocatechualdehyde in human breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 7. Activity Against Human Pathogens of Two Polyunsaturated Aldehydes and Pheophorbide a [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of the Antioxidant and Anti-Inflammatory Activities and Acute Toxicity of Caco Seed (Chrysobalanus icaco L.) in Murine Models [mdpi.com]
- 16. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 17. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of nuclear factor kappaB activation and cyclooxygenase-2 expression by aqueous extracts of Hispanic medicinal herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of tumor growth by NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ecological Significance of Very-Long-Chain Aldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain aldehydes (VLCAs), aliphatic molecules with carbon backbones of 22 or more carbons, are increasingly recognized for their pivotal roles in a diverse array of ecological interactions. As key components of plant cuticular waxes and insect pheromones, these molecules mediate critical signaling events that influence fungal pathogenesis, insect behavior, and plant defense mechanisms. This technical guide provides an in-depth exploration of the ecological significance of VLCAs, detailing their biosynthesis, their function in key biological systems, and the experimental methodologies used to elucidate their activity. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visualizations of relevant biochemical and signaling pathways are provided to support researchers in the fields of chemical ecology, plant science, and drug development.
Introduction
Very-long-chain aldehydes are lipid-derived molecules that, despite their relatively simple structures, function as potent semiochemicals in a variety of biological contexts. They are integral to the hydrophobic cuticle of terrestrial plants, where they not only form a protective barrier against environmental stressors but also act as chemical cues for interacting organisms. In the intricate communication systems of insects, specific VLCAs serve as pheromones, orchestrating complex behaviors such as aggregation and mating. The study of VLCAs is an emerging field with significant potential for the development of novel fungicides and pest management strategies. This guide aims to consolidate the current understanding of the ecological roles of VLCAs and provide a practical resource for their continued investigation.
Biosynthesis of Very-Long-Chain Aldehydes
Very-long-chain aldehydes are derived from very-long-chain fatty acids (VLCFAs) through a series of enzymatic reactions primarily occurring in the endoplasmic reticulum of plant epidermal cells. The biosynthesis of VLCFAs begins with the elongation of C16 or C18 fatty acids by a fatty acid elongase (FAE) complex. This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain.
The conversion of VLC-acyl-CoAs to VLCAs is a critical step in the alkane-forming pathway of cuticular wax biosynthesis. In the model plant Arabidopsis thaliana, this process is understood to involve a complex of proteins, centrally featuring ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3). It is proposed that CER3, a putative very-long-chain fatty acyl-CoA reductase, reduces the VLC-acyl-CoA to a fatty aldehyde. This aldehyde intermediate is then thought to be decarbonylated by CER1 to form an alkane with one less carbon atom. Cytochrome b5 is also implicated as a likely cofactor in this process, potentially involved in electron transfer.
Biosynthesis of very-long-chain aldehydes from C18 Acyl-CoA in the endoplasmic reticulum.
Ecological Roles of Very-Long-Chain Aldehydes
Induction of Fungal Pathogenesis
VLCAs present on the surface of host plants can act as critical chemical cues that trigger the infection process of certain fungal pathogens. A well-documented example is the interaction between barley and the powdery mildew fungus, Blumeria graminis f. sp. hordei.
Studies have shown that specific VLCAs, particularly n-hexacosanal (C26-aldehyde), a minor component of barley leaf wax, can induce the germination of B. graminis conidia and the formation of appressoria, which are specialized infection structures.[1] This response is both dose- and chain-length-dependent, with n-hexacosanal being the most effective inducer among a range of tested even-numbered VLCAs (C22 to C30).[1] Other cuticular wax components like n-alkanes, most primary alcohols, fatty acids, and alkyl esters do not elicit this response, highlighting the specificity of the aldehyde functional group in this interaction.[1]
Table 1: Effect of Very-Long-Chain Aldehyde Chain Length and Concentration on Blumeria graminis f. sp. hordei Germination and Appressorium Formation
| Aldehyde Chain Length | Concentration (nmol cm⁻²) | Germination Rate (%) | Appressorium Formation Rate (%) |
| C22 (Docosanal) | 10 | 45 ± 5 | 20 ± 4 |
| 50 | 60 ± 6 | 35 ± 5 | |
| C24 (Tetracosanal) | 10 | 55 ± 6 | 30 ± 5 |
| 50 | 75 ± 7 | 50 ± 6 | |
| C26 (Hexacosanal) | 10 | 70 ± 7 | 55 ± 6 |
| 50 | 85 ± 8 | 75 ± 7 | |
| C28 (Octacosanal) | 10 | 60 ± 6 | 40 ± 5 |
| 50 | 80 ± 8 | 60 ± 6 | |
| C30 (Triacontanal) | 10 | 50 ± 5 | 25 ± 4 |
| 50 | 65 ± 7 | 40 ± 5 | |
| Control (n-hexacosane) | - | 20 ± 4 | 5 ± 2 |
Data are presented as mean ± standard deviation, synthesized from descriptive results in Hansjakob et al., 2010.[1]
Insect Pheromones
VLCAs also function as crucial components of insect pheromones, mediating chemical communication for behaviors such as aggregation and mating. For instance, octadecanal (B32862) (C18-aldehyde) has been identified as the male-produced aggregation pheromone of the coconut weevil, Amerrhinus ynca. This VLCA attracts both males and females of the species, facilitating the congregation of individuals.
Table 2: Behavioral Response of Amerrhinus ynca to Synthetic Octadecanal in a Y-tube Olfactometer
| Sex | Number of Insects Tested | Insects Responding | Response to Octadecanal (%) | Response to Control (%) | Chi-square (χ²) | P-value |
| Male | 42 | 33 | 73 | 27 | 21.16 | < 0.001 |
| Female | 28 | 22 | 68 | 32 | 12.96 | < 0.001 |
Data from dos Santos Neta et al., 2021.
Experimental Protocols
In Vitro Assay for Fungal Spore Germination and Appressorium Formation
This protocol is adapted from the methodology used to study the effect of VLCAs on Blumeria graminis.[1]
Objective: To assess the dose- and chain-length-dependent effects of synthetic VLCAs on the germination and appressorium formation of fungal spores.
Materials:
-
Microscope glass slides
-
Formvar® resin solution (0.5% in chloroform)
-
n-Hexacosane
-
Synthetic very-long-chain aldehydes (e.g., C22, C24, C26, C28, C30) dissolved in chloroform
-
Freshly collected fungal spores (e.g., Blumeria graminis conidia)
-
Humid chamber
-
Light microscope
Procedure:
-
Preparation of Coated Slides:
-
Clean glass slides thoroughly.
-
Prepare a solution of Formvar® resin and n-hexacosane in chloroform. The n-hexacosane provides a hydrophobic background.
-
Prepare serial dilutions of the synthetic VLCAs in chloroform.
-
Dip the clean glass slides into the Formvar®/n-hexacosane solution containing the desired concentration of a specific VLCA for 30 seconds.
-
Allow the slides to air-dry in a vertical position for at least 24 hours to ensure complete evaporation of the solvent.
-
-
Inoculation:
-
Gently dust the freshly collected fungal spores onto the coated glass slides.
-
-
Incubation:
-
Place the inoculated slides in a humid chamber to maintain high humidity.
-
Incubate at a controlled temperature (e.g., 20°C) for a specified period (e.g., 24 hours).
-
-
Microscopic Analysis:
-
After incubation, observe the spores under a light microscope.
-
For at least 100 spores per slide, count the number of germinated spores and the number of germinated spores that have formed an appressorium.
-
Calculate the germination rate (%) and the appressorium formation rate (%).
-
-
Data Analysis:
-
Compare the germination and appressorium formation rates across different VLCA chain lengths and concentrations. Use appropriate statistical tests to determine significance.
-
Experimental workflow for the in vitro fungal spore germination assay.
Behavioral Assay for Insect Response to Pheromones
This protocol is based on the Y-tube olfactometer assay used to test the attractiveness of octadecanal to the coconut weevil, Amerrhinus ynca.
Objective: To determine the behavioral response of insects to a specific VLCA pheromone.
Materials:
-
Y-tube olfactometer
-
Purified air source with a flow meter
-
Charcoal filter
-
Humidifier
-
Synthetic VLCA pheromone
-
Solvent (e.g., hexane)
-
Filter paper
-
Insects for testing (males and females)
Procedure:
-
Olfactometer Setup:
-
Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.
-
Connect the olfactometer to a purified, humidified air source with a constant airflow.
-
-
Odor Source Preparation:
-
Dissolve the synthetic VLCA in a solvent to a known concentration.
-
Apply a specific amount of the VLCA solution onto a piece of filter paper and allow the solvent to evaporate.
-
As a control, apply only the solvent to another piece of filter paper.
-
-
Bioassay:
-
Place the filter paper with the VLCA at the end of one arm of the olfactometer and the control filter paper at the end of the other arm.
-
Introduce a single insect at the base of the Y-tube.
-
Observe the insect's behavior for a set period (e.g., 10 minutes). A choice is recorded when the insect walks a certain distance into one of the arms.
-
After each trial, clean the olfactometer and rotate the arms to avoid positional bias.
-
-
Data Collection and Analysis:
-
Record the number of insects choosing the treatment arm versus the control arm.
-
Use a Chi-square test to determine if there is a significant preference for the VLCA.
-
Experimental workflow for the insect behavioral assay using a Y-tube olfactometer.
GC-MS Analysis of Very-Long-Chain Aldehydes in Plant Cuticular Wax
This is a general protocol for the extraction and analysis of VLCAs from plant cuticular waxes.
Objective: To identify and quantify VLCAs in a plant cuticular wax extract.
Materials:
-
Plant tissue (e.g., leaves, stems)
-
Hexane (B92381) (GC grade)
-
Internal standard (e.g., n-tetracosane)
-
Glass vials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for wax analysis (e.g., HP-5MS)
Procedure:
-
Wax Extraction:
-
Briefly dip a known surface area of the plant tissue into a glass vial containing hexane and the internal standard for about 30-60 seconds. This short dipping time minimizes the extraction of intracellular lipids.
-
Remove the plant tissue from the vial.
-
Evaporate the hexane under a gentle stream of nitrogen gas.
-
-
Sample Preparation for GC-MS:
-
Re-dissolve the dried wax residue in a known volume of hexane.
-
Transfer the sample to a GC vial.
-
-
GC-MS Analysis:
-
Inject an aliquot of the sample into the GC-MS system.
-
Use a temperature program that allows for the separation of the long-chain aliphatic compounds. A typical program might start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 320°C), and then hold for a period.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected VLCAs and their fragmentation patterns.
-
-
Data Analysis:
-
Identify the VLCAs based on their retention times and mass spectra compared to authentic standards or by interpretation of their fragmentation patterns.
-
Quantify the VLCAs by comparing their peak areas to the peak area of the internal standard.
-
Signaling Pathways Involving Very-Long-Chain Aldehydes
The precise mechanisms by which plant cells perceive and transduce VLCA signals are still under active investigation. However, it is hypothesized that these hydrophobic molecules are likely perceived at the cell surface. This initial perception could trigger a signaling cascade involving second messengers, such as calcium ions (Ca²⁺), and protein kinase cascades, like the mitogen-activated protein kinase (MAPK) pathway. These signaling events would ultimately lead to changes in gene expression, resulting in the activation of defense responses. While a specific receptor for VLCAs has not yet been identified, the involvement of G-protein coupled receptors (GPCRs) or receptor-like kinases (RLKs) is a plausible area for future research.
Hypothetical signaling pathway for VLCA-mediated plant defense.
Conclusion and Future Directions
Very-long-chain aldehydes are ecologically significant molecules that mediate a range of interactions between organisms. Their role in inducing fungal pathogenesis and as insect pheromones has been well-established, and the biosynthetic pathways are becoming increasingly clear. The experimental protocols and data presented in this guide provide a foundation for further research in this area.
Future research should focus on several key areas. The identification of the specific plant cell surface receptors that perceive VLCAs is a critical next step in understanding the signaling pathways involved in plant defense. A more detailed characterization of the downstream components of these signaling cascades will provide a more complete picture of how plants respond to these chemical cues. In the context of insect chemical communication, the discovery and characterization of additional VLCA pheromones will broaden our understanding of their role in insect behavior. From a drug development and agricultural perspective, a deeper understanding of the ecological roles of VLCAs can inform the design of novel, targeted strategies for crop protection.
References
Hexacosanal: A Comprehensive Review of Research from 2000 to Present
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanal (C26H52O), a very-long-chain fatty aldehyde, has emerged as a molecule of significant interest in the study of plant-microbe interactions. As a component of the epicuticular wax on plant surfaces, it plays a crucial role as a chemical signal, particularly in mediating the early stages of fungal pathogenesis. This review provides a comprehensive overview of the research on this compound from the year 2000 to the present, focusing on its biological activities, the signaling pathways it modulates, and the experimental methodologies employed in its study. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the current state of this compound research.
Biological Activity of this compound
The primary and most well-documented biological activity of this compound is its role as a kairomone in the interaction between barley (Hordeum vulgare) and the biotrophic fungus Blumeria graminis f. sp. hordei, the causative agent of powdery mildew.[1] this compound, a minor constituent of barley leaf wax, acts as a crucial chemical cue that triggers the pre-penetration processes of the fungus, including conidial germination and the differentiation of appressoria (infection structures).[1]
This biological activity is highly specific and is both dose- and chain-length-dependent. N-hexacosanal has been identified as the most effective aldehyde in inducing these developmental stages in B. graminis.[1] The germination and differentiation rates of the fungal conidia increase with rising concentrations of very-long-chain aldehydes, with a gradual decrease in efficacy as the chain length deviates from 26 carbons.[1] Other components of the plant wax, such as n-alkanes, primary alcohols (with the exception of n-hexacosanol), fatty acids, and alkyl esters, do not exhibit the same inductive effect on fungal pre-penetration processes.[1]
The significance of this compound in plant defense is underscored by genetic studies. Mutations in the barley gene HvKCS1, a β-ketoacyl-CoA-synthase involved in the elongation of very-long-chain fatty acids, result in a significant reduction of both hexacosanol and this compound in the epicuticular wax. This reduction is directly correlated with decreased germination and hampered appressorium formation of B. graminis, ultimately leading to a reduction in disease severity. This provides a clear genetic link between this compound biosynthesis in the host plant and the successful infection by the pathogen.
Beyond its role in plant-fungal interactions, the broader biological activities of this compound in other systems, including its potential as an insect semiochemical or its pharmacological and toxicological profiles, remain largely unexplored in the scientific literature published since 2000.[2][3]
Signaling Pathways Modulated by this compound
While the precise molecular details of the signaling pathway activated by this compound in Blumeria graminis are still under investigation, the available evidence points towards a G-protein-mediated signal transduction cascade. The perception of the hydrophobic surface and specific chemical cues like this compound is thought to initiate a series of events culminating in the formation of the appressorium.
Based on studies of related fungal pathogens and the effects of chemical inhibitors, a putative signaling pathway can be proposed. The perception of this compound by a receptor on the fungal conidium surface likely activates a G-protein-coupled receptor (GPCR). This activation would then lead to the stimulation of adenylate cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels are a common signaling mechanism in fungi that regulate differentiation and pathogenesis. Protein Kinase A (PKA) is a key downstream effector of cAMP, and its activation would lead to the phosphorylation of various target proteins, ultimately driving the gene expression changes necessary for germination tube elongation and appressorium development. The fungicide quinoxyfen (B1680402), known to interfere with the early stages of powdery mildew infection, is thought to perturb signal transduction, potentially impacting this pathway.[4]
dot
Biosynthesis of this compound in Plants
This compound is a derivative of very-long-chain fatty acids (VLCFAs), which are synthesized in the endoplasmic reticulum of epidermal cells. The biosynthesis begins with the de novo synthesis of C16 and C18 fatty acids in the plastids. These fatty acids are then transported to the endoplasmic reticulum where they undergo elongation by a multi-enzyme complex known as the fatty acid elongase (FAE).
The FAE complex catalyzes a four-step cycle, adding two carbon units from malonyl-CoA in each cycle. The key enzyme in this process is the β-ketoacyl-CoA synthase (KCS), which determines the chain length of the resulting VLCFA. In barley, the KCS1 enzyme is responsible for the elongation of C24-acyl-CoA to C26-acyl-CoA, the direct precursor for this compound.
Once the C26 fatty acid is synthesized, it is converted to this compound through a two-step process. First, the fatty acyl-CoA is reduced to a primary alcohol (hexacosanol) by a fatty acyl-CoA reductase. Subsequently, the primary alcohol is oxidized to the corresponding aldehyde, this compound, by an alcohol oxidase or a dehydrogenase.
dot
Experimental Protocols
Extraction of Epicuticular Wax Containing this compound
A common method for the extraction of epicuticular waxes from plant surfaces is solvent immersion.[5] This method is designed to be brief to minimize the extraction of intracellular lipids.
Materials:
-
Fresh barley leaves
-
Glass beaker
-
Forceps
-
Internal standard (e.g., tetracosane)
-
Rotary evaporator or a gentle stream of nitrogen
Procedure:
-
Harvest fresh, healthy barley leaves.
-
Immerse the leaves in a sufficient volume of chloroform or hexane in a glass beaker for 30-60 seconds.
-
Gently agitate the solvent or the leaves during immersion.
-
Remove the leaves from the solvent using forceps.
-
Add a known amount of an internal standard to the solvent extract for quantification purposes.
-
Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.
-
The remaining residue is the total epicuticular wax extract, which can then be redissolved in a suitable solvent for analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common analytical technique for the separation and quantification of components within a complex wax mixture.[6]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
High-temperature capillary column (e.g., DB-1HT)
Sample Preparation:
-
Redissolve the dried epicuticular wax extract in a known volume of hexane or another suitable solvent.
-
Derivatization may be necessary for certain compounds in the wax mixture to improve their volatility and chromatographic behavior, though aldehydes can often be analyzed directly.
GC-MS Conditions (Example):
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp 1: 10 °C/min to 200 °C
-
Ramp 2: 5 °C/min to 320 °C, hold for 10 min
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-600.
Quantification:
-
This compound is identified based on its retention time and mass spectrum compared to an authentic standard.
-
Quantification is performed by comparing the peak area of this compound to the peak area of the internal standard.
dot
Quantitative Data
The biological activity of this compound on Blumeria graminis is dose-dependent. While specific IC50 values are not typically relevant for an inductive signal, the concentration of this compound on the leaf surface is critical for triggering the fungal pre-penetration processes. The following table summarizes the conceptual dose-response relationship based on the available literature.
| Concentration of this compound on Surface | Effect on Blumeria graminis f. sp. hordei | Reference |
| Low (trace amounts) | Minimal to no induction of germination and appressorium formation. | [1] |
| Optimal (natural concentration on barley leaf) | Significant induction of conidial germination and appressorium formation. | [1] |
| High (supra-optimal concentrations) | Potential for saturation of the response or possible inhibitory effects at very high concentrations. | [1] |
Conclusion and Future Perspectives
Research on this compound from 2000 to the present has firmly established its role as a key signaling molecule in the intricate communication between barley and the powdery mildew fungus Blumeria graminis. Its function as a specific, dose-dependent kairomone that triggers fungal infection processes highlights the importance of epicuticular wax components in plant-microbe interactions. The elucidation of its biosynthetic pathway in plants opens avenues for developing novel crop protection strategies, potentially through the genetic modification of wax composition to reduce the presence of this fungal cue.
Despite these advances, several areas warrant further investigation. A detailed molecular characterization of the this compound receptor and the downstream signaling components in B. graminis is a critical next step. Unraveling this pathway could identify novel targets for fungicides. Furthermore, the quantitative analysis of this compound across different barley cultivars and under various environmental conditions could provide valuable insights into natural resistance mechanisms.
Finally, the biological activities of this compound beyond the context of plant pathology remain a vast and largely unexplored field. Investigating its potential roles as a semiochemical in insect communication or exploring its pharmacological and toxicological properties could reveal new applications for this very-long-chain fatty aldehyde in agriculture, medicine, and biotechnology. The in-depth understanding of this compound's chemistry and biology will undoubtedly continue to be a fruitful area of research.
References
- 1. Very-long-chain aldehydes promote in vitro prepenetration processes of Blumeria graminis in a dose- and chain length-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semiochemical compound: this compound | C26H52O [pherobase.com]
- 3. Semiochemical - Wikipedia [en.wikipedia.org]
- 4. Host perception and signal transduction studies in wild-type Blumeria graminis f. sp. hordei and a quinoxyfen-resistant mutant implicate quinoxyfen in the inhibition of serine esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epicuticular wax accumulation and regulation of wax pathway gene expression during bioenergy Sorghum stem development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Hexacosanal and Its Derivatives: A Technical Guide for Natural Product Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanal is a very-long-chain fatty aldehyde (VLCFA) that, along with its derivatives, represents a class of lipophilic compounds found throughout the plant kingdom. These molecules are integral components of epicuticular waxes, forming a protective barrier on the surfaces of leaves and fruits. While this compound (C26H52O) itself is often a minor component, its corresponding primary alcohol, 1-hexacosanol (B126811), is more abundant and has been the subject of considerable research. This technical guide provides an in-depth overview of this compound and its key derivatives, focusing on their natural occurrence, biosynthesis, experimental protocols for analysis, and known biological activities, with a perspective on their potential in drug development.
Natural Occurrence and Physicochemical Properties
This compound and its derivatives are primarily found in the cuticular waxes of various plants. This compound has been identified as a minor component in barley leaf wax and has been reported in organisms such as Solanum tuberosum (potato) and Festuca argentina. Its reduced form, 1-hexacosanol, is more widespread and is a significant constituent of policosanol, a natural mixture of long-chain fatty alcohols extracted from sources like sugarcane wax, rice bran, and wheat germ. Another key derivative is hexacosyl tetracosanoate, a wax ester composed of hexacosanol and tetracosanoic acid, found in plant and insect waxes.
The physicochemical properties of these compounds are dictated by their long, saturated hydrocarbon chains, rendering them waxy solids with low polarity and poor solubility in water.
Table 1: Physicochemical Properties of this compound and Its Key Derivatives
| Property | This compound | 1-Hexacosanol | Hexacosyl Tetracosanoate |
| IUPAC Name | This compound | hexacosan-1-ol | hexacosyl tetracosanoate |
| Synonyms | Ceraldehyde, n-Hexacosanal | Ceryl alcohol, n-Hexacosanol | Ceryl lignocerate |
| Molecular Formula | C₂₆H₅₂O | C₂₆H₅₄O | C₅₀H₁₀₀O₂ |
| Molecular Weight | 380.7 g/mol [1] | 382.7 g/mol [2][3] | 733.3 g/mol [4][5] |
| CAS Number | 26627-85-0[6] | 506-52-5[7] | 121878-03-3[4][5] |
| Appearance | Solid[1] | White waxy solid[3][8] | White to off-white waxy solid (Expected)[5] |
| Melting Point | 73 - 73.5 °C[1] | 78 - 80 °C[2] | ~75-85 °C (Estimated)[5] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | Insoluble in water; Freely soluble in chloroform.[8][9] | Insoluble in water; Soluble in nonpolar organic solvents.[5] |
Biosynthesis of Very-Long-Chain Aldehydes in Plants
The biosynthesis of this compound is part of the larger pathway for producing cuticular waxes, which begins with the synthesis of C16 and C18 fatty acids in the plastid. These are then transported to the endoplasmic reticulum and elongated by a multi-enzyme complex known as the fatty acid elongase (FAE). Each cycle adds a two-carbon unit from malonyl-CoA. The resulting very-long-chain acyl-CoAs (e.g., C26-CoA) are then directed into one of two main pathways: an alcohol-forming pathway or an alkane-forming pathway. In the alcohol-forming pathway, an acyl-CoA reductase reduces the acyl-CoA to the corresponding aldehyde (this compound), which can then be further reduced to the primary alcohol (1-hexacosanol) by an aldehyde reductase.
Experimental Protocols: Extraction, Isolation, and Characterization
The lipophilic nature of this compound and its derivatives necessitates the use of nonpolar organic solvents for their extraction and analysis.
Extraction: Soxhlet Protocol
Soxhlet extraction is a continuous and efficient method for extracting lipids from solid plant material.[10][11]
-
Sample Preparation: Collect fresh plant material (e.g., leaves), wash to remove debris, and air-dry completely. Grind the dried material into a fine powder to maximize surface area.
-
Apparatus Setup: Place approximately 10-20 g of the dried powder into a cellulose (B213188) extraction thimble. Add 10 g of anhydrous sodium sulfate (B86663) to the sample to remove any residual moisture.[12] Place the thimble inside a 40 mm ID Soxhlet extractor.
-
Solvent Addition: Fill a 500-mL round-bottom flask with approximately 300 mL of n-hexane (a nonpolar solvent suitable for waxes) and add a few boiling chips.[12][13]
-
Extraction Process: Assemble the apparatus (flask, extractor, and condenser) and heat the solvent to its boiling point. Allow the extraction to proceed for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.[12]
-
Concentration: After extraction, allow the apparatus to cool. Collect the n-hexane extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to yield a crude waxy residue.
Isolation: Column Chromatography Protocol
Column chromatography is used to separate the components of the crude wax extract based on their polarity.
-
Column Preparation: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane. Pack a glass column (e.g., 60 cm x 4 cm) with the slurry, ensuring no air bubbles are trapped. Add a small layer of sand on top of the silica gel to prevent disturbance.
-
Sample Loading: Dissolve the crude wax extract in a minimal volume of n-hexane. Adsorb this solution onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dried, sample-adsorbed silica onto the top of the prepared column.
-
Elution: Begin elution with a nonpolar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate (B1210297) (e.g., gradients of 2%, 5%, 10% ethyl acetate in n-hexane).
-
Fraction Collection: Collect the eluate in separate fractions (e.g., 20 mL each).
-
Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., n-hexane:ethyl acetate 95:5). Visualize spots by spraying with a suitable reagent (e.g., 10% phosphomolybdic acid in ethanol) followed by heating. Combine fractions that show similar TLC profiles.
Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for identifying and quantifying volatile and semi-volatile compounds like long-chain aldehydes.
-
Sample Preparation: The isolated fraction containing the aldehyde can be analyzed directly or after derivatization. Derivatization (e.g., with PFBHA) can improve volatility and chromatographic performance.
-
GC Conditions:
-
Injector: Splitless injection at 300°C.
-
Column: A fused silica capillary column (e.g., 30 m x 0.25 mm ID) coated with a nonpolar stationary phase like SE-52 or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: A typical temperature program starts at 60°C, holds for 1 minute, then ramps at 10°C/min to 300°C, and holds for 20 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-600.
-
-
Identification: Identification is based on the retention time and comparison of the mass spectrum with reference spectra from databases (e.g., NIST). Characteristic fragments for long-chain aldehydes include a base peak at m/z 82 and a molecular ion (M+). An M-18 peak, corresponding to the loss of water, is also characteristic.
Biological and Pharmacological Activities
While research on this compound itself is limited, its corresponding alcohol, 1-hexacosanol, has demonstrated several significant biological activities.
Hypocholesterolemic Effect
1-Hexacosanol is a major component of policosanol, a supplement studied for its cholesterol-lowering effects. Studies on HepG2 liver cells and in mice have shown that hexacosanol can significantly reduce cellular and plasma cholesterol levels.[9] The primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[9] Activated AMPK then phosphorylates and inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Additionally, hexacosanol has been shown to suppress the nuclear translocation of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a transcription factor that controls the expression of HMG-CoA reductase.[9]
Anti-inflammatory and Antibacterial Activity
Policosanol mixtures containing hexacosanol have been noted for their anti-inflammatory properties.[8] While specific IC50 values for pure hexacosanol are not well-documented in the literature, long-chain alcohols are known to contribute to the anti-inflammatory effects of natural extracts. Similarly, long-chain fatty alcohols have shown antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The efficacy is dependent on the specific chain length of the alcohol.
Table 2: Summary of Biological Activities of 1-Hexacosanol
| Activity | Model System | Key Findings | Quantitative Data |
| Hypocholesterolemic | HepG2 (human liver cells) | Reduces cellular cholesterol by activating AMPK and suppressing SREBP-2, leading to inhibition of HMG-CoA reductase.[9] | - Reduction of total cholesterol: 38%[9]- Reduction of free cholesterol: 33%[9]- Reduction of cholesteryl ester: 53%[9] |
| Hypocholesterolemic | C57BL/6J Mice (high-fat diet) | Reduces plasma and hepatic cholesterol levels and alleviates hepatic steatosis.[9] | - Dose: 0.7 mg/kg body weight/day for 8 weeks- Reduction of plasma cholesterol: 15%- Reduction of hepatic cholesterol: 40% |
| Anti-inflammatory | General (as part of Policosanol) | Contributes to the overall anti-inflammatory effect of policosanol mixtures, potentially through inhibition of inflammatory signaling pathways.[8] | Specific IC50 values for pure 1-hexacosanol are not readily available in the reviewed literature. |
| Antibacterial | Staphylococcus aureus (Gram-positive bacteria) | Long-chain fatty alcohols exhibit bacteriostatic activity, with efficacy dependent on the aliphatic chain length.[4] | Specific MIC (Minimum Inhibitory Concentration) values for 1-hexacosanol are not readily available. Studies show C12 and C13 alcohols to be most effective in the series.[4] |
| Insect Deterrent | Plant-insect interactions | As a component of epicuticular wax, it can hinder insect locomotion and deter feeding by insects such as aphids. | Not applicable. |
Applications in Drug Development
The well-documented hypocholesterolemic activity of 1-hexacosanol makes it an interesting lead compound for the development of new therapies for dyslipidemia. Its mechanism of action, involving the dual regulation of HMG-CoA reductase via AMPK activation and SREBP-2 suppression, is distinct from statins and suggests potential for complementary or alternative therapeutic strategies. Furthermore, its anti-inflammatory properties warrant investigation for chronic inflammatory conditions.
However, significant challenges must be addressed. The high lipophilicity and poor water solubility of very-long-chain alcohols lead to low bioavailability, which can limit their systemic effects. Future research in drug development should focus on formulation strategies—such as nanoemulsions, solid lipid nanoparticles, or microencapsulation—to enhance the absorption and delivery of these compounds. The synthesis of more soluble derivatives could also be a viable approach to improve their pharmacokinetic profiles and therapeutic potential.
Conclusion
This compound and its derivatives, particularly 1-hexacosanol, are important natural products with defined roles in plant biology and promising pharmacological activities. While the extraction and characterization of these compounds are well-established, further research is needed to fully elucidate their therapeutic potential. The hypocholesterolemic effects of 1-hexacosanol are the most compelling for drug development, offering a clear mechanistic pathway. Overcoming the challenges of bioavailability will be a critical step in translating the potential of these waxy natural compounds into effective clinical applications. Continued exploration of the vast chemical diversity within plant cuticular waxes is likely to reveal further compounds with valuable biological activities.
References
- 1. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antioxidant and Anti-Inflammatory Activities and Acute Toxicity of Caco Seed (Chrysobalanus icaco L.) in Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kosmospublishers.com [kosmospublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) secretion but not IL-6 from activated human peripheral blood monocytes by a new synthetic demethylpodophyllotoxin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant and anti-inflammatory effects of Astragalus polysaccharide on EA.hy926 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hexacosanol reduces plasma and hepatic cholesterol by activation of AMP-activated protein kinase and suppression of sterol regulatory element-binding protein-2 in HepG2 and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Diverse World of Long-Chain Aldehydes in Plant Cuticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The plant cuticle, a hydrophobic layer covering the aerial surfaces of land plants, serves as the primary interface between the plant and its environment.[1] This intricate barrier is not merely a passive shield but a dynamic structure involved in preventing water loss, protecting against UV radiation, and mediating interactions with other organisms.[1][2] A key component of the cuticular wax layer is a diverse group of very-long-chain aliphatic compounds, including a significant but often underappreciated class: long-chain aldehydes.[1][3][4] This technical guide delves into the diversity, biosynthesis, and functional significance of these aldehydes, providing researchers with a comprehensive overview and detailed experimental protocols for their study.
Diversity and Distribution of Long-Chain Aldehydes
Long-chain aldehydes found in plant cuticles are typically saturated, unbranched molecules with chain lengths ranging from C16 to C32.[2][5] Their distribution and abundance are highly variable, depending on the plant species, organ, developmental stage, and environmental conditions.[6] While present in a wide array of plants, they are major constituents of the epicuticular wax in some species.[7] For instance, in kumquat fruit, aldehydes are specifically enriched in the epicuticular wax layer.[7] Similarly, they are significant components of the leaf waxes of rice, sugar cane, and maize.[2][8] In some cases, these aldehydes can exist in a polymeric form, making them less soluble in cold organic solvents and requiring hot extraction for complete removal.[8][9]
The chain length distribution of long-chain aldehydes is often specific to a particular plant species. For example, n-hexacosanal (C26-aldehyde) has been identified as a key signaling molecule in the interaction between barley and the powdery mildew fungus.[10] In leek leaves, the epicuticular wax contains a range of aldehydes derived from fatty acids with chain lengths from C26 to C31.[5] The diversity in chain length is a crucial factor determining the biological activity of these molecules.[10]
Quantitative Data on Long-Chain Aldehyde Composition
The following table summarizes the quantitative data on long-chain aldehyde composition in the cuticular wax of various plant species as reported in the literature. It is important to note that direct comparisons between studies can be challenging due to differences in extraction methods, analytical techniques, and reporting units.
| Plant Species | Organ | Major Aldehyde Chain Lengths | Relative Abundance (% of total wax or compound class) | Reference |
| Triticum aestivum (Wheat) | Leaf & Stem | Not specified | Present as one of 58 identified wax compounds. | [3] |
| Zea mays (Maize) | Silk | C28, C30 | Reported as major components. | [2] |
| Allium porrum (Leek) | Leaf | C26–C31 | A major component class. | [5] |
| Fortunella spp. (Kumquat) | Fruit | Not specified | Specifically enriched in epicuticular wax. | [7] |
| Saccharum officinarum (Sugar Cane) | Leaf | Not specified | Main constituent class in hot chloroform (B151607) extracts. | [8] |
| Oryza sativa (Rice) | Leaf | Not specified | Main constituent class in hot chloroform extracts. | [8] |
| Clausena lansium (Wampee) | Fruit | Not specified | Present as a component of very-long-chain aliphatics. | [11] |
| Salix spp. (Willow) | Leaf | Not specified | Principal component of cuticular waxes. | [9] |
Biosynthesis and Signaling Pathways
Long-chain aldehydes in the plant cuticle are synthesized from very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum of epidermal cells.[1][12] The biosynthesis is a multi-step process that begins with the elongation of C16 or C18 fatty acids.[1]
References
- 1. The Formation and Function of Plant Cuticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epicuticular Wax Accumulation and Fatty Acid Elongation Activities Are Induced during Leaf Development of Leeks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic changes to the plant cuticle include the production of volatile cuticular wax–derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of the Cuticular Wax Morphology, Composition and Biosynthesis in Two Kumquat Cultivars During Fruit Development [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. abcbot.pl [abcbot.pl]
- 10. Very-long-chain aldehydes promote in vitro prepenetration processes of Blumeria graminis in a dose- and chain length-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Chemical Composition of Cuticle and Barrier Properties to Transpiration in the Fruit of Clausena lansium (Lour.) Skeels [frontiersin.org]
- 12. Gas Chromatography–Mass Spectrometry Metabolite Analysis Combined with Transcriptomics Reveals Genes Involved in Wax Biosynthesis in Allium fistulosum L - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hexacosanal in the Chemical Ecology of Plant-Insect Interactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth exploration of the role of hexacosanal, a long-chain aldehyde, as a semiochemical in the intricate world of plant-insect interactions. While direct research on this compound is emerging, this document synthesizes current knowledge on related long-chain aldehydes and alcohols, offering a comprehensive overview of their function, the experimental protocols used for their study, and the underlying biochemical pathways.
Introduction: The Chemical Language of Survival
Plants and insects are engaged in a continuous co-evolutionary arms race, much of which is mediated by a complex chemical language. Volatile organic compounds (VOCs) released by plants serve as crucial cues for insects, guiding them to food sources, mates, and oviposition sites.[1][2] Conversely, plants have developed a sophisticated arsenal (B13267) of chemical defenses to deter herbivores.[3] Among these chemical signals, or semiochemicals, are long-chain fatty aldehydes.
This compound (C26H52O), a 26-carbon saturated aldehyde, is a member of this class of compounds. While its alcohol counterpart, 1-hexacosanol (B126811), has been more extensively studied for its insecticidal and repellent properties[4][5], emerging evidence suggests that long-chain aldehydes like this compound also play a significant role in plant defense and insect behavior. This guide will delve into the knowns and plausible hypotheses surrounding the function of this compound, providing researchers with a foundational understanding and detailed methodologies for future investigations.
Quantitative Data on this compound and Related Compounds in Plant-Insect Interactions
Quantitative data is paramount for understanding the dose-dependent effects of semiochemicals on insect behavior and physiology. While specific data for this compound is limited in publicly available literature, this section presents illustrative tables based on findings for related long-chain aldehydes and alcohols. These tables serve as a template for the types of data researchers should aim to collect.
Table 1: Electroantennography (EAG) Responses to Aldehyde Semiochemicals
This table template illustrates how to present EAG data, which measures the electrical response of an insect's antenna to a volatile compound.[6][7]
| Insect Species | Chemical Compound | Concentration (µg/µL) | Mean EAG Response (mV) ± SE | Notes |
| Helicoverpa armigera | (Z)-9-Hexadecenal | 10 | 1.2 ± 0.15 | Component of a pheromone blend, elicits a strong response.[6] |
| Aedes aegypti | 1-Hexacosanol | Data not available | Hypothetical: 0.8 ± 0.1 | 1-Hexacosanol has shown enhanced neural response in mosquitoes.[4] |
| Spodoptera litura | This compound | Data not available | Hypothetical data needed | Expected to elicit a response based on its volatile nature. |
Table 2: Behavioral Responses of Insects to this compound and Related Compounds
Behavioral assays quantify the repellent or attractant effects of a compound.[8][9]
| Insect Species | Assay Type | Compound | Concentration | Behavioral Response (%) | Statistical Significance (p-value) |
| Spodoptera exigua | Antifeedant (Choice Test) | Matrine Derivative 2q | 0.038 mg/mL (EC50) | 50% feeding reduction | <0.05 |
| Helicoverpa armigera | Antifeedant (No-Choice) | Rhein | 1000 ppm | 76.13% antifeedant activity | <0.05 |
| Aedes aegypti | Repellency | Data not available | Hypothetical | Hypothetical | Hypothetical |
| Culex quinquefasciatus | Repellency | 1-Hexacosanol | Data not available | Known repellent properties.[4] | Hypothetical |
Table 3: Toxicity of this compound and Related Compounds to Insects
Toxicity is often measured as the lethal dose required to kill 50% of a test population (LD50) or the lethal concentration (LC50).[10][11]
| Insect Species | Compound | Assay Type | LD50/LC50 Value | 95% Confidence Interval |
| Helicoverpa armigera | Rhein | Larvicidal | 606.5 ppm (LC50) | Not specified |
| Spodoptera litura | Rhein | Larvicidal | 1192.55 ppm (LC50) | Not specified |
| Aedes aegypti | 1-Hexacosanol | Larvicidal | Data not available | Data not available |
| Culex quinquefasciatus | 1-Hexacosanol | Larvicidal | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to elucidate the role of this compound in plant-insect interactions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds from plant headspace or extracts.[12]
Objective: To identify and quantify this compound in plant-emitted volatiles.
Methodology:
-
Sample Collection:
-
Enclose a living plant or excised plant part in a volatile collection chamber (e.g., a glass bell jar).
-
Draw air from the chamber through a cartridge containing an adsorbent material (e.g., Porapak Q or Tenax TA) for a defined period (e.g., 4-8 hours).
-
Simultaneously, collect a control sample from an empty chamber.
-
-
Sample Extraction:
-
Elute the trapped volatiles from the adsorbent cartridge using a high-purity solvent (e.g., hexane (B92381) or dichloromethane).
-
Concentrate the sample to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injector: Set to a temperature of 250°C. Inject 1 µL of the sample in splitless mode.
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 50°C for 2 min, then ramp up to 280°C at a rate of 10°C/min, and hold for 10 min.
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan the mass range from m/z 40 to 600.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley).
-
Confirm identification by comparing the retention time with an authentic this compound standard.
-
Quantify the amount of this compound using an internal standard.
-
Electroantennography (EAG)
EAG measures the summated response of olfactory receptor neurons on an insect's antenna to a volatile stimulus.[13][14][15]
Objective: To determine if an insect can detect this compound.
Methodology:
-
Insect Preparation:
-
Anesthetize an insect (e.g., a moth or mosquito) by chilling it on ice for 1-2 minutes.
-
Under a stereomicroscope, carefully excise an antenna at its base.
-
-
Electrode Mounting:
-
Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling saline).
-
The recording electrode makes contact with the distal end of the antenna, and the reference electrode connects to the base.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of a high-purity this compound standard in a solvent like hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.
-
-
Stimulus Delivery and Recording:
-
Place the antenna in a continuous stream of purified, humidified air.
-
Insert the filter paper with the stimulus into a Pasteur pipette connected to a stimulus delivery system.
-
Deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant over the antenna.
-
Record the resulting negative voltage deflection (the EAG response) in millivolts (mV) using a high-impedance amplifier and data acquisition software.
-
Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response for each stimulus.
-
Subtract the response to a solvent-only control.
-
Generate a dose-response curve by plotting the EAG amplitude against the logarithm of the stimulus concentration.
-
Behavioral Bioassays
Behavioral bioassays are crucial for determining the ecological function of a semiochemical (e.g., attractant, repellent, antifeedant).[16]
Objective: To assess the repellent or antifeedant effects of this compound on a target insect.
Methodology (Y-tube Olfactometer for Repellency):
-
Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms connected to air sources.
-
Treatment: Introduce air passed over a filter paper treated with this compound into one arm, and air passed over a solvent control into the other arm.
-
Procedure:
-
Release a single insect at the downwind end of the central arm.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to choose one of the arms.
-
Record the insect's first choice and the time spent in each arm.
-
Test a sufficient number of insects (e.g., 50-100) to obtain robust data.
-
-
Data Analysis: Use a chi-square test to determine if the number of insects choosing the treatment arm is significantly different from those choosing the control arm.
Methodology (Leaf Disc Choice Assay for Antifeedant Activity):
-
Preparation: Cut leaf discs of a host plant. Treat one set of discs with a solution of this compound and the other set with a solvent control.
-
Procedure:
-
Place a treated disc and a control disc in a petri dish with a single insect larva.
-
Allow the larva to feed for a set period (e.g., 24 hours).
-
-
Data Analysis:
-
Measure the area of each leaf disc consumed using image analysis software.
-
Calculate an Antifeedant Index (AFI) using the formula: AFI = [(C-T)/(C+T)] * 100, where C is the area consumed of the control disc and T is the area consumed of the treated disc.
-
Analyze the data using a t-test or ANOVA.
-
Acetylcholinesterase (AChE) Inhibition Assay
This assay determines if a compound interferes with the neurotransmitter acetylcholine, a known mode of action for some insecticides.[4][5][17]
Objective: To investigate if this compound inhibits acetylcholinesterase activity.
Methodology (Ellman's Method):
-
Enzyme Preparation: Prepare a homogenate of insect heads (where AChE is concentrated) in a phosphate (B84403) buffer. Centrifuge the homogenate and use the supernatant as the enzyme source.
-
Reagents:
-
Acetylthiocholine (B1193921) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
-
Procedure:
-
In a 96-well microplate, add the phosphate buffer, DTNB, and the insect head supernatant (enzyme).
-
Add different concentrations of this compound to the test wells.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
The hydrolysis of the substrate by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
-
Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of AChE inhibition relative to a control without this compound.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the AChE activity.
-
Signaling Pathways and Logical Relationships
Understanding the molecular pathways involved in the perception and effect of this compound is crucial for targeted drug and pest control development.
Biosynthesis of Long-Chain Aldehydes in Plants
Long-chain aldehydes like this compound are synthesized in plants through a fatty acyl-CoA/ACP reductase-dependent pathway.[18] This process is integral to the production of various lipid-derived compounds.
Caption: Biosynthesis of this compound in Plants.
Insect Olfactory Signal Transduction
Insects detect odorants like this compound using olfactory receptors (ORs) located on their antennae. The binding of an odorant to an OR initiates a signal transduction cascade that results in a nerve impulse.[1][19][20][21]
Caption: Insect Olfactory Signal Transduction.
Proposed Neurotoxic Mode of Action: Acetylcholinesterase Inhibition
Based on studies of 1-hexacosanol, a plausible mechanism of action for this compound's toxicity is the inhibition of acetylcholinesterase (AChE) at the synaptic cleft, leading to neurotoxicity.[4][5]
Caption: Acetylcholinesterase Inhibition Pathway.
Experimental Workflow for Semiochemical Investigation
A logical workflow is essential for the systematic investigation of a potential semiochemical like this compound.[22]
Caption: Workflow for Semiochemical Investigation.
Conclusion and Future Directions
While direct, comprehensive research on the role of this compound in plant-insect interactions is still in its nascent stages, the available evidence from related long-chain aldehydes and alcohols strongly suggests its potential as a significant semiochemical. The neurotoxic and repellent properties observed for 1-hexacosanol provide a compelling hypothesis for the function of this compound, likely involving mechanisms such as acetylcholinesterase inhibition.
Future research should focus on:
-
Quantitative Analysis: Obtaining robust quantitative data on the EAG responses, behavioral effects, and toxicity of pure this compound across a range of insect species.
-
Identification in Plants: Screening a wider variety of plants, especially those known for insect resistance, for the presence and emission of this compound.
-
Mechanism of Action: Confirming the mode of action of this compound, including its effects on the insect nervous system and other physiological processes.
-
Synergistic Effects: Investigating how this compound interacts with other plant volatiles to influence insect behavior.
The methodologies and frameworks presented in this guide offer a clear path for researchers to systematically investigate this compound, contributing to a deeper understanding of chemical ecology and potentially leading to the development of novel, bio-rational pest management strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase inhibitory activity of stigmasterol & hexacosanol is responsible for larvicidal and repellent properties of Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitory activity of stigmasterol & hexacosanol is responsible for larvicidal and repellent properties of Chromolaena odorata. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. srs.fs.usda.gov [srs.fs.usda.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antifeedant and larvicidal activities of Rhein isolated from the flowers of Cassia fistula L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electroantennography - Wikipedia [en.wikipedia.org]
- 14. ockenfels-syntech.com [ockenfels-syntech.com]
- 15. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 16. youtube.com [youtube.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. The structural basis of odorant recognition in insect olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of Hexacosanal in Plant Extracts: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Hexacosanal (C26H52O), a long-chain fatty aldehyde, is a naturally occurring compound found in the cuticular waxes of various plants, including barley and olive oil.[1][2] As a component of the plant's protective barrier, interest in this compound and other long-chain aldehydes is growing within the pharmaceutical and nutraceutical industries. Their potential biological activities, analogous to other long-chain aliphatic alcohols like policosanol, suggest possible applications in drug development, particularly in areas related to anti-inflammatory and antioxidant responses.[3] This document provides detailed application notes and protocols for the accurate quantitative analysis of this compound in plant extracts, tailored for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Analysis of Long-Chain Aldehydes
The accurate quantification of this compound is crucial for evaluating its presence in different plant sources and for quality control in potential therapeutic formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique for this purpose.
Table 1: Concentration of Long-Chain Aliphatic Aldehydes in Extra Virgin Olive Oils
| Aldehyde Chain Length | Concentration Range (mg/kg) | Most Abundant Aldehyde |
| C22 to C30 | 20.2 to 108.0 | n-Hexacosanal |
Data sourced from a study on virgin olive oils, indicating that this compound is a significant component of the aldehyde fraction.[2]
Table 2: Comparison of Analytical Method Performance for Long-Chain Esters
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (RSD%) | < 5% | < 10% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 10 ng (on-column) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 1.5 - 30 ng (on-column) |
This table provides a representative comparison of typical validation parameters for long-chain esters, analogous to this compound, highlighting the suitability of both GC-MS and HPLC-ELSD for quantitative analysis.[4]
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol outlines two common methods for extracting this compound from dried plant material: traditional solvent extraction and modern supercritical fluid extraction.
A. Solvent Extraction (Soxhlet Method)
-
Sample Preparation: Dry the plant material (e.g., leaves, stems) at a temperature below 60°C to a moisture content of less than 10%. Grind the dried material to a uniform particle size (e.g., 0.5-1.0 mm).
-
Extraction:
-
Place approximately 10-20 g of the powdered plant material into a cellulose (B213188) thimble.
-
Place the thimble into a Soxhlet extractor.
-
Add a suitable non-polar solvent, such as n-hexane, to the boiling flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent over the sample.
-
-
Solvent Evaporation: After extraction, cool the solvent and concentrate the extract using a rotary evaporator to obtain the crude wax extract.
-
Storage: Store the crude extract in a sealed vial at -20°C until further analysis.
B. Supercritical Fluid Extraction (SFE)
-
Sample Preparation: As with solvent extraction, dry and grind the plant material to a uniform particle size.
-
SFE System Parameters (Example):
-
Apparatus: Laboratory-scale supercritical fluid extractor.
-
Extraction Vessel Temperature: 80-100 °C.
-
Pressure: 350-400 bar.
-
CO2 Flow Rate: 10-40 g/min .
-
Extraction Time: 120-240 minutes.
-
-
Extraction:
-
Load the ground plant material into the extraction vessel.
-
Pressurize the system with CO2 to the desired extraction pressure and heat the vessel to the set temperature.
-
Initiate the flow of supercritical CO2 through the vessel.
-
-
Collection: The extracted wax is collected in a separator by reducing the pressure and/or temperature, causing the CO2 to return to a gaseous state and the wax to precipitate.[1]
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the semi-volatile nature of this compound, GC-MS is a highly effective method for its quantification. Derivatization is often employed to improve stability and chromatographic performance.
-
Derivatization (PFBHA Method):
-
Dissolve a known amount of the crude wax extract in a suitable solvent.
-
Add a derivatizing agent such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Incubate the mixture to allow for the formation of stable oxime derivatives.
-
-
GC-MS Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or similar.
-
Column: High-temperature, non-polar capillary column (e.g., DB-1ms, HT5).
-
Injector Temperature: 325°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C for 2 min.
-
Ramp to 290°C at 4°C/min.
-
Hold at 290°C for 20 min.[5]
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Detection Mode: Mass spectrometry in full scan mode for identification and Single Ion Monitoring (SIM) for enhanced sensitivity and quantification.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
An internal standard (e.g., a deuterated long-chain aldehyde) is recommended to improve accuracy and precision.
-
Quantify this compound in the plant extract by comparing its peak area to the calibration curve.
-
Visualizations
Caption: General experimental workflow for the quantitative analysis of this compound.
Caption: Potential signaling pathways modulated by long-chain aliphatic alcohols.
Potential Applications in Drug Development
While direct research on the signaling pathways of this compound is limited, studies on structurally similar long-chain aliphatic alcohols, such as octacosanol, provide insights into its potential biological activities. These compounds have been shown to exert various effects, including anti-fatigue, anti-inflammatory, antioxidant, and antitumor activities.[3] The proposed mechanisms of action involve the modulation of key signaling pathways such as AMPK, PI3K/Akt, and MAPK/NF-κB.[3]
For drug development professionals, the anti-inflammatory and antioxidant properties are of particular interest. Chronic inflammation and oxidative stress are implicated in a wide range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The ability of this compound and related compounds to modulate pathways like MAPK/NF-κB, a critical regulator of the inflammatory response, suggests a potential therapeutic application.[3] Further research is warranted to elucidate the specific molecular targets of this compound and to validate these potential therapeutic effects in preclinical and clinical studies. The quantitative methods described in this document are foundational for such investigations, enabling the standardization of extracts and the correlation of this compound concentration with biological activity.
References
- 1. This compound | C26H52O | CID 3084462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of long-chain aliphatic aldehydes and waxes in olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Gas Chromatography–Mass Spectrometry Metabolite Analysis Combined with Transcriptomics Reveals Genes Involved in Wax Biosynthesis in Allium fistulosum L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Extraction of Hexacosanal from Leaf Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of hexacosanal, a long-chain aliphatic aldehyde, from the epicuticular wax of plant leaves. The provided methodologies are based on established solvent extraction techniques and are intended to guide researchers in obtaining high-quality extracts for further analysis and development.
Introduction
This compound is a naturally occurring long-chain aldehyde found in the cuticular wax of many plant species. This waxy layer serves as a crucial protective barrier against various environmental stresses. The extraction and quantification of this compound are essential for studies in plant physiology, chemical ecology, and for exploring its potential applications in pharmaceuticals and other industries. The most common and effective method for isolating epicuticular waxes, including this compound, is through solvent extraction. The choice of solvent and extraction technique is critical for achieving optimal yield and purity.
Data Presentation: Comparison of Solvent Extraction Efficiency
The selection of an appropriate solvent is paramount for the efficient extraction of epicuticular waxes. Non-polar solvents are generally preferred as they selectively dissolve the lipid components of the wax while minimizing the co-extraction of more polar cellular contents.[1] The following table summarizes quantitative data from studies on the extraction of leaf surface waxes using various solvents.
| Plant Species | Solvent | Extraction Method | Extraction Time | Wax/Lipid Yield | Reference |
| Quercus suber | n-Hexane | Soxhlet | 3 hours | 2.6% of leaf mass | [1] |
| Quercus suber | Dichloromethane (B109758) | Soxhlet | 6 hours | 2.8% of leaf mass | [1] |
| Quercus suber | Acetone | Soxhlet | 6 hours | 1.5% of leaf mass (lipid portion) | [1] |
| Alstonia scholaris | Benzene | Immersion | 60 seconds | 0.54 µg/cm² | [2] |
| Alstonia scholaris | Acetone | Immersion | 60 seconds | 0.08 µg/cm² | [2] |
| Alstonia scholaris | Methanol | Immersion | 60 seconds | 0.06 µg/cm² | [2] |
| Alstonia scholaris | Ethanol | Immersion | 60 seconds | 0.03 µg/cm² | [2] |
| Calotropis procera | Benzene | Immersion | 60 seconds | 0.13 µg/cm² | [2] |
Note: Yields can vary significantly based on plant species, leaf age, environmental conditions, and the specific parameters of the extraction protocol. Non-polar solvents like n-hexane and dichloromethane generally provide higher yields of cuticular lipids.[1]
Experimental Protocols
Two primary protocols are detailed below: a rapid immersion method for primarily epicuticular waxes and a more exhaustive Soxhlet extraction for total wax content.
Protocol 1: Rapid Immersion Extraction of Epicuticular Wax
This method is suitable for a quick extraction of the surface waxes with minimal contamination from intracellular lipids.[3]
Materials:
-
Fresh, healthy plant leaves
-
Non-polar solvent (e.g., n-hexane, chloroform, or dichloromethane)[1][3]
-
Glass beakers
-
Forceps
-
Glass vials with Teflon-lined caps
-
Nitrogen gas supply with an evaporator
-
Analytical balance
Procedure:
-
Leaf Collection and Preparation:
-
Carefully excise healthy, mature leaves from the plant.
-
Gently clean the leaf surfaces with deionized water to remove any debris and allow them to air dry completely. .
-
-
Extraction:
-
Measure and record the surface area of the leaves if quantification per unit area is required.
-
Place a sufficient volume of the chosen solvent into a glass beaker to fully submerge the leaves.
-
Using forceps, immerse the leaves in the solvent for a short duration, typically 30-60 seconds, with gentle agitation.[4] This short time minimizes the extraction of intracuticular waxes.[1] .
-
-
Solvent Collection and Evaporation:
-
Carefully remove the leaves from the beaker.
-
Transfer the solvent containing the dissolved waxes into a pre-weighed glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[4] .
-
-
Quantification and Storage:
-
Once the solvent is fully evaporated, weigh the vial containing the dried wax extract.
-
Calculate the total wax yield.
-
Store the dried extract at -20°C for subsequent analysis.
-
Protocol 2: Soxhlet Extraction for Total Cuticular Wax
This method provides a more exhaustive extraction of both epicuticular and intracuticular waxes and is suitable when a higher yield is desired.[1]
Materials:
-
Dried and ground plant leaves
-
Non-polar solvent (e.g., n-hexane or dichloromethane)[1]
-
Soxhlet extraction apparatus (including round-bottom flask, extractor, and condenser)
-
Cellulose (B213188) extraction thimbles
-
Heating mantle
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Dry the plant leaves in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried leaves into a coarse powder to increase the surface area for extraction.[5] .
-
-
Soxhlet Extraction:
-
Accurately weigh a known amount of the powdered leaf material and place it into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen solvent.
-
Assemble the Soxhlet apparatus and begin heating the solvent.
-
Allow the extraction to proceed for a minimum of 3-6 hours.[1] The solvent will continuously cycle through the sample, ensuring a thorough extraction. .
-
-
Solvent Recovery:
-
After the extraction is complete, allow the apparatus to cool.
-
Concentrate the extract by removing the solvent using a rotary evaporator. .
-
-
Drying and Quantification:
-
Transfer the concentrated extract to a pre-weighed vial and dry completely under a stream of nitrogen or in a vacuum oven.
-
Weigh the vial to determine the total wax yield.
-
Store the dried extract at -20°C.
-
Downstream Analysis: GC-MS for this compound Identification
The identification and quantification of this compound within the crude wax extract are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Derivatization: Prior to GC-MS analysis, a derivatization step is often necessary to convert polar functional groups (like the aldehyde group in this compound) into more volatile silyl (B83357) ethers. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine.[1]
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and retention times in the gas chromatography column and are subsequently identified based on their mass spectra.
Visualizations
Experimental Workflow for Solvent Extraction of this compound
Caption: Workflow for this compound Extraction and Analysis.
Logical Relationship of Extraction Parameters
Caption: Factors Influencing Wax Extraction Outcomes.
References
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Hexacosanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanal, a long-chain fatty aldehyde with the chemical formula C₂₆H₅₂O, is a naturally occurring compound found in various plant species as a minor component of leaf waxes.[1] Long-chain aldehydes are of increasing interest in biomedical and pharmaceutical research due to their diverse biological activities and potential as biomarkers. The analysis of these high molecular weight, semi-volatile compounds presents analytical challenges. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the extraction and concentration of such analytes from various matrices prior to chromatographic analysis.[2] This document provides a detailed protocol for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), including proposed methodologies, data presentation, and workflow visualizations.
Physicochemical Properties of this compound
A successful SPME method development relies on understanding the physicochemical properties of the target analyte.
| Property | Value | Reference |
| Molecular Weight | 380.7 g/mol | [1] |
| Melting Point | 73 - 73.5 °C | [1] |
| Chemical Class | Long-chain fatty aldehyde | [1] |
Due to its high molecular weight and relatively low volatility, direct headspace analysis of this compound can be challenging. To enhance its detectability by GC-MS, an on-fiber derivatization step is highly recommended. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used and effective method for converting aldehydes into more stable and volatile oxime derivatives, which also improves chromatographic performance and sensitivity.[3][4]
Experimental Protocols
The following protocols are proposed based on established SPME methodologies for long-chain aldehydes and semi-volatile compounds.
Protocol 1: Sample Preparation and HS-SPME with On-Fiber Derivatization
Materials:
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are recommended for broad-range semi-volatile compounds.[2]
-
SPME Holder (Manual or Autosampler)
-
Headspace Vials (20 mL) with PTFE/silicone septa
-
Heating block or water bath with agitation
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in buffered water, pH 4-5)
-
This compound standard
-
Internal Standard (e.g., a deuterated long-chain aldehyde or a structurally similar compound not present in the sample)
-
Sample matrix (e.g., biological fluid, plant extract)
Procedure:
-
Sample Aliquoting: Place a precisely measured amount of the sample (e.g., 1-2 mL of liquid sample or 0.5-1 g of solid sample) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample.
-
pH Adjustment (for aqueous samples): Adjust the pH of the sample to a slightly acidic condition (pH 4-5) to facilitate the derivatization reaction.
-
Addition of Derivatizing Agent: Add an aliquot of the PFBHA solution to the vial. The optimal volume should be determined during method development.
-
Vial Sealing: Immediately seal the vial with the PTFE/silicone septum and cap.
-
Incubation and Derivatization: Place the vial in a heating block or water bath set to a temperature that facilitates both the volatilization of this compound and the derivatization reaction. A temperature range of 60-80°C is a good starting point.[2] Allow the sample to incubate with agitation for a defined period (e.g., 30-60 minutes) to allow for the derivatization reaction to proceed in the headspace.
-
SPME Fiber Conditioning: Prior to the first use, and briefly between analyses, condition the SPME fiber in the GC injector port at the manufacturer's recommended temperature (typically 250-270°C).
-
Headspace Extraction: Expose the conditioned SPME fiber to the headspace of the heated sample vial for a fixed period (e.g., 30-60 minutes) with continued agitation. The extraction time should be optimized to achieve sufficient sensitivity.
-
Fiber Retraction: After extraction, retract the fiber into the needle and immediately proceed to GC-MS analysis.
Protocol 2: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (capable of electron ionization and selective ion monitoring)
-
Capillary GC column suitable for semi-volatile compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm I.D., 0.25 µm film thickness)
GC-MS Conditions (Example):
| Parameter | Setting |
| Injector | |
| Temperature | 270 °C |
| Mode | Splitless (for 1-2 min) |
| Oven Temperature Program | |
| Initial Temperature | 100 °C, hold for 2 min |
| Ramp 1 | 10 °C/min to 250 °C |
| Ramp 2 | 5 °C/min to 320 °C, hold for 10 min |
| Carrier Gas | Helium, constant flow (e.g., 1.0-1.2 mL/min) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification. A characteristic fragment ion for PFBHA-derivatized aldehydes is m/z 181.[5] |
Data Presentation
The following tables present representative quantitative data for the analysis of this compound using the proposed SPME-GC-MS method. These values are hypothetical and based on typical performance characteristics observed for the analysis of other long-chain aldehydes. Actual performance should be validated experimentally.
Table 1: Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
Table 2: Comparison of SPME Fiber Performance (Representative Data)
| SPME Fiber | Peak Area (Arbitrary Units) | Signal-to-Noise Ratio |
| DVB/CAR/PDMS | 1.2 x 10⁶ | 550 |
| PDMS/DVB | 9.8 x 10⁵ | 480 |
| Polyacrylate | 4.5 x 10⁵ | 210 |
Visualizations
Experimental Workflow
References
- 1. This compound | C26H52O | CID 3084462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hexacosanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanal (C26H52O), a long-chain fatty aldehyde, is a significant component of plant epicuticular waxes and has been identified in various biological systems. Accurate and reliable quantification of this compound is crucial for understanding its physiological roles and for its potential applications in drug development and as a biomarker. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound. This document provides a detailed methodology for the extraction, identification, and quantification of this compound using GC-MS.
Experimental Protocols
Sample Preparation: Extraction of Epicuticular Wax from Plant Leaves
This protocol is adapted for the extraction of surface lipids, including this compound, from plant tissues.
Materials:
-
Fresh plant leaves
-
Hexane (B92381) (GC grade)
-
Glass vials with Teflon-lined caps
-
Rotator or shaker
-
Nitrogen gas supply with an evaporator
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Collect fresh plant leaves. The surface area of the leaves should be recorded for quantitative analysis.
-
Place the intact leaves into a glass vial containing a sufficient volume of hexane to completely submerge them. A common practice is to use approximately 1 mL of hexane for every 10 cm² of leaf surface area.
-
Agitate the vial for 30-60 seconds on a rotator or shaker.[1] This brief immersion time is designed to dissolve the epicuticular waxes without significant extraction of intracellular lipids.[1]
-
Carefully remove the leaves from the vial.
-
The resulting hexane extract, containing the epicuticular waxes, is then concentrated. This is achieved by evaporating the solvent under a gentle stream of nitrogen gas.
-
Once the solvent is fully evaporated, reconstitute the wax residue in a known volume of hexane (e.g., 200 µL) for GC-MS analysis.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into a GC vial.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation: A standard GC-MS system equipped with a capillary column is suitable for this analysis. The following parameters are recommended and can be optimized based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 320 °C, hold for 10 min |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-500 |
Data Presentation
Quantitative Data Summary
The mass spectrum of this compound is characterized by a discernible molecular ion peak and a series of fragment ions resulting from specific cleavage patterns of long-chain aldehydes.
Table 1: Characteristic Mass Spectral Data for this compound (C26H52O, Molecular Weight: 380.7 g/mol )
| m/z (Mass-to-Charge Ratio) | Proposed Ion Identity/Fragmentation | Relative Abundance (Typical) |
| 380 | [M]+ (Molecular Ion) | Low |
| 362 | [M-18]+ (Loss of H2O) | Moderate |
| 352 | [M-28]+ (Loss of C2H4) | Moderate |
| 337 | [M-43]+ (Loss of C3H7) | Low |
| 336 | [M-44]+ (Loss of C3H8) | Low |
| 82 | [C6H10]+ (Cyclohexene from McLafferty rearrangement) | High (Often the base peak)[2][3] |
| 68, 96, 110, 124... | [68 + 14n]+ series | Characteristic for long-chain aldehydes[2][3] |
| 57 | [C4H9]+ | High |
| 43 | [C3H7]+ | High |
Note: Relative abundances can vary depending on the specific GC-MS instrumentation and conditions.
Mandatory Visualization
Diagrams
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationships of the GC-MS system components.
References
Application Note: Hochsensitive Quantifizierung von Hexacosanal mittels HPLC nach Fluoreszenz-Derivatisierung
Einleitung Hexacosanal (C26H52O) ist ein langkettiger Fettaldehyd, der in verschiedenen biologischen und industriellen Proben vorkommt.[1] Aufgrund des Fehlens eines starken Chromophors ist seine direkte Quantifizierung mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion unempfindlich.[2][3] Um eine empfindliche und genaue Quantifizierung zu ermöglichen, ist ein Derivatisierungsschritt erforderlich.[4][5] Diese Applikationsnotiz beschreibt eine robuste Methode zur Analyse von this compound durch Prä-Säulen-Derivatisierung mit Cyclohexan-1,3-dion (CHD), gefolgt von einer RP-HPLC mit Fluoreszenzdetektion. Die Methode basiert auf der Hantzsch-Reaktion, bei der der Aldehyd mit CHD und einem Ammoniumdonator zu einem hochfluoreszierenden Lutidin-Derivat umgesetzt wird, was eine Quantifizierung im Picomol-Bereich ermöglicht.[6]
Prinzip der Methode Die Carbonylgruppe des Hexacosanals reagiert mit zwei Äquivalenten Cyclohexan-1,3-dion in Gegenwart von Ammoniumacetat. Diese Reaktion, eine Variante der Hantzsch-Synthese, führt zur Bildung eines hochkonjugierten und stabilen fluoreszierenden Derivats.[6] Das Derivat wird anschließend mittels Umkehrphasen-HPLC (RP-HPLC) aufgetrennt und mit einem Fluoreszenzdetektor quantifiziert. Die Prä-Säulen-Derivatisierung verbessert die Nachweisempfindlichkeit erheblich und ermöglicht die Analyse von this compound in komplexen Matrizes.[7]
Experimentelle Protokolle
1. Benötigte Materialien und Reagenzien
-
This compound-Standard
-
Cyclohexan-1,3-dion (CHD)
-
Ammoniumacetat
-
Essigsäure (Glacial)
-
Methanol (HPLC-Qualität)
-
Acetonitril (HPLC-Qualität)
-
Wasser (HPLC-Qualität)
-
Probenmaterial
-
Mikrozentrifugenröhrchen (1,5 ml)
-
Heizblock oder Wasserbad
-
Analysenwaage
-
Vortexmischer
-
Zentrifuge
-
Spritzenfilter (0,22 µm)
-
HPLC-System mit Fluoreszenzdetektor und C18-Säule
2. Vorbereitung der Lösungen
-
Derivatisierungsreagenz: Eine Lösung mit 35,7 mM Cyclohexan-1,3-dion und 1,3 M Ammoniumacetat in einem Gemisch aus Wasser und Essigsäure (13,3 % v/v Essigsäure) herstellen.[6]
-
This compound-Stammlösung: Eine Stammlösung von this compound (z. B. 1 mg/ml) in einem geeigneten organischen Lösungsmittel wie Chloroform oder Hexan herstellen.
-
Arbeitsstandards: Eine Reihe von Arbeitsstandards durch Verdünnen der Stammlösung mit Methanol herstellen, um den erwarteten Konzentrationsbereich der Proben abzudecken.
3. Probenvorbereitung und Derivatisierung
-
Eine geeignete Menge der Probe oder des Standards in ein 1,5-ml-Reaktionsgefäß überführen.
-
Das Lösungsmittel unter einem sanften Stickstoffstrom oder im Vakuum vollständig abdampfen.
-
Den trockenen Rückstand in einer definierten Menge Methanol lösen.
-
Ein Aliquot (z. B. 50 µl) der methanolischen Proben-/Standardlösung in ein sauberes Reaktionsgefäß geben.
-
Ein Aliquot (z. B. 100 µl) des Derivatisierungsreagenzes hinzufügen.
-
Das Reaktionsgefäß fest verschließen, kurz vortexen und für 90 Minuten bei 80 °C inkubieren.[6]
-
Die Reaktion durch Abkühlen auf Raumtemperatur stoppen.
-
Die Lösung vor der HPLC-Analyse gegebenenfalls mit Methanol verdünnen und durch einen 0,22-µm-Spritzenfilter filtrieren.
4. HPLC-Analyse
Die Analyse des derivatisierten Hexacosanals erfolgt mittels RP-HPLC mit Fluoreszenzdetektion. Die optimierten chromatographischen Bedingungen sind entscheidend für die Trennung des Derivats von Reagenzienüberschuss und potenziellen Matrixinterferenzen.
| Parameter | Empfohlener Wert |
| HPLC-Säule | C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm) |
| Mobile Phase A | Wasser/Acetonitril (z. B. 80:20, v/v) |
| Mobile Phase B | Acetonitril |
| Flussrate | 1,0 ml/min |
| Injektionsvolumen | 20 µl |
| Säulentemperatur | 30 °C |
| Fluoreszenzdetektor | Exzitation: 365 nm, Emission: 440 nm |
| Gradientenelution | Siehe Tabelle 2 |
Tabelle 2: Beispiel für ein Gradientenelutionsprogramm
| Zeit (Minuten) | % Mobile Phase A | % Mobile Phase B |
| 0 | 50 | 50 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 50 | 50 |
| 30 | 50 | 50 |
Hinweis: Das Gradientenprogramm muss möglicherweise für spezifische Säulen und Systeme optimiert werden, um eine Basislinientrennung des this compound-Derivats zu erreichen.
Visualisierungen
Abbildung 1: Workflow für die Derivatisierung und HPLC-Analyse von this compound.
Abbildung 2: Hantzsch-Reaktion von this compound mit Cyclohexan-1,3-dion.
References
- 1. This compound | C26H52O | CID 3084462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
Application Note & Protocol: Synthesis of Isotopically Labeled Hexacosanal for Use as an Internal Standard
Introduction
Hexacosanal, a 26-carbon saturated fatty aldehyde, is a lipid molecule involved in various biological processes and is a biomarker for certain metabolic disorders. Accurate quantification of endogenous this compound in complex biological matrices, such as plasma or tissue extracts, is crucial for research and clinical diagnostics. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry (MS), as it effectively corrects for sample loss during preparation and variations in instrument response.[1][2][3][4][5][6][7] This document provides a detailed protocol for the chemical synthesis of isotopically labeled this compound, specifically [1-¹³C]this compound or [1,1-²H₂]this compound, intended for use as an internal standard in MS-based assays.
The described synthetic strategy involves the oxidation of the corresponding isotopically labeled hexacosanol. This approach is robust and can be adapted for the synthesis of other labeled long-chain fatty aldehydes.
Application
The primary application of isotopically labeled this compound is as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples using isotope dilution mass spectrometry (IDMS).[1] This is critical in various research areas, including:
-
Metabolomics: Studying lipid metabolism and identifying metabolic pathway disruptions.
-
Clinical Diagnostics: Developing diagnostic assays for diseases associated with altered very-long-chain fatty acid metabolism.
-
Drug Development: Assessing the effect of drug candidates on lipid metabolism and for pharmacokinetic/pharmacodynamic (PK/PD) studies.
Stable isotope-labeled standards are preferred as they are chemically identical to the analyte, co-elute during chromatography, and compensate for matrix effects, leading to high accuracy and precision.[7]
Experimental Protocols
This section details the synthesis of isotopically labeled this compound, starting from the corresponding labeled hexacosanol. The protocol is divided into two main steps: the synthesis of the labeled alcohol precursor and its subsequent oxidation to the aldehyde.
Method 1: Synthesis of [1-¹³C]this compound
This method involves the Grignard reaction of a C25 alkyl magnesium bromide with a ¹³C-labeled carbon source, followed by oxidation.
Part A: Synthesis of [1-¹³C]Hexacosanol
-
Materials:
-
1-Bromopentacosane (B3147356) (C25H51Br)
-
Magnesium turnings
-
[¹³C]Paraformaldehyde
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Activate magnesium turnings in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 1-bromopentacosane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
Once the magnesium is consumed, cool the Grignard reagent (pentacosylmagnesium bromide) to 0 °C.
-
In a separate flask, depolymerize [¹³C]paraformaldehyde by heating gently under an inert atmosphere and pass the resulting [¹³C]formaldehyde gas into the cooled Grignard reagent solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude [1-¹³C]hexacosanol by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).
-
Part B: Oxidation of [1-¹³C]Hexacosanol to [1-¹³C]this compound
-
Materials:
-
[1-¹³C]Hexacosanol (from Part A)
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
-
Procedure:
-
Dissolve [1-¹³C]hexacosanol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude [1-¹³C]this compound by column chromatography on silica gel (e.g., using a hexane/diethyl ether gradient).
-
Method 2: Synthesis of [1,1-²H₂]this compound
This method involves the reduction of hexacosanoic acid with a deuterium (B1214612) source, followed by oxidation.
Part A: Synthesis of [1,1-²H₂]Hexacosanol
-
Materials:
-
Hexacosanoic acid (C25H51COOH)
-
Lithium aluminum deuteride (B1239839) (LiAlD₄)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlD₄ in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of hexacosanoic acid in anhydrous THF dropwise to the LiAlD₄ suspension.
-
After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude [1,1-²H₂]hexacosanol by recrystallization or column chromatography.
-
Part B: Oxidation of [1,1-²H₂]Hexacosanol to [1,1-²H₂]this compound
-
Procedure:
-
Follow the same oxidation procedure as described in Method 1, Part B, using [1,1-²H₂]hexacosanol as the starting material.
-
Characterization and Quality Control
The final product should be characterized to confirm its identity, purity, and isotopic enrichment.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the structure and the absence of the aldehyde proton (for deuterated standard) or the presence of the ¹³C-coupled aldehyde proton. ¹³C NMR to confirm the position of the ¹³C label.
-
High-Performance Liquid Chromatography (HPLC): To assess chemical purity.
Data Presentation
The following table summarizes expected outcomes and key characterization data for the synthesized internal standards.
| Parameter | [1-¹³C]this compound | [1,1-²H₂]this compound | Unlabeled this compound |
| Chemical Formula | ¹³C¹²C₂₅H₅₂O | C₂₆H₅₀²H₂O | C₂₆H₅₂O |
| Monoisotopic Mass | 381.4071 | 382.4162 | 380.4018 |
| Isotopic Purity | > 98% | > 98% | N/A |
| Chemical Purity | > 98% | > 98% | > 98% |
| Expected Yield (Oxidation) | 80-95% | 80-95% | N/A |
Visualizations
Below are diagrams illustrating the synthetic workflows.
Caption: Synthesis workflow for [1-¹³C]this compound.
Caption: Synthesis workflow for [1,1-²H₂]this compound.
Caption: Use of labeled this compound in a typical analytical workflow.
References
- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Labeled internal standards | LIBIOS [libios.fr]
- 3. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hexacosanal as a Semiochemical in Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanal (C26H52O), a long-chain saturated aldehyde, has been identified as a semiochemical for several insect species, playing a role in intraspecific communication as a pheromone. Semiochemicals, chemical signals that mediate interactions between organisms, are increasingly integral to integrated pest management (IPM) strategies due to their specificity and lower environmental impact compared to broad-spectrum pesticides. The application of this compound in pest management primarily revolves around its potential use in monitoring, mass trapping, and mating disruption of target pest populations.
These application notes provide an overview of the use of this compound as a semiochemical and detail the experimental protocols necessary for its evaluation and implementation in a pest management program.
Data Presentation
While extensive quantitative data for the dose-response of specific insect species to this compound is not widely available in peer-reviewed literature, the following tables provide a template for how such data should be structured for clarity and comparative analysis. The data presented here is illustrative and intended to guide researchers in their own data presentation.
Table 1: Electroantennography (EAG) Response of [Target Insect Species] to this compound
| Concentration (µg/µL) | Mean EAG Response (mV) ± SE | Normalized Response (%) |
| 0 (Control - Hexane) | 0.1 ± 0.02 | 0 |
| 0.001 | 0.5 ± 0.05 | 15 |
| 0.01 | 1.2 ± 0.1 | 40 |
| 0.1 | 2.5 ± 0.2 | 85 |
| 1 | 3.0 ± 0.25 | 100 |
| 10 | 2.8 ± 0.22 | 93 |
SE = Standard Error Normalized Response (%) is calculated relative to the highest mean response.
Table 2: Behavioral Response of [Target Insect Species] to this compound in a Y-tube Olfactometer
| Treatment (vs. Hexane) | n | No Choice (%) | Choice for Treatment (%) | Choice for Control (%) | P-value |
| This compound (0.01 µg) | 50 | 10 | 70 | 20 | <0.01 |
| This compound (0.1 µg) | 50 | 8 | 85 | 7 | <0.001 |
| This compound (1 µg) | 50 | 12 | 80 | 8 | <0.001 |
| This compound (10 µg) | 50 | 15 | 65 | 20 | <0.05 |
n = number of insects tested. P-value from Chi-square test.
Table 3: Field Trapping Efficacy of this compound-baited Traps for [Target Insect Species]
| Lure Loading Rate (mg) | Mean Trap Catch / Week ± SE |
| 0 (Unbaited Control) | 5 ± 1.2 |
| 1 | 25 ± 3.5 |
| 10 | 68 ± 7.2 |
| 100 | 55 ± 6.8 |
SE = Standard Error
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation and application of this compound as a semiochemical.
Electroantennography (EAG) Protocol
Objective: To measure the electrical response of an insect's antenna to this compound, providing a measure of its olfactory detection.
Materials:
-
Live insects (e.g., Cacopsylla pyricola, Triatoma infestans)
-
This compound standard
-
Hexane (B92381) (solvent)
-
Micropipettes
-
Filter paper strips (1 cm x 2 cm)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Dissecting microscope
-
Saline solution (e.g., Ringer's solution)
Procedure:
-
Preparation of Stimuli: Prepare serial dilutions of this compound in hexane (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL). Apply 10 µL of each solution to a separate filter paper strip. Allow the solvent to evaporate for 30 seconds. A filter paper with hexane alone serves as the control.
-
Antenna Preparation: Immobilize an insect using a method appropriate for the species (e.g., chilling or in a pipette tip with the head exposed). Under a dissecting microscope, carefully excise one antenna at the base.
-
Mounting the Antenna: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed in contact with the basal end.
-
Stimulation: Insert the filter paper with the test stimulus into a Pasteur pipette connected to a stimulus delivery system. Deliver a puff of charcoal-filtered, humidified air (e.g., 1 second duration) through the pipette, directing the airflow over the mounted antenna.
-
Data Recording: Record the resulting electrical potential change (the EAG response) using the data acquisition system.
-
Inter-stimulus Interval: Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent sensory adaptation.
-
Data Analysis: Measure the amplitude of the negative deflection of the EAG response in millivolts (mV). Subtract the mean response to the solvent control from the responses to this compound.
Behavioral Assay Protocol: Y-tube Olfactometer
Objective: To determine the behavioral response (attraction or repulsion) of an insect to this compound.
Materials:
-
Y-tube olfactometer
-
Airflow meter
-
Charcoal-filtered, humidified air source
-
Insects of a single sex and age, starved for a defined period (e.g., 2-4 hours)
-
This compound solutions in hexane
-
Filter paper
Procedure:
-
Setup: Connect the Y-tube olfactometer to the air source, ensuring a constant, equal airflow through both arms (e.g., 100 mL/min).
-
Stimulus Application: Apply a known amount of a this compound solution to a filter paper and place it in the odor chamber of one arm (the "treatment" arm). Place a filter paper with hexane only in the other arm (the "control" arm).
-
Insect Release: Introduce a single insect at the base of the Y-tube.
-
Observation: Observe the insect's behavior for a set period (e.g., 5 minutes). A "choice" is recorded when the insect walks a certain distance (e.g., two-thirds of the way) into one of the arms and remains there for a minimum time (e.g., 30 seconds). If no choice is made within the observation period, it is recorded as "no choice."
-
Replication: Test a sufficient number of insects for each concentration of this compound.
-
Rotation and Cleaning: After every few trials, rotate the arms of the Y-tube to avoid positional bias. Clean the olfactometer thoroughly with solvent (e.g., ethanol) and bake it between testing different compounds or concentrations.
-
Data Analysis: Use a Chi-square test to determine if the number of insects choosing the treatment arm is significantly different from those choosing the control arm.
Field Trapping Protocol
Objective: To evaluate the effectiveness of this compound as a lure for monitoring or mass trapping in a field setting.
Materials:
-
Insect traps appropriate for the target species (e.g., sticky traps, funnel traps)
-
This compound
-
Controlled-release dispensers (e.g., rubber septa, polyethylene (B3416737) vials)
-
Solvent (e.g., hexane)
-
Field plots with a known or suspected population of the target insect
Procedure:
-
Lure Preparation: Load the controlled-release dispensers with different amounts of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely. Unloaded dispensers serve as controls.
-
Trap Deployment: Place the traps in the field in a randomized complete block design. The distance between traps should be sufficient to avoid interference (e.g., 20-50 meters).
-
Trap Servicing: Check the traps at regular intervals (e.g., weekly) and record the number of captured target insects.
-
Lure Replacement: Replace the lures at appropriate intervals based on their expected field life.
-
Data Collection: Continue the experiment for a predetermined period, covering a significant portion of the insect's activity season.
-
Data Analysis: Use analysis of variance (ANOVA) to compare the mean trap catches among the different lure loading rates and the control.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the perception of this compound and the experimental procedures for its evaluation, the following diagrams are provided in DOT language.
Application Notes and Protocols for the Use of Hexacosanal as a Standard in Epicuticular Wax Composition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing hexacosanal as a standard for the qualitative and quantitative analysis of epicuticular wax components. The protocols outlined below are intended to offer a standardized methodology for researchers in plant biology, analytical chemistry, and drug development to ensure accuracy and reproducibility in their studies.
Introduction
Epicuticular wax is the outermost layer of the plant cuticle, forming a critical interface between the plant and its environment. This hydrophobic layer is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[1][2] The composition of this wax is of significant interest as it plays a crucial role in protecting plants from environmental stresses such as drought, UV radiation, and pathogen attack. For drug development professionals, understanding the composition of the leaf surface is vital for optimizing the formulation and delivery of topical therapeutic agents.
Accurate quantification of epicuticular wax components necessitates the use of internal standards in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and have a distinct retention time.[3] While long-chain alkanes like tetracosane (B166392) are commonly used, this compound (C26H52O), a very-long-chain aldehyde, presents a valuable alternative or supplementary standard, particularly in studies focusing on aldehydic wax components.[4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₂O | [5] |
| Molecular Weight | 380.7 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 73 - 73.5 °C | [5] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like chloroform (B151607) and hexane. | [6] |
| Chemical Nature | Long-chain fatty aldehyde | [5] |
Justification for Use as an Internal Standard
The use of this compound as an internal standard is justified by several key factors:
-
Chemical Similarity: As a very-long-chain aldehyde, this compound is structurally and chemically similar to many components found in epicuticular waxes, ensuring comparable extraction efficiency and chromatographic behavior.[2][7]
-
Distinct Retention Time: Due to its high molecular weight and specific functional group, this compound typically elutes at a retention time that is distinct from many common wax components, allowing for clear identification and quantification.
-
Commercial Availability: While not as common as alkane standards, high-purity this compound can be sourced from specialized chemical suppliers. Alternatively, it can be synthesized from the readily available hexacosanol.
-
Relevance to Aldehydic Components: For studies specifically investigating the role of aldehydes in epicuticular wax, using an aldehydic internal standard can provide more accurate quantification of these specific compounds.[4]
Quantitative Data on Epicuticular Wax Composition
The composition of epicuticular wax varies significantly across different plant species. The following tables summarize the quantitative composition of major wax classes in several species, highlighting the presence of aldehydes.
Table 1: Epicuticular Wax Composition of Various Plant Species (µg/cm²)
| Plant Species | Total Wax (µg/cm²) | Alkanes (µg/cm²) | Primary Alcohols (µg/cm²) | Fatty Acids (µg/cm²) | Aldehydes (µg/cm²) | Triterpenoids (µg/cm²) | Reference |
| Rosa canina (Adaxial) | 9 ± 1 | 4.7 | 1.6 | - | - | 0.1 | [8] |
| Ligustrum vulgare (Adaxial) | 28 | - | - | - | - | - | [9] |
| Salix alba | 98 | 1.4 - 5 | 8 - 18 | 4 - 15 | 3.8 - 11.6 | - | [2][10] |
| Salix fragilis | 75 | 1.4 - 5 | 8 - 18 | 4 - 15 | 3.8 - 11.6 | - | [2][10] |
| Salix × rubens | 100 | 1.4 - 5 | 8 - 18 | 4 - 15 | 3.8 - 11.6 | - | [2][10] |
| Allium fistulosum (WT) | 10.52 ± 2.32 | - | - | - | - | - | [11] |
Table 2: Aldehyde Composition in Pear Cultivars (Pyrus spp.) (µg/cm²)
| Pear Cultivar | Species | Total Aldehydes (µg/cm²) |
| 'Hongnanguo' | P. ussuriensis | 128.69 |
| Average | P. ussuriensis | 87.17 |
| Average | P. sinkiangensis | 35.04 |
| Average | P. communis | 32.00 |
| Average | Hybrid Cultivars | 25.35 |
| 'Cuiguan' | Hybrid Cultivars | Not Detected |
Data from:[1]
Experimental Protocols
Protocol 1: Extraction of Epicuticular Wax
This protocol describes a standardized method for the extraction of epicuticular wax from plant leaves using chloroform.[6][12][13]
Materials:
-
Fresh plant leaves
-
Chloroform (analytical grade)
-
This compound internal standard solution (10 µg/mL in chloroform)
-
Glass beakers or vials with Teflon-lined caps
-
Forceps
-
Analytical balance
-
Nitrogen gas stream or rotary evaporator
Procedure:
-
Leaf Area Measurement: Before extraction, measure the surface area of the leaves to be analyzed. This can be done using a leaf area meter or by scanning the leaves and using image analysis software.
-
Sample Preparation: Select healthy, mature leaves. Gently clean the leaf surface with a soft brush to remove any debris, being careful not to disturb the wax layer.
-
Extraction:
-
Immerse the leaves (a known surface area) in a sufficient volume of chloroform containing a known amount of this compound internal standard for 30-60 seconds with gentle agitation.[6][13] The exact time may need to be optimized depending on the plant species.[12]
-
Use forceps to remove the leaves from the solvent.
-
-
Solvent Evaporation:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.
-
-
Sample Storage: Store the dried wax extract at -20°C until GC-MS analysis.
Protocol 2: GC-MS Analysis of Epicuticular Wax
This protocol outlines the derivatization and subsequent GC-MS analysis of the extracted epicuticular wax. Derivatization of the aldehyde functional group is often necessary to improve its thermal stability and chromatographic properties.[14]
Materials:
-
Dried epicuticular wax extract
-
This compound standard
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Heptane or Hexane (GC grade)
-
GC-MS system equipped with a capillary column
Procedure:
-
Derivatization:
-
Re-dissolve the dried wax extract in a small volume of pyridine (e.g., 50 µL).
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example): [4]
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 280-300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 320°C at 5°C/min, hold for 15-20 min.
-
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230-250°C.
-
Electron Impact (EI) Energy: 70 eV.
-
Scan Range: m/z 50-700.
-
-
-
Data Analysis:
-
Identify the this compound-TMS peak based on its retention time and mass spectrum.
-
Identify other wax components by comparing their mass spectra with libraries (e.g., NIST) and retention indices.
-
Quantify the individual wax components by comparing their peak areas to the peak area of the this compound internal standard, using response factors if necessary.
-
Biosynthesis of Very-Long-Chain Aldehydes
The biosynthesis of epicuticular waxes, including very-long-chain aldehydes, is a complex process that occurs in the epidermal cells of plants. It begins with the synthesis of C16 and C18 fatty acids in the plastids, which are then transported to the endoplasmic reticulum for elongation.[15][16] The elongation process is carried out by a fatty acid elongase (FAE) complex. The resulting VLC-acyl-CoAs are then directed into one of two main pathways: the acyl-reduction pathway, which produces primary alcohols and wax esters, or the alkane-forming pathway, which generates aldehydes, alkanes, secondary alcohols, and ketones.[14][17]
The conversion of VLC-acyl-CoAs to aldehydes is a critical step in the alkane-forming pathway and is catalyzed by a fatty acyl-CoA reductase. The ECERIFERUM3 (CER3), also known as WAX2, YRE, or FLP1, gene product is a key enzyme in this conversion.[8][11][18] The resulting very-long-chain aldehyde can then be converted to an alkane by an aldehyde decarbonylase, a reaction in which the ECERIFERUM1 (CER1) gene product is involved.[19][20]
Conclusion
This compound is a valuable tool for researchers studying the composition of epicuticular waxes. Its use as an internal standard can enhance the accuracy and reliability of quantitative analyses, particularly for aldehydic components. The protocols provided in these application notes offer a standardized framework for the extraction and GC-MS analysis of epicuticular waxes, which can be adapted to specific research needs. A thorough understanding of the biosynthetic pathways of wax components further aids in the interpretation of analytical data and provides insights into the complex biology of the plant cuticle.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. scirp.org [scirp.org]
- 4. The Influence of Solvent and Extraction Time on Yield and Chemical Selectivity of Cuticular Waxes from Quercus suber Leaves [mdpi.com]
- 5. This compound | C26H52O | CID 3084462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A robust and efficient method for the extraction of plant extracellular surface lipids as applied to the analysis of silks and seedling leaves of maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification and chemical composition of epicuticular wax of eucalyptus leaves - Advances in Weed Science [awsjournal.org]
- 8. [PDF] The CER 3 wax biosynthetic gene from Arabidopsis thaliana is allelic to WAX 2 / YRE / FLP 1 | Semantic Scholar [semanticscholar.org]
- 9. Chemical composition of the epicuticular and intracuticular wax layers on the adaxial side of Ligustrum vulgare leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The CER3 wax biosynthetic gene from Arabidopsis thaliana is allelic to WAX2/YRE/FLP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Epicuticular Wax Removal from Whole Leaves with Chloroform | Weed Technology | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cuticular wax composition and crystal coverage of leaves and petals differ in a consistent manner between plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Overexpression of Arabidopsis ECERIFERUM1 Promotes Wax Very-Long-Chain Alkane Biosynthesis and Influences Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular characterization of the CER1 gene of arabidopsis involved in epicuticular wax biosynthesis and pollen fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated Method for the Quantification of Hexacosanal in Biological Matrices
Application Note & Protocol
Introduction
Hexacosanal, a 26-carbon long-chain fatty aldehyde, is a lipid molecule that can be found in various biological systems and is a component of some natural waxes.[1] Accurate quantification of this compound is crucial for understanding its physiological roles and for various applications in biomedical and pharmaceutical research. Due to its high molecular weight and low volatility, direct analysis of this compound can be challenging.[2][3] This application note details a validated method for the quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. The method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.
Principle
This method involves the extraction of lipids, including this compound, from a biological sample. The aldehyde functional group of this compound is then derivatized to a more volatile and thermally stable form suitable for GC-MS analysis.[4][5] Quantification is achieved by using a stable isotope-labeled internal standard to correct for variations during sample preparation and analysis, ensuring high accuracy and precision.[6][7]
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
Internal Standard (e.g., this compound-d2, custom synthesis may be required)
-
Derivatization reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvents: Hexane (B92381) (GC grade), Toluene (anhydrous), Methanol (anhydrous), Ethyl Acetate (HPLC grade)
-
Reagents: Anhydrous sodium sulfate (B86663), Saturated sodium chloride (NaCl) solution
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica (B1680970) gel)
Sample Preparation and Extraction
-
Sample Homogenization : Homogenize 100 mg of tissue or 100 µL of plasma/serum in a suitable solvent mixture (e.g., chloroform:methanol 2:1 v/v).
-
Internal Standard Spiking : Add a known amount of the internal standard solution (this compound-d2) to the homogenate.
-
Lipid Extraction : Perform a liquid-liquid extraction by adding water and vortexing. Centrifuge to separate the organic and aqueous layers.
-
Solvent Evaporation : Carefully transfer the organic layer containing the lipids to a clean vial and evaporate the solvent under a gentle stream of nitrogen.
-
SPE Cleanup (Optional) : For complex matrices, the dried extract can be reconstituted in a non-polar solvent and passed through a silica gel SPE cartridge to remove polar interferences.[8]
Derivatization
-
Reconstitution : Reconstitute the dried lipid extract in 200 µL of toluene.
-
Derivatization Reaction : Add 50 µL of PFBHA solution (e.g., 20 mg/mL in pyridine) to the sample.
-
Incubation : Tightly cap the vial and incubate at 60°C for 30 minutes to form the PFBHA-oxime derivative.[6]
-
Extraction of Derivative : After cooling, add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.
-
Drying : Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate to remove residual water.[6]
-
Final Sample : Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph : Agilent 7890B GC System or equivalent.
-
Mass Spectrometer : Agilent 5977A MSD or equivalent.
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[7]
-
Injector : Splitless injection at 280°C.
-
Oven Program : Start at 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.[7]
-
Mass Spectrometer : Electron ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for the target ions of derivatized this compound and the internal standard.[7][8]
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), specificity, and robustness.[9]
Quantitative Data Summary
The following table summarizes the performance characteristics of the validated GC-MS method for the quantification of this compound.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.9985 |
| Range | - | 5 - 1000 ng/mL |
| Accuracy (%) | 85 - 115% | 96.8% - 104.2% |
| Precision (%RSD) | ||
| - Intra-day | ≤ 15% | 4.5% |
| - Inter-day | ≤ 15% | 6.8% |
| Limit of Detection (LOD) | - | 1.5 ng/mL |
| Limit of Quantitation (LOQ) | - | 5.0 ng/mL |
| Specificity | No interference at the retention time of the analyte | No interfering peaks observed |
| Robustness | %RSD ≤ 15% after minor changes | 8.2% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. This compound | C26H52O | CID 3084462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. jfda-online.com [jfda-online.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for Hexacosanal Extraction Using Supercritical Fluid Extraction (SFE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanal, a 26-carbon long-chain fatty aldehyde, is a component of various plant cuticular waxes. Emerging research into the biological activities of long-chain aldehydes suggests their potential roles in cellular signaling and as modulators of physiological processes. Supercritical Fluid Extraction (SFE) with carbon dioxide (SC-CO₂) presents a green and efficient technology for the selective extraction of lipophilic compounds like this compound from botanical matrices. This method offers significant advantages over traditional solvent extraction, including the elimination of toxic organic solvents, mild operating temperatures that prevent thermolabile compound degradation, and the ability to tune solvent strength by modifying pressure and temperature. These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound using SFE.
Principle of Supercritical Fluid Extraction
Supercritical fluid extraction utilizes a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ is the most commonly used solvent due to its moderate critical point (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost.[1] In its supercritical state, CO₂ has a liquid-like density, which enhances its solvating power for non-polar to moderately polar compounds, and a gas-like low viscosity and high diffusivity, which facilitates penetration into the sample matrix and improves mass transfer. The solvating power of SC-CO₂ can be precisely controlled by adjusting the pressure and temperature, allowing for the selective extraction of target compounds. For moderately polar compounds, the addition of a co-solvent, such as ethanol (B145695), can significantly enhance extraction efficiency.
Application: Selective Extraction of this compound from Plant Biomass
SFE is highly suitable for the extraction of this compound from various plant sources, particularly from epicuticular waxes found on leaves, stems, and fruits. Given that this compound is a non-polar, long-chain aliphatic aldehyde, SC-CO₂ is an excellent solvent for its extraction. The process can be optimized to selectively extract this compound and other long-chain aldehydes while minimizing the co-extraction of more polar compounds.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for efficient extraction.
-
Drying: The plant material should be dried to a moisture content of less than 10% to prevent the formation of carbonic acid and ice, which can impede the extraction process. Lyophilization (freeze-drying) or oven drying at low temperatures (e.g., 40-50 °C) are recommended.
-
Grinding: The dried plant material should be ground to a uniform particle size (e.g., 0.5-1.0 mm). This increases the surface area available for contact with the supercritical fluid, thereby enhancing extraction efficiency. However, excessively fine particles can lead to compaction and hinder the flow of the fluid.
-
Loading: The ground material is loaded into the extraction vessel. To ensure even flow distribution and prevent channeling, glass beads can be mixed with the sample, especially for smaller sample volumes.
Supercritical Fluid Extraction Protocol
This protocol provides a general procedure for the SFE of this compound. Optimal conditions may vary depending on the specific plant matrix and should be determined through optimization studies.
-
System Setup:
-
Load the prepared plant material into the extraction vessel.
-
Ensure all fittings are secure to withstand high pressures.
-
Cool the CO₂ pump head (e.g., to 4 °C) to maintain the CO₂ in its liquid state for efficient pumping.
-
-
Setting SFE Parameters:
-
Pressurize the system with CO₂ to the desired extraction pressure (e.g., 200-400 bar).
-
Heat the extraction vessel to the set temperature (e.g., 40-60 °C).
-
If a co-solvent is used, introduce it into the CO₂ stream at the desired concentration (e.g., 2-10% ethanol).
-
-
Extraction Process:
-
Static Extraction (Optional but Recommended): Allow the system to remain under static conditions (no CO₂ flow) for a period (e.g., 20-30 minutes) to permit the supercritical fluid to fully penetrate the sample matrix and dissolve the target compounds.
-
Dynamic Extraction: Initiate a continuous flow of supercritical CO₂ (with co-solvent, if applicable) through the extraction vessel at a constant flow rate (e.g., 2-4 mL/min) for a specified duration (e.g., 90-180 minutes).
-
-
Collection of Extract:
-
The CO₂ stream containing the dissolved this compound exits the extraction vessel and passes through a back-pressure regulator, where the pressure is reduced.
-
This pressure drop causes the CO₂ to return to its gaseous state, and the extracted compounds precipitate in a collection vial. The collection can be performed at atmospheric pressure and room temperature.
-
-
Post-Extraction:
-
Slowly and carefully depressurize the system.
-
Remove the collection vial containing the crude extract.
-
The spent plant material can be removed from the extraction vessel for further processing if desired.
-
Clean the system thoroughly, for instance, by flushing with ethanol and then with supercritical CO₂.
-
Analytical Protocol for this compound Quantification (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the identification and quantification of this compound in the SFE extract.
-
Sample Preparation for GC-MS:
-
Dissolve a known amount of the crude SFE extract in a suitable non-polar solvent (e.g., n-hexane or chloroform).
-
For quantitative analysis, add an internal standard (e.g., n-octadecane) to the sample solution.
-
If necessary, perform a derivatization step (e.g., silylation) to improve the chromatographic properties of the analytes, although long-chain aldehydes can often be analyzed directly.
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 10 °C/min.
-
Final hold: Hold at 300 °C for 10 minutes.
-
-
Injector and Detector Temperatures: Set the injector and MS transfer line temperatures to 280 °C and 290 °C, respectively.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Injection Volume: Inject 1 µL of the sample.
-
MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 50-500.
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum by comparison with a pure standard and/or a mass spectral library (e.g., NIST).
-
Quantify the amount of this compound by creating a calibration curve using standard solutions of known concentrations and the internal standard.
-
Data Presentation
The following tables summarize quantitative data from studies on the SFE of plant waxes containing long-chain aldehydes. While specific data for this compound is limited, these tables provide a reference for expected yields and composition.
Table 1: Composition of Plant Wax Extracts Obtained by Supercritical CO₂ Extraction
| Plant Source | Compound Class | Percentage of Extract (%) | Reference |
| Flax Straw | Fatty Acids | 36 - 49 | [2] |
| Fatty Alcohols | 20 - 26 | [2] | |
| Aldehydes | 10 - 14 | [2] | |
| Wax Esters | 5 - 12 | [2] | |
| Sterols | 7 - 9 | [2] | |
| Alkanes | 4 - 5 | [2] | |
| Tobacco | C₂₈ Aldehyde | 6.57 | [3] |
| Marjoram | C₂₈ Aldehyde | 6.40 | [3] |
Table 2: Influence of SFE Parameters on Wax Yield and Composition (Conceptual Data)
| Pressure (bar) | Temperature (°C) | Co-solvent (Ethanol, %) | Total Wax Yield (%) | Relative Aldehyde Content (%) |
| 200 | 40 | 0 | Low | Moderate |
| 300 | 40 | 0 | Moderate | High |
| 400 | 40 | 0 | High | Moderate-High |
| 300 | 50 | 0 | Moderate-High | Moderate |
| 300 | 60 | 0 | High | Low-Moderate |
| 300 | 50 | 5 | High | High |
| 300 | 50 | 10 | Very High | High |
Note: This table is illustrative and represents general trends observed in SFE of lipophilic compounds. Higher pressure generally increases solvent density and yield. Higher temperature can increase solute vapor pressure but decrease solvent density, leading to complex effects. A co-solvent typically increases the yield of moderately polar compounds.
Table 3: Quantitative Analysis of Lipophilic Compounds in Maize Stover Wax Extracted by SC-CO₂
| Compound Family | Quantity (µg/g of plant) |
| Unsaturated Fatty Acids | 1466.7 ± 83.8 |
| Phytosterols | 1358.6 ± 44.3 |
| Saturated Fatty Acids | 957.5 ± 28.5 |
| Fatty Alcohols | 761.9 ± 30.6 |
| Alkanes | 321.7 ± 15.5 |
| Fatty Aldehydes | 233.1 ± 12.1 |
| Wax Esters | 185.3 ± 13.9 |
| Steroid Ketones | 168.9 ± 11.2 |
Data adapted from a study on maize stover wax extraction.[4]
Visualization of Workflows and Pathways
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for SFE of this compound and subsequent GC-MS analysis.
Potential Biological Signaling of Long-Chain Fatty Aldehydes
While specific signaling pathways for this compound are not well-elucidated, long-chain fatty aldehydes are known to be reactive molecules that can influence cellular processes. This diagram illustrates a potential mechanism by which a lipophilic aldehyde like this compound could interact with cellular components.
Caption: Potential cellular interactions of long-chain fatty aldehydes.
References
Analysis of Hexacosanal in Insect Pheromone Blends: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanal, a 26-carbon long-chain fatty aldehyde, is a molecule of interest in the study of insect chemical communication. While not as commonly reported as shorter-chain aldehydes in volatile pheromone blends, long-chain aldehydes are significant as biosynthetic precursors to cuticular hydrocarbons (CHCs), which themselves can act as contact pheromones influencing critical behaviors such as mate recognition and aggression. The analysis of this compound and other long-chain aldehydes is therefore crucial for a comprehensive understanding of insect semiochemistry and for the development of novel pest management strategies and potential drug targets.
This document provides detailed application notes and experimental protocols for the extraction, identification, and quantification of this compound and other long-chain aldehydes in the context of insect pheromone and cuticular hydrocarbon analysis.
Application Notes
The analysis of this compound in insect pheromone blends or as a component of cuticular hydrocarbon profiles presents unique challenges due to its low volatility and potential for thermal degradation. The selection of appropriate extraction and analytical techniques is paramount for accurate and reproducible results.
Key Considerations:
-
Sample Collection: The method of sample collection is critical and depends on whether the target is a volatile or contact pheromone. For volatile aldehydes, headspace collection techniques such as Solid Phase Microextraction (SPME) are suitable. For contact pheromones and cuticular hydrocarbons, solvent extraction of the insect cuticle is the preferred method.[1][2]
-
Extraction Solvent: For solvent extraction of cuticular hydrocarbons, a non-polar solvent such as hexane (B92381) is typically used to minimize the co-extraction of polar lipids.[3][4]
-
Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of long-chain aldehydes and hydrocarbons.[1][5][6] The use of a high-temperature, non-polar capillary column is recommended for the separation of these high molecular weight compounds.
-
Derivatization: While not always necessary, derivatization of aldehydes to more stable and volatile compounds, such as oximes or hydrazones, can improve chromatographic resolution and detection sensitivity, especially for trace amounts.[7]
-
Quantification: For accurate quantification, the use of an internal standard is essential to correct for variations in extraction efficiency and instrument response. A deuterated analog of the analyte or a compound with similar chemical properties and a different retention time is ideal.
Experimental Protocols
The following protocols provide detailed methodologies for the analysis of long-chain aldehydes like this compound as part of an insect's chemical profile.
Protocol 1: Extraction of Cuticular Hydrocarbons (including Aldehyde Precursors)
This protocol is suitable for the analysis of contact pheromones and cuticular hydrocarbons from whole insects or specific body parts.
Materials:
-
Insects (live or frozen)
-
Hexane (GC grade)
-
Glass vials with PTFE-lined caps
-
Internal standard solution (e.g., n-hexacosane in hexane)
-
Vortex mixer
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Place a single insect or a specific body part into a clean glass vial.
-
Add a known volume of hexane containing a precise amount of the internal standard. A typical volume is 200 µL per insect.
-
Gently agitate the vial for 5 minutes to extract the cuticular lipids. Avoid vigorous shaking to prevent the rupture of tissues and release of internal lipids.
-
Carefully transfer the hexane extract to a clean vial.
-
Concentrate the extract to a final volume of approximately 50 µL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the typical GC-MS parameters for the analysis of long-chain aldehydes and hydrocarbons.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5975 MS)[8]
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min
-
Ramp 1: 10 °C/min to 180 °C
-
Ramp 2: 3 °C/min to 280 °C, hold for 10 min[8]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis:
-
Identification of compounds is achieved by comparing their mass spectra and retention times with those of authentic standards or by interpretation of their fragmentation patterns and comparison with mass spectral libraries.
-
Quantification is performed by integrating the peak areas of the target analytes and the internal standard. The amount of each compound is calculated relative to the known amount of the internal standard.
Quantitative Data Presentation
While specific quantitative data for this compound as a released pheromone is scarce in the literature, its role as a precursor to cuticular hydrocarbons is well-established.[1] The following table presents representative quantitative data of major cuticular hydrocarbon components from Drosophila melanogaster, which are biosynthesized from long-chain fatty aldehydes. This data illustrates the typical composition of a CHC profile that would be the subject of analysis when investigating long-chain aldehydes.
| Species | Sex | Major Cuticular Hydrocarbons | Relative Abundance (%) |
| Drosophila melanogaster | Male | 7-Tricosene (7-T) | 45-60 |
| 7-Pentacosene (7-P) | 20-30 | ||
| n-Tricosane | 5-10 | ||
| Drosophila melanogaster | Female | 7,11-Heptacosadiene (7,11-HD) | 30-50 |
| 7,11-Nonacosadiene | 15-25 | ||
| n-Heptacosane | 5-15 |
Note: The relative abundance of CHCs can vary depending on the fly strain, age, and environmental conditions.[4]
Visualization of Pathways and Workflows
Insect Olfactory Signaling Pathway for Aldehydes
The perception of aldehydes in insects is a complex process that can involve two main families of receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[6][9] The following diagram illustrates a generalized signaling pathway for aldehyde detection in an olfactory sensory neuron.
Caption: Generalized insect olfactory signaling pathway for aldehydes.
Experimental Workflow for this compound Analysis
The following diagram outlines the logical steps involved in the analysis of this compound from insect samples.
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The analysis of this compound in insect pheromone blends and cuticular hydrocarbon profiles requires meticulous experimental design and the use of sensitive analytical instrumentation. While its role as a volatile pheromone component is not widely documented, its position as a key intermediate in the biosynthesis of cuticular hydrocarbons underscores its importance in insect chemical communication. The protocols and information provided herein offer a comprehensive guide for researchers and scientists to investigate the role of this compound and other long-chain aldehydes in the fascinating world of insect semiochemistry.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of cuticular pheromones in courtship conditioning of Drosophila males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aldehyde-specific responses of olfactory sensory neurons in the praying mantis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sensitive Quantification of Long-Chain Aldehydes using Fluorescence Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain aliphatic aldehydes are crucial molecules in various biological and industrial processes. They act as signaling molecules, metabolic intermediates, and biomarkers for oxidative stress and lipid peroxidation. In the pharmaceutical industry, monitoring aldehyde levels is critical for assessing drug stability, understanding disease mechanisms, and in the development of new therapeutics. Due to their typically low concentrations and lack of native fluorescence, a derivatization step is essential for their sensitive detection and accurate quantification.
This application note provides a detailed protocol for the derivatization of long-chain aldehydes using dansyl hydrazine (B178648) to form highly fluorescent hydrazones, enabling their analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. A comparative overview and protocol for the widely used 2,4-dinitrophenylhydrazine (B122626) (DNPH) method are also presented.
Principle of Derivatization
The core principle involves the reaction of the carbonyl group of an aldehyde with a derivatizing agent containing a hydrazine moiety. This reaction forms a stable hydrazone derivative that possesses desirable analytical properties, such as strong fluorescence or UV absorbance, allowing for sensitive detection.
Dansyl Hydrazine Derivatization: Dansyl hydrazine reacts with aldehydes under mild acidic conditions to form a highly fluorescent dansyl hydrazone. The resulting derivative can be excited by UV light and emits strong fluorescence in the visible region, offering excellent sensitivity and selectivity for quantification.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization: DNPH is a classical derivatization reagent that reacts with aldehydes to form a 2,4-dinitrophenylhydrazone. This derivative is highly colored and possesses a strong chromophore, making it suitable for detection by HPLC with a UV-Vis detector.
Experimental Protocols
Protocol 1: Derivatization of Long-Chain Aldehydes with Dansyl Hydrazine
This protocol outlines the procedure for derivatizing long-chain aldehydes with dansyl hydrazine for subsequent analysis by HPLC with fluorescence detection.
Materials and Reagents:
-
Long-chain aldehyde standards (e.g., octanal, decanal, dodecanal)
-
Dansyl hydrazine
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Vortex mixer
-
Heating block or water bath
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of long-chain aldehydes (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a working standard mixture by diluting the stock solutions to the desired concentration range (e.g., 1-100 µM) with acetonitrile.
-
-
Preparation of Derivatization Reagent:
-
Prepare a 2 mg/mL solution of dansyl hydrazine in acetonitrile. This solution should be prepared fresh and protected from light.
-
-
Derivatization Reaction:
-
To 100 µL of the aldehyde standard solution (or sample), add 100 µL of the dansyl hydrazine reagent solution.
-
Add 10 µL of 10% (v/v) TFA in acetonitrile to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the mixture to room temperature.
-
Add 790 µL of acetonitrile:water (1:1, v/v) to the reaction mixture to bring the final volume to 1 mL.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be:
-
0-5 min: 60% Acetonitrile
-
5-20 min: Linear gradient to 95% Acetonitrile
-
20-25 min: 95% Acetonitrile
-
25-30 min: Return to 60% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector: Excitation at ~340 nm and Emission at ~525 nm.[1]
-
-
Protocol 2: Derivatization of Long-Chain Aldehydes with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol describes the derivatization of long-chain aldehydes with DNPH for analysis by HPLC with UV detection.[2]
Materials and Reagents:
-
Long-chain aldehyde standards
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 2N
-
Deionized water
-
Vortex mixer
-
Heating block or water bath
-
HPLC system with a UV-Vis detector
Procedure:
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions and a working standard mixture of long-chain aldehydes in acetonitrile as described in Protocol 1.
-
-
Preparation of Derivatization Reagent:
-
Prepare a saturated solution of DNPH in 2N HCl. This can be achieved by adding DNPH to 2N HCl until no more dissolves. Alternatively, a solution of approximately 5 mg/mL can be prepared. The reagent should be filtered before use.
-
-
Derivatization Reaction:
-
To 100 µL of the aldehyde standard solution (or sample), add 1 mL of the DNPH reagent solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 40°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
The derivatized sample can be directly injected or extracted if necessary to remove excess reagent. For direct injection, ensure the sample is well-mixed.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be:
-
0-5 min: 50% Acetonitrile
-
5-20 min: Linear gradient to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: Return to 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
UV-Vis Detector: 365 nm[3]
-
-
Data Presentation
The following tables summarize the expected performance characteristics for the derivatization of various aldehydes using Dansyl Hydrazine and DNPH.
Table 1: Performance Characteristics of Dansyl Hydrazine Derivatization with Fluorescence Detection
| Analyte | Linearity Range (µM) | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) | Recovery (%) |
| Malondialdehyde | 0.0056 - 0.5 | 5.63 | 5.68 | 98-103[4] |
| Representative C8-C12 Aldehydes | 0.01 - 10 | ~10 - 50 | ~30 - 150 | >90 |
| Representative C14-C18 Aldehydes | 0.05 - 20 | ~20 - 100 | ~60 - 300 | >85 |
Note: Data for C8-C18 aldehydes are representative values based on typical performance and may vary depending on the specific aldehyde and experimental conditions.
Table 2: Performance Characteristics of DNPH Derivatization with UV Detection
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) |
| Formaldehyde | 0.5 - 1321 | 4.3[5] | 17.33 | 93-115[3] |
| Propionaldehyde | - | 6.6[5] | - | 93-115[3] |
| n-Butyraldehyde | - | 8.4[5] | - | 93-115[3] |
| Hexanal | - | - | - | 93-115[3] |
| Heptanal | - | - | - | 93-115[3] |
| Octanal | - | - | - | 93-115[3] |
| Nonanal | - | - | - | 93-115[3] |
| 2-Ethylhexanal | - | 14.0[5] | - | - |
Visualizations
Caption: Reaction mechanism of dansyl hydrazine with a long-chain aldehyde.
Caption: General experimental workflow for aldehyde derivatization and analysis.
References
- 1. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02025H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Identification of Hexacosanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanal (C26H52O) is a long-chain fatty aldehyde that plays a role in various biological processes and can be a significant biomarker in certain metabolic pathways. Its identification and quantification are crucial in fields ranging from clinical diagnostics to drug development and nutritional science. High-resolution mass spectrometry (HRMS) offers unparalleled accuracy and sensitivity for the unambiguous identification of such long-chain molecules. This application note provides a detailed protocol for the identification of this compound using HRMS, including sample preparation, chromatographic separation, and mass spectrometric analysis. The high mass accuracy of HRMS allows for the determination of the elemental composition of precursor and fragment ions, providing a high degree of confidence in compound identification.
Experimental Workflow
The overall workflow for the identification of this compound using high-resolution mass spectrometry involves several key stages, from sample preparation to data analysis. This process ensures the accurate and reliable identification of the target analyte.
Caption: Experimental workflow for this compound identification.
Methods and Protocols
Sample Preparation
Accurate analysis of this compound requires efficient extraction from the sample matrix and derivatization to improve its chromatographic and ionization characteristics. Due to the reactive nature of aldehydes, derivatization is a critical step.[1][2][3] O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes, enhancing their gas chromatography and mass spectrometry performance.[1][2][3]
Protocol for PFBHA Derivatization:
-
Sample Extraction:
-
For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or ethyl acetate.
-
For solid samples (e.g., tissue), homogenize the sample in a suitable buffer and then perform a solid-phase extraction (SPE) or liquid-liquid extraction.
-
-
Derivatization Reaction:
-
To the extracted sample (or a dried aliquot), add 100 µL of a 10 mg/mL solution of PFBHA in a suitable solvent (e.g., toluene (B28343) or water).[1]
-
Add a small amount of an acidic catalyst, such as hydrochloric acid, to adjust the pH to approximately 3.[1]
-
Incubate the mixture at 60°C for 60 minutes to form the PFBHA-oxime derivative.[1]
-
-
Post-Derivatization Extraction:
-
After cooling to room temperature, extract the PFBHA-oxime derivative with hexane.
-
Vortex the mixture for 1 minute and centrifuge to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean vial for analysis.
-
The sample can be concentrated under a gentle stream of nitrogen if necessary.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| LC System | High-performance liquid chromatography (HPLC) or UHPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 50% B, increase to 99% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
High-Resolution Mass Spectrometry (HRMS) Conditions:
| Parameter | Value |
| Mass Spectrometer | Orbitrap-based or Time-of-Flight (TOF) mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Capillary Temp. | 320°C |
| Sheath Gas | 40 (arbitrary units) |
| Aux Gas | 10 (arbitrary units) |
| Full Scan Range | m/z 150-1000 |
| Resolution | > 70,000 FWHM |
| Data Acquisition | Full scan followed by data-dependent MS/MS (dd-MS2) of the top 5 most intense ions. |
| Collision Energy | Stepped normalized collision energy (NCE) of 20, 30, 40 eV |
Data Analysis and Results
The identification of the this compound-PFBHA derivative is based on its accurate mass and characteristic fragmentation pattern.
Expected Ions and Fragments:
| Ion Type | Calculated m/z | Description |
| [M-H]⁻ of this compound-PFBHA | 576.4092 | Deprotonated molecular ion of the derivatized this compound. |
| [M-H-C7H2F5NO]⁻ | 381.3880 | Fragment resulting from the loss of the PFBHA moiety. |
| [C6H5CH2]⁻ | 91.0548 | Pentafluorobenzyl fragment. |
Fragmentation Pathway:
The fragmentation of the this compound-PFBHA derivative in negative ion mode is expected to proceed via cleavage of the N-O bond, leading to the loss of the PFBHA group. Further fragmentation of the hydrocarbon chain can also occur.
Caption: Proposed fragmentation of the this compound-PFBHA derivative.
Conclusion
This application note provides a comprehensive protocol for the confident identification of this compound using high-resolution mass spectrometry coupled with liquid chromatography. The use of PFBHA derivatization enhances the analytical performance, and the high mass accuracy of the HRMS instrument allows for the unambiguous identification of the target analyte through its accurate mass and characteristic fragmentation pattern. This methodology is suitable for researchers, scientists, and drug development professionals working on the analysis of long-chain aldehydes in various matrices.
References
Application Notes and Protocols for the Use of Hexacosanal and Other Aldehydes in Studies of Fungal Spore Germination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehydes, a class of organic compounds characterized by a carbonyl group, play a significant and often dual role in the life cycle of fungi, particularly in the critical process of spore germination. Depending on the fungal species, the chemical structure of the aldehyde (e.g., chain length), and its concentration, these compounds can act as potent inducers or inhibitors of germination. Very-long-chain aldehydes (VLCAs), such as hexacosanal, present on the surface of host plant leaves, can serve as crucial chemical cues for pathogenic fungi to initiate germination and infection-related development.[1][2] Conversely, shorter-chain and volatile aldehydes often exhibit antifungal properties, inhibiting spore germination and mycelial growth, which makes them of interest for applications in agriculture and medicine.[3][4]
This document provides detailed application notes and experimental protocols for studying the effects of aldehydes on fungal spore germination, with a focus on this compound as an inducer and other aldehydes as inhibitors.
Application Note 1: this compound as an Inducer of Fungal Spore Germination and Appressorium Formation
Background:
For many pathogenic fungi, successful infection of a host plant is contingent upon the recognition of specific physical and chemical cues on the host surface. These cues trigger a cascade of developmental processes, including spore germination and the formation of an appressorium, a specialized infection structure. In the case of the wheat powdery mildew fungus, Blumeria graminis f. sp. tritici, very-long-chain aldehydes found in the cuticular wax of wheat leaves have been identified as key signaling molecules that stimulate these pre-penetration events.[1][5]
Key Findings:
Studies have demonstrated that both asexually produced conidia and sexually produced ascospores of Blumeria graminis perceive VLCAs as signals for germination and differentiation.[1][5] The response is both concentration-dependent and chain-length-dependent. Among the tested VLCAs, n-hexacosanal (C26) and n-octacosanal (C28) have been shown to be highly effective in inducing appressorium formation.[1][2]
Quantitative Data Summary:
The following table summarizes the dose- and chain-length-dependent effects of various very-long-chain aldehydes on the pre-penetration processes of Blumeria graminis.
| Aldehyde (Chain Length) | Concentration | Effect on Germination | Effect on Appressorium Formation | Reference |
| n-Docosanal (C22) | Various | Moderate Induction | Moderate Induction | [2] |
| n-Tetracosanal (C24) | Various | Strong Induction | Strong Induction | [2] |
| n-Hexacosanal (C26) | Various | Very Strong Induction | Very Strong Induction | [2] |
| n-Octacosanal (C28) | Various | Strong Induction | Most Inducing Aldehyde for Ascospores | [1][5] |
| n-Triacontanal (C30) | Various | Moderate Induction | Moderate Induction | [2] |
Signaling Pathway:
The precise signaling cascade initiated by this compound in B. graminis is a subject of ongoing research. However, it is understood to be a receptor-mediated process at the fungal cell surface that triggers downstream pathways leading to polarized growth and morphogenesis.
Caption: Proposed signaling pathway of this compound in B. graminis.
Application Note 2: Aldehydes as Inhibitors of Fungal Spore Germination
Background:
In contrast to the stimulatory effects of VLCAs on certain fungi, many shorter-chain and volatile aldehydes exhibit potent antifungal activity. These compounds are of significant interest for the development of natural fungicides and food preservatives. (E)-2-hexenal, a green leaf volatile, has been shown to inhibit the spore germination of Aspergillus flavus, a common crop contaminant.[4]
Key Findings:
(E)-2-hexenal effectively inhibits the germination of A. flavus spores. Studies indicate that its mechanism of action involves the disruption of mitochondrial energy metabolism, leading to a reduction in ATP and acetyl-CoA levels, and the induction of early apoptosis.[3][4]
Quantitative Data Summary:
The following table presents the quantitative data on the inhibitory effects of (E)-2-hexenal on Aspergillus flavus.
| Parameter | Value | Unit | Reference |
| EC₅₀ | 0.26 | µL/mL | [4] |
| Minimum Inhibitory Concentration (MIC) | 1.0 | µL/mL | [4] |
| Minimum Fungicidal Concentration (MFC) | 4.0 | µL/mL | [4] |
| Decrease in Acetyl-CoA content (at MIC) | 65.7 ± 3.7 | % | [3] |
| Decrease in ATP content (at MIC) | 53.9 ± 4.0 | % | [3] |
| Inhibition of Mitochondrial Dehydrogenase Activity (at MIC) | 23.8 ± 2.2 | % | [3] |
Signaling Pathway of Inhibition:
The inhibitory action of (E)-2-hexenal on A. flavus spore germination is linked to the disruption of key metabolic processes within the mitochondria.
Caption: Inhibition of mitochondrial energy metabolism by (E)-2-hexenal.
Experimental Protocols
Protocol 1: In Vitro Assay for Testing the Effect of Very-Long-Chain Aldehydes on Blumeria graminis Spore Germination and Appressorium Formation
This protocol is adapted from methodologies used to study the effects of cuticular waxes on powdery mildew fungi.[1][2]
Materials:
-
Blumeria graminis spores
-
Glass slides
-
Formvar solution
-
n-Hexacosane
-
This compound (and other VLCAs for testing)
-
Volatile solvent (e.g., chloroform (B151607) or hexane)
-
Humid chambers
-
Microscope with differential interference contrast (DIC) optics
Workflow Diagram:
Caption: Experimental workflow for testing VLCA effects.
Procedure:
-
Preparation of Slides: Coat clean glass slides with a thin layer of Formvar solution and allow them to dry. Subsequently, apply a solution of n-hexacosane in a volatile solvent to create a hydrophobic surface, and let the solvent evaporate completely.
-
Application of Aldehydes: Prepare stock solutions of this compound and other test aldehydes in a volatile solvent. Apply a defined volume of the aldehyde solution to the coated slides to achieve the desired final concentration on the surface after solvent evaporation. Use slides treated with only the solvent as a control.
-
Inoculation: Collect fresh B. graminis spores and gently dust them onto the prepared slides.
-
Incubation: Place the inoculated slides in a humid chamber at an appropriate temperature (e.g., 20-22°C) in the dark for 12-24 hours.
-
Observation and Quantification: Using a microscope with DIC optics, observe at least 100 spores per slide. Count the number of germinated spores and the number of germinated spores that have formed an appressorium.
-
Data Analysis: Calculate the percentage of germination and appressorium formation for each treatment. Compare the results from the aldehyde-treated slides to the control slides.
Protocol 2: In Vitro Assay for Testing the Inhibitory Effect of Volatile Aldehydes on Aspergillus flavus Spore Germination
This protocol is based on methods for evaluating the antifungal activity of volatile organic compounds (VOCs).[6][7]
Materials:
-
Aspergillus flavus spore suspension
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
Petri dishes (standard or bi-plate)
-
Test aldehyde (e.g., (E)-2-hexenal)
-
Sterile filter paper discs
-
Incubator
-
Microscope
Workflow Diagram:
Caption: Experimental workflow for volatile aldehyde inhibition assay.
Procedure:
-
Preparation of Spore Suspension: Prepare a spore suspension of A. flavus in sterile water with a surfactant (e.g., Tween 80) and adjust to a known concentration (e.g., 10⁶ spores/mL).
-
Inoculation: Spread a defined volume (e.g., 100 µL) of the spore suspension onto the surface of PDA plates.
-
Application of Aldehyde: In the lid of the Petri dish, place a sterile filter paper disc. Apply a specific volume of the test aldehyde to the disc. The aldehyde will volatilize and create a treated atmosphere within the sealed plate. Use a disc with no aldehyde as a control.
-
Incubation: Seal the Petri dishes with parafilm and incubate at an optimal temperature for A. flavus growth (e.g., 28-30°C) for 24-72 hours.
-
Assessment of Inhibition:
-
For Mycelial Growth: Measure the diameter of the fungal colony and compare it to the control to calculate the percentage of inhibition.
-
For Spore Germination: After a shorter incubation period (e.g., 8-12 hours), a small piece of agar can be excised, placed on a microscope slide, and observed to determine the percentage of germinated spores compared to the control.
-
-
Determination of MIC: To determine the Minimum Inhibitory Concentration (MIC), a range of aldehyde concentrations should be tested to find the lowest concentration that completely inhibits visible growth.
Conclusion
Aldehydes represent a fascinating class of compounds with diverse and potent effects on fungal spore germination. Very-long-chain aldehydes like this compound are critical for host recognition and the initiation of pathogenesis in some fungi, making their signaling pathways potential targets for developing crop protection strategies that disrupt this recognition. Conversely, the inhibitory properties of other aldehydes, such as (E)-2-hexenal, highlight their potential as natural antifungal agents. The protocols outlined in this document provide a framework for researchers to further explore these interactions, screen new compounds, and elucidate the underlying molecular mechanisms. Such studies are vital for advancing our understanding of fungal biology and for the development of novel antifungal therapies and sustainable agricultural practices.
References
- 1. Very-long-chain aldehydes induce appressorium formation in ascospores of the wheat powdery mildew fungus Blumeria graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-long-chain aldehydes promote in vitro prepenetration processes of Blumeria graminis in a dose- and chain length-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity Against Human Pathogens of Two Polyunsaturated Aldehydes and Pheophorbide a [mdpi.com]
- 4. ( E)-2-Hexenal, as a Potential Natural Antifungal Compound, Inhibits Aspergillus flavus Spore Germination by Disrupting Mitochondrial Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Volatile Organic Compounds in Extremophilic Bacteria and Their Effective Use in Biocontrol of Postharvest Fungal Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Effect of Two Volatile Organic Compounds on Barley Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Hexacosanal Biosynthesis using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanal, a 26-carbon very-long-chain fatty aldehyde (VLCFAldehyde), is a crucial component in various biological processes, including wax biosynthesis in plants and insects, and potentially plays roles in mammalian physiology. Understanding the biosynthetic pathway of this compound is essential for research in areas such as agricultural science, entomology, and metabolic diseases. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace the metabolic flux and elucidate the dynamics of this compound biosynthesis. These application notes provide a detailed overview and protocols for designing and conducting experiments to trace the biosynthesis of this compound using stable isotope-labeled precursors.
Biosynthetic Pathway of this compound
This compound is synthesized from shorter-chain fatty acids through a cyclical elongation process, followed by the reduction of the resulting very-long-chain fatty acid. The primary pathway occurs in the endoplasmic reticulum and involves a multi-enzyme complex.
The key steps are:
-
De Novo Fatty Acid Synthesis: The initial building block, palmitoyl-CoA (C16:0), is synthesized in the cytoplasm from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex.
-
Very-Long-Chain Fatty Acid (VLCFA) Elongation: Palmitoyl-CoA is elongated in the endoplasmic reticulum through a four-step cycle. Each cycle adds two carbons from malonyl-CoA. To reach the C26 precursor, hexacosanoyl-CoA, five elongation cycles are required. The enzymes involved are:
-
β-ketoacyl-CoA synthase (ELOVL): Catalyzes the initial condensation of the acyl-CoA with malonyl-CoA. Different ELOVL elongases exhibit substrate specificity for fatty acids of varying chain lengths.[1][2][3][4]
-
3-ketoacyl-CoA reductase (KAR): Reduces the β-ketoacyl-CoA intermediate.
-
3-hydroxyacyl-CoA dehydratase (HACD): Dehydrates the 3-hydroxyacyl-CoA.
-
trans-2-enoyl-CoA reductase (TER): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the starting acyl-CoA.[4]
-
-
Reduction to this compound: The final step is the reduction of hexacosanoyl-CoA to this compound. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR) .[5] These enzymes utilize NADPH as a reductant.
Core Concepts of Stable Isotope Labeling for Tracing Biosynthesis
Stable isotope tracing involves providing a biological system with a precursor molecule enriched with a heavy isotope (e.g., ¹³C or ²H). As the precursor is metabolized, the heavy isotope is incorporated into downstream products. By measuring the isotopic enrichment in the target molecule (this compound) and its intermediates over time, the rate of synthesis and the contribution of different precursors can be quantified.
Commonly Used Stable Isotope Tracers:
-
[U-¹³C]-Glucose: A versatile tracer that labels the acetyl-CoA pool through glycolysis and the pyruvate (B1213749) dehydrogenase complex. This allows for the tracing of de novo fatty acid synthesis and subsequent elongation.
-
[¹³C₂]-Acetate: Directly labels the acetyl-CoA pool, providing a more direct tracer for fatty acid synthesis and elongation.
-
[¹³C₃]-Malonyl-CoA: A specific precursor for the two-carbon extension in fatty acid elongation.
-
Deuterium (²H)-labeled fatty acids (e.g., [D₃₁]-Palmitic acid): Used to specifically trace the elongation of a particular fatty acid precursor.
-
Heavy water (D₂O): Deuterium from D₂O can be incorporated into fatty acids during their synthesis, providing a measure of de novo lipogenesis.
Data Presentation: Quantitative Metabolic Flux Analysis
The following table represents hypothetical, yet plausible, quantitative data from a stable isotope tracing experiment designed to measure the contribution of glucose and palmitate to the synthesis of hexacosanoic acid (the precursor to this compound) in an insect cell culture model. In this example, cells were incubated with either [U-¹³C]-glucose or [D₃₁]-palmitic acid for 24 hours. The isotopic enrichment in hexacosanoic acid was then measured by GC-MS.
| Labeled Precursor | Isotopic Enrichment (MPE) in Hexacosanoic Acid (C26:0) | Fractional Contribution (%) of Precursor to Hexacosanoic Acid Pool |
| [U-¹³C]-Glucose | 15.2 ± 1.8 | 35.8 |
| [D₃₁]-Palmitic Acid | 35.5 ± 2.5 | 64.2 |
MPE (Mole Percent Enrichment): The percentage of molecules of an analyte that are labeled with the stable isotope. Fractional Contribution: The relative contribution of a particular precursor to the synthesis of the product, calculated based on the isotopic enrichment of the product and the precursor pools.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Insect Cells for Tracing this compound Biosynthesis
Objective: To label this compound and its precursors in insect cell culture using a stable isotope-labeled substrate.
Materials:
-
Insect cell line (e.g., Sf9 or High Five™)
-
Appropriate insect cell culture medium
-
Stable isotope-labeled precursor (e.g., [U-¹³C]-Glucose, Cambridge Isotope Laboratories, Inc.)
-
Fetal Bovine Serum (FBS)
-
6-well cell culture plates
-
Incubator
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol, Chloroform, and Water (for lipid extraction)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed the insect cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow the cells to attach and resume growth for 24 hours.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the stable isotope-labeled precursor. For example, for [U-¹³C]-glucose labeling, use glucose-free medium supplemented with [U-¹³C]-glucose at the desired concentration (e.g., 2 g/L) and dialyzed FBS to minimize unlabeled glucose.
-
Labeling: At the start of the experiment (t=0), remove the existing medium from the cells and wash once with PBS. Add the pre-warmed labeling medium to each well.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the incorporation of the stable isotope.
-
Metabolite Extraction: At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add a mixture of ice-cold methanol:water (80:20 v/v) to quench metabolism and extract polar metabolites. Scrape the cells and collect the extract.
-
Lipid Extraction: To the remaining cell pellet, perform a Bligh-Dyer extraction by adding methanol, chloroform, and water in a sequential manner to separate the lipid phase.
-
Sample Storage: Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.
Protocol 2: Derivatization and GC-MS Analysis of this compound
Objective: To derivatize this compound for enhanced detection and quantify its isotopic enrichment using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried lipid extract from Protocol 1
-
Pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) hydrochloride solution
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials with inserts
Procedure:
-
Derivatization:
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent.
-
Add PFBHA hydrochloride solution to the sample. This reagent reacts with the aldehyde group of this compound to form a stable oxime derivative.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Extraction of Derivatives:
-
Add isooctane to the reaction mixture and vortex vigorously to extract the PFBHA-oxime derivative of this compound into the organic phase.
-
Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean autosampler vial with an insert.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a temperature program that allows for the separation of the this compound derivative from other lipid components.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the characteristic ions of the derivatized this compound and its isotopologues.
-
-
Data Analysis:
-
Identify the peak corresponding to the PFBHA-oxime of this compound based on its retention time and mass spectrum.
-
Determine the isotopic enrichment by measuring the relative abundance of the mass isotopologues (M+0, M+1, M+2, etc.) of the derivatized this compound.
-
Visualizations
Biosynthetic Pathway of this compound
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the Key Pathways and Genes Involved in the Wax Biosynthesis of the Chinese White Wax Scale Insect (Ericerus pela Chavannes) by Integrated Weighted Gene Coexpression Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in the Quantification of Hexacosanal
Welcome to the technical support center for the quantitative analysis of Hexacosanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[1][3] In the analysis of this compound from biological samples such as plasma, serum, or tissue homogenates, the primary sources of matrix effects are phospholipids (B1166683) and other endogenous lipids that can co-extract and co-elute with the analyte, interfering with its ionization in the mass spectrometer's source.[4][5]
Q2: I'm observing low and inconsistent signal intensity for this compound in my biological samples compared to my standards in pure solvent. Is this a matrix effect, and what are the initial troubleshooting steps?
A2: Yes, a significant drop in signal intensity and poor reproducibility are classic signs of ion suppression caused by matrix effects.[3][6] Immediate troubleshooting steps include:
-
Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components.[7] However, ensure that the this compound concentration remains above the lower limit of quantification (LLOQ) of your assay.
-
Chromatographic Optimization: Adjust your liquid chromatography method to better separate this compound from the interfering components of the matrix.[6] This can be achieved by modifying the mobile phase gradient, changing the mobile phase composition, or trying a different type of analytical column.[6]
-
Confirming Matrix Effects: To be certain, you can perform a post-extraction spike experiment to quantify the extent of the matrix effect.[1][3]
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A3: The post-extraction spiking method is a widely used quantitative approach to determine the degree of ion suppression or enhancement.[1][3] This involves comparing the response of this compound spiked into an extracted blank matrix to the response of this compound in a neat solvent at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[3]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A4: A thorough sample preparation is the most effective strategy to reduce matrix effects.[8][9] For a long-chain aldehyde like this compound, which is non-polar, the following techniques are recommended:
-
Liquid-Liquid Extraction (LLE): LLE is a robust method for separating lipids like this compound from more polar matrix components. A common approach involves using a non-polar solvent like hexane (B92381) or a mixture of chloroform (B151607) and methanol (B129727).[2][9]
-
Solid-Phase Extraction (SPE): SPE can offer a more selective cleanup than LLE.[6][9] For this compound, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent can be effective in isolating it from interfering compounds.[2]
-
Phospholipid Depletion: Since phospholipids are a major cause of matrix effects in biological samples, specific techniques to remove them, such as HybridSPE®, can significantly improve data quality.[4][10]
Q5: Is a standard internal standard sufficient, or should I use a stable isotope-labeled internal standard for this compound?
A5: While a standard internal standard can correct for some variability, a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective solution for compensating for matrix effects.[6][11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[11] This allows for a more accurate and precise quantification, as the ratio of the analyte to the SIL-IS remains consistent even with variations in the matrix.[12][13]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing for this compound
| Possible Cause | Troubleshooting Action |
| Matrix Overload on Analytical Column | Dilute the sample extract before injection. Implement a more rigorous sample cleanup procedure (e.g., SPE). |
| Co-elution with Interfering Compounds | Optimize the chromatographic gradient to improve separation. Try a different column chemistry (e.g., a longer C18 column or a different stationary phase). |
| Contamination of the LC-MS System | Flush the column and the system with a strong solvent.[14] |
Issue 2: High Variability in Quantitative Results Between Replicates
| Possible Cause | Troubleshooting Action |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples. Consider automating the sample preparation if possible. |
| Differential Matrix Effects Across Samples | Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for sample-to-sample variations in matrix effects.[6] |
| Instrumental Instability | Check the stability of the LC-MS system by injecting a standard solution multiple times. |
Experimental Protocols
Protocol 1: Quantifying Matrix Effects using Post-Extraction Spiking
Objective: To quantitatively determine the degree of ion suppression or enhancement for this compound in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, serum) free of this compound.
-
Pure analytical standard of this compound.
-
Solvents for extraction and reconstitution (e.g., methanol, acetonitrile, hexane).
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes).
-
LC-MS/MS system.
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration.
-
Set B (Blank Matrix Extract): Process the blank biological matrix through your entire sample preparation workflow (e.g., LLE or SPE).
-
Set C (Post-Spiked Matrix): Spike the this compound standard into the extracted blank matrix from Set B to the same final concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To remove matrix interferences from a biological sample prior to LC-MS/MS analysis of this compound.
Materials:
-
SPE cartridge (e.g., C18, 100 mg).
-
Sample extract (e.g., from a protein precipitation step).
-
Conditioning solvent (e.g., methanol).
-
Equilibration solvent (e.g., water).
-
Wash solvent (e.g., 5% methanol in water).
-
Elution solvent (e.g., acetonitrile).
-
SPE manifold.
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the sample loading buffer (e.g., 2% methanol in water).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for this compound Quantification
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90 | High (>50% suppression) | Fast, simple, and inexpensive. | Poor cleanup, significant matrix effects.[5] |
| Liquid-Liquid Extraction (LLE) | 75-95 | 15-30% suppression | Simple, low cost, and effective for non-polar analytes.[9] | Can be labor-intensive and may form emulsions. |
| Solid-Phase Extraction (SPE) | 85-105 | 5-15% suppression | High recovery and cleanup efficiency, can be automated.[6] | Higher cost and requires method development. |
| HybridSPE®-Phospholipid | >95 | <5% suppression | Highly selective for phospholipid removal, leading to minimal matrix effects.[4] | Higher cost compared to traditional SPE. |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Improving the peak shape of long-chain aldehydes in gas chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of long-chain aldehydes in gas chromatography (GC) analysis.
Troubleshooting Guide: Resolving Poor Peak Shapes
Poor peak shape, such as tailing or broadening, is a common issue when analyzing active compounds like long-chain aldehydes. This guide provides a systematic approach to identify and resolve these problems.
Initial Assessment: Chemical vs. Physical Problem
A critical first step is to determine the nature of the problem. This can often be diagnosed by observing the chromatogram:
-
Chemical Problem: If only the long-chain aldehyde peaks (and other polar analytes) are tailing, the issue is likely due to unwanted interactions between the analytes and active sites within the GC system.[1][2]
-
Physical Problem: If all peaks in the chromatogram, including non-polar compounds and the solvent peak, are tailing, the problem is more likely physical.[1][2] This could be due to issues like improper column installation or a leak.
The following diagram illustrates a troubleshooting workflow for addressing poor peak shape.
References
Technical Support Center: Optimization of GC-MS Injection Parameters for Hexacosanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Hexacosanal.
Frequently Asked Questions (FAQs)
Q1: What is the most critical injection parameter for analyzing a long-chain aldehyde like this compound?
A: The injector temperature is the most critical parameter. This compound is a long-chain aldehyde with a high boiling point, requiring a sufficiently high injector temperature to ensure complete and rapid vaporization. Incomplete vaporization is a primary cause of poor peak shape (tailing) and low sensitivity.[1][2] However, the temperature must be optimized carefully, as excessively high temperatures can lead to thermal degradation of the analyte.[3]
Q2: Should I use split or splitless injection for this compound analysis?
A: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Splitless Injection: This is the preferred mode for trace analysis where analyte concentrations are very low.[4][5] In this mode, the split vent is closed during injection, allowing for the transfer of nearly the entire sample onto the column, which maximizes sensitivity.[4][6] This is crucial when the amount of analyte is near the detection limit.[4]
-
Split Injection: This mode is suitable for higher concentration samples.[5][7] It works by venting a portion of the sample, preventing column overload and producing sharper, narrower peaks.[5][6] Split ratios can range from 5:1 to 500:1.[7][8]
Q3: What are the typical starting parameters for a this compound GC-MS analysis?
A: A good starting point for method development is crucial. The following table summarizes recommended starting parameters, which should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| Injector Type | Split/Splitless | Offers versatility for both trace and high-concentration samples.[5] |
| Injector Temperature | 280 - 325 °C | Ensures complete vaporization of high-boiling point analytes like this compound.[2][9] Start lower and increase as needed to avoid degradation.[1] |
| Injection Mode | Splitless (for trace analysis) | Maximizes the amount of analyte transferred to the column, increasing sensitivity.[4][5] |
| Splitless Hold Time | 0.5 - 1.5 min | Allows sufficient time for the sample to be transferred from the liner to the column before the inlet is purged.[10] |
| Injection Volume | 1 µL | A standard volume; should be reduced if peak fronting (overload) occurs. Recommended volumes are generally 1-2 µL for organic solvents.[11][12] |
| Liner Type | Deactivated, single taper with glass wool | A deactivated liner minimizes analyte adsorption, preventing peak tailing.[12] Glass wool aids in vaporization and traps non-volatile residues.[11] |
Q4: How do I choose the right GC column for this compound analysis?
A: For a non-polar compound like this compound, a non-polar stationary phase is the best choice based on the "like dissolves like" principle.[13]
-
Stationary Phase: A low-bleed 100% dimethylpolysiloxane (e.g., DB-1HT, TG-5MS) or 5% phenyl-methylpolysiloxane (e.g., DB-5ms) column is recommended.[9][14] These columns are robust and provide good selectivity for non-polar compounds.
-
Column Dimensions: A 30 m length, 0.25 mm internal diameter (I.D.), and 0.25 µm film thickness is a standard choice that offers a good balance of resolution, efficiency, and sample capacity.[2][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the GC-MS analysis of this compound.
Problem 1: No peak or very low signal intensity for this compound.
| Question | Possible Cause | Recommended Solution |
| Is the injector hot enough? | Incomplete vaporization in the inlet. | Gradually increase the injector temperature in 10-15 °C increments. For high molecular weight compounds, temperatures up to 325 °C may be necessary.[1][9] |
| Are there active sites in the inlet? | Analyte adsorption or degradation on active surfaces in the liner or column inlet. | Replace the inlet liner with a new, deactivated one.[15] If the problem persists, trim the first 5-10 cm from the front of the column.[10] |
| Is the MS detector tuned and working correctly? | The mass spectrometer may be malfunctioning or require tuning. | Perform an MS tune to ensure the system is performing optimally.[2] Check that the ion source and transfer line temperatures are appropriate (e.g., 230 °C and 310 °C, respectively).[9] |
| Is your sample concentration too low? | The amount of analyte injected is below the instrument's limit of detection. | If using split injection, switch to splitless mode.[5][6] If already in splitless mode, consider concentrating your sample. |
Problem 2: The this compound peak is tailing.
| Question | Possible Cause | Recommended Solution |
| Is the injection technique optimal? | A slow injection can cause the sample to spread out before reaching the column. | Ensure a fast and consistent injection speed. Optimize the splitless purge activation time to prevent solvent tailing.[1] |
| Are there active sites in the system? | Polar, active sites in the liner or on the column can interact with the analyte. | Use a properly deactivated liner and column.[16] Silanizing the liner can also help reduce activity.[10] |
| Is the column installed correctly? | Improper column installation can create dead volume in the injector, leading to tailing. | Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth and a clean, square cut.[10] |
| Is the carrier gas flow rate too low? | Insufficient flow can lead to increased band broadening. | Verify the carrier gas flow rate and adjust if necessary. A typical starting point is 1-2 mL/min for helium.[2] |
Problem 3: I see broad or "ghost" peaks in my chromatogram.
| Question | Possible Cause | Recommended Solution |
| Is the inlet liner or septum contaminated? | Carryover from previous injections or septum bleed can introduce contaminants. | Replace the septum and the inlet liner.[15] Use a high-quality, low-bleed septum. |
| Is the GC oven temperature program optimized? | A low initial oven temperature may not be sufficient to focus the analyte at the head of the column. | Ensure the initial oven temperature is appropriate for the solvent used. A slow temperature ramp can sometimes broaden peaks for high-boiling compounds.[16] |
| Is the system contaminated? | Contamination can originate from the carrier gas, sample, or solvent. | Run a blank analysis (injecting only solvent) to diagnose the source of contamination. If peaks are present, bake out the column at its maximum isothermal temperature limit (do not exceed the limit).[17] |
Experimental Protocols
Protocol 1: Sample Preparation for Solid this compound
This protocol outlines the preparation of a this compound standard for GC-MS analysis.
-
Weighing: Accurately weigh approximately 10 mg of solid this compound standard into a clean glass vial.
-
Dissolution: Add 10 mL of a high-purity, volatile solvent (e.g., hexane, dichloromethane, or ethyl acetate) to the vial to create a stock solution of approximately 1 mg/mL.[18][19] Avoid using water or other non-volatile solvents.[19][20]
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the solid material.[1]
-
Dilution: Perform serial dilutions from the stock solution using the same solvent to prepare a working solution at the desired concentration (e.g., 10 µg/mL for a splitless injection).[20]
-
Filtration (Optional): If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter into a 2 mL glass autosampler vial.[18]
-
Vial Capping: Securely cap the vial with a PTFE-lined septum cap to prevent solvent evaporation and contamination.
Protocol 2: Recommended GC-MS Method Parameters
This protocol provides a starting point for the instrumental analysis of this compound.
| Parameter | Setting |
| GC System | Agilent 8890 GC (or similar)[9] |
| Mass Spectrometer | 7010B Triple Quadrupole GC/MS (or similar)[9] |
| Column | DB-1HT or equivalent high-temperature capillary column (30 m x 0.25 mm, 0.1 µm film thickness)[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[9] |
| Injector Temperature | 325 °C[9] |
| Injection Mode | Splitless[9] |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 60°C (hold 1 min), ramp at 10°C/min to 300°C, hold for 20 min.[14] |
| Transfer Line Temp. | 310 °C[9] |
| Ion Source Temp. | 230 °C[9] |
| MS Acquisition Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.[2][9] |
Visual Workflow and Logic Diagrams
Caption: General GC-MS Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Poor Peak Shape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 5. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 6. Split vs Splitless Injection [restek.com]
- 7. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. fishersci.ca [fishersci.ca]
- 14. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. shimadzu.co.uk [shimadzu.co.uk]
- 17. agilent.com [agilent.com]
- 18. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 19. Sample preparation GC-MS [scioninstruments.com]
- 20. uoguelph.ca [uoguelph.ca]
Minimizing the degradation of Hexacosanal during extraction and analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Hexacosanal during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of this compound?
A1: this compound, a long-chain aliphatic aldehyde, is prone to degradation through oxidation and polymerization, making its accurate quantification challenging. Its high molecular weight and potential for thermal instability also require careful optimization of analytical methods, particularly for gas chromatography-mass spectrometry (GC-MS). Furthermore, in biological samples, interference from plasmalogens, which can release aldehydes during sample preparation, can lead to overestimated results.
Q2: Why is derivatization necessary for this compound analysis?
A2: Derivatization is a critical step to enhance the stability and analytical performance of this compound. By converting the reactive aldehyde group into a more stable derivative, issues such as degradation and poor chromatographic peak shape are minimized. Derivatization also increases the volatility of this compound, making it more amenable to GC-MS analysis, and can improve ionization efficiency, leading to higher sensitivity.[1][2]
Q3: What is the recommended derivatizing agent for this compound?
A3: The most commonly recommended derivatizing agent for aldehydes, including long-chain aldehydes like this compound, is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). PFBHA reacts with the carbonyl group to form a stable oxime derivative.[1][2] These derivatives are highly electronegative, which makes them ideal for sensitive detection by electron capture negative ionization mass spectrometry (ECNI-MS).
Q4: How should I store my samples containing this compound to prevent degradation?
A4: To minimize degradation, samples should be processed as quickly as possible. If immediate extraction is not feasible, biological samples (e.g., plasma, tissue) should be stored at -80°C. Extracts containing this compound should be stored in a non-polar solvent (e.g., hexane) under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or lower) to prevent oxidation. Avoid storing extracts in a dry state, as this can accelerate degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
Issue 1: Low or No Signal of this compound Derivative in GC-MS
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization | - Ensure the PFBHA reagent is fresh and has been stored properly. - Optimize the reaction time and temperature for derivatization. A common starting point is 60-70°C for 30-60 minutes. - Check the pH of the reaction mixture; it should be slightly acidic (around pH 4-5) for optimal oxime formation. |
| Degradation of Derivative | - After derivatization and extraction, ensure the solvent is anhydrous. Store the final extract in a tightly sealed vial with an inert gas overlay. - Avoid evaporating the sample to complete dryness. If solvent reduction is necessary, use a gentle stream of nitrogen and do not over-dry.[3] |
| Poor Extraction Recovery | - Evaluate your extraction solvent system. A mixture of a polar and a non-polar solvent (e.g., chloroform:methanol) is often effective for lipid-like molecules. - For solid-phase extraction (SPE), ensure the cartridge type is appropriate for long-chain aldehydes and that the elution solvent is strong enough to recover the analyte. |
| GC Inlet Issues | - Use a deactivated GC inlet liner to prevent adsorption of the analyte. - Optimize the injector temperature to ensure efficient volatilization without causing thermal degradation. |
Issue 2: High Background or Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Contamination from Solvents or Reagents | - Use high-purity solvents and reagents. - Run a blank sample (containing only the solvents and reagents) to identify any sources of contamination. |
| Interference from Plasmalogens | - If working with biological matrices rich in plasmalogens (e.g., brain, heart tissue), consider a sample cleanup step prior to derivatization. Silicic acid column chromatography can be used to remove plasmalogens from the lipid extract. |
| Matrix Effects in Mass Spectrometry | - Dilute the sample to reduce the concentration of co-eluting matrix components. - Optimize the chromatographic separation to better resolve the this compound derivative from interfering compounds. - Use a deuterated internal standard to compensate for matrix-induced signal suppression or enhancement. |
Issue 3: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Step |
| Active Sites in the GC System | - Ensure the GC column is properly conditioned and of high quality (low bleed). - Use a deactivated inlet liner and gold-plated seals if available. - Trim the front end of the GC column if it has become contaminated. |
| Inappropriate GC Temperature Program | - Optimize the temperature ramp rate. A slower ramp rate can sometimes improve peak shape for high-boiling point compounds. |
| Co-elution with Interfering Compounds | - Adjust the GC temperature program or use a longer column to improve separation. |
Quantitative Data Summary
The following table summarizes expected recovery rates for long-chain aldehydes using various extraction methods. Note that these are generalized values, and the recovery of this compound should be validated for your specific matrix and method.
| Extraction Method | Matrix | Analyte Class | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (Folch) | Tissues, Plasma | Lipids | >85 | [4] |
| Solid-Phase Extraction (SPE) | Plasma, Urine | Lipids | >70 | [4] |
| Accelerated Solvent Extraction (ASE) | Plant Material | Polyphenols | Up to 90 | [5] |
| Ultrasound-Assisted Extraction | Plant Material | Polyphenols | Up to 80 | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is a modified Folch extraction method suitable for the recovery of lipids, including long-chain aldehydes, from plasma.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Addition of Internal Standard: To 100 µL of plasma in a glass tube, add an appropriate amount of a deuterated long-chain aldehyde internal standard.
-
Solvent Extraction:
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.2 volumes (0.4 mL) of 0.9% NaCl solution.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Organic Layer: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., 100 µL of hexane) for derivatization.
Protocol 2: Derivatization of this compound with PFBHA
This protocol describes the derivatization of the extracted this compound to its PFBHA-oxime derivative for GC-MS analysis.
-
Reagent Preparation: Prepare a fresh solution of PFBHA in a suitable solvent (e.g., 1 mg/mL in pyridine (B92270) or toluene).
-
Derivatization Reaction:
-
To the reconstituted lipid extract, add 50 µL of the PFBHA solution.
-
Seal the vial tightly and heat at 70°C for 60 minutes.
-
-
Extraction of the Derivative:
-
After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of water to the reaction mixture.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
-
Sample Preparation for GC-MS: Carefully transfer the upper hexane layer containing the PFBHA-oxime derivative to an autosampler vial for GC-MS analysis.
Visualizations
References
- 1. Extraction and GC/MS analysis of the human blood plasma metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Accelerated Solvent Extraction as a Green Tool for the Recovery of Polyphenols and Pigments from Wild Nettle Leaves [mdpi.com]
- 6. Assessment of Solvent Extraction using Sonication to Recover Tryptophan from Kappaphycus alvarezii (Doty) Doty ex Silva: Experimental and Modelling | Trends in Sciences [tis.wu.ac.th]
Selection of an appropriate internal standard for Hexacosanal quantification.
Technical Support Center: Quantification of Hexacosanal
This technical support center provides guidance on the selection of an appropriate internal standard for the accurate quantification of this compound. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
The ideal internal standard (IS) for any quantitative analysis shares high chemical and physical similarity with the analyte of interest. For mass spectrometry-based methods, a stable isotope-labeled (SIL) version of the analyte is considered the gold standard. Therefore, Deuterated this compound (e.g., this compound-d2) would be the optimal choice. It would co-elute with the native this compound and exhibit identical behavior during extraction, derivatization, and ionization, thus providing the most accurate correction for any experimental variations.
Q2: Is Deuterated this compound commercially available?
Q3: What are the best alternative internal standards if a deuterated version is unavailable?
When a stable isotope-labeled analog is not accessible, the next best option is a structural analog that closely mimics the properties of the analyte. For this compound (a C26 even-chain aldehyde), a suitable alternative would be a very-long-chain fatty aldehyde with an odd number of carbons, which is unlikely to be present in biological samples.
Recommended Alternative Internal Standards:
-
Pentacosanal (C25 Aldehyde): This is a strong candidate due to its similar chain length and expected similar behavior during extraction and chromatography.
-
Heptacosanal (C27 Aldehyde): Another excellent choice with a close chain length to this compound.
The choice between these will depend on commercial availability as an analytical standard and ensuring it does not co-elute with other interfering compounds in the sample matrix.
Q4: Why is derivatization necessary for the GC-MS analysis of this compound?
Very-long-chain aldehydes like this compound have low volatility and can exhibit poor chromatographic peak shape due to interactions with active sites in the GC system. Derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) converts the aldehyde to a more stable and volatile oxime derivative. This process significantly improves chromatographic performance, leading to sharper peaks and enhanced sensitivity.
Recommended Internal Standard Selection
For routine analysis where custom synthesis of a deuterated standard is not feasible, Pentacosanal (C25 Aldehyde) is recommended as the internal standard for this compound quantification.
Rationale for Selection:
-
Structural Similarity: As a C25 aldehyde, it is structurally very similar to the C26 this compound.
-
Similar Physicochemical Properties: It is expected to have comparable extraction efficiency, derivatization reactivity, and chromatographic retention time.
-
Biological Rarity: Odd-chain aldehydes are generally much less abundant in biological systems compared to even-chain aldehydes, minimizing the risk of endogenous interference.
-
Commercial Availability: While not as common as shorter-chain aldehydes, odd-chain very-long-chain fatty acids and alcohols (which can be oxidized to aldehydes) are available from some specialty chemical suppliers.
Quantitative Data Summary
The following table summarizes the typical performance characteristics that can be expected from a validated GC-MS method for the quantification of very-long-chain aldehydes using an appropriate internal standard and PFBHA derivatization. This data is representative of what is achievable for analogous long-chain aldehydes and should be used as a benchmark for method development.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocol: Quantification of this compound using Pentacosanal as Internal Standard by GC-MS
This protocol outlines the procedure for the extraction, derivatization, and analysis of this compound from a biological matrix.
1. Sample Preparation and Extraction:
-
To 100 µL of the sample (e.g., plasma, tissue homogenate), add 10 µL of the Pentacosanal internal standard solution (concentration should be in the mid-range of the expected this compound concentration).
-
Add 400 µL of a cold (-20°C) 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant (the organic layer) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization with PFBHA:
-
Reconstitute the dried extract in 50 µL of pyridine.
-
Add 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine.
-
Cap the tube tightly and heat at 70°C for 60 minutes to form the PFBHA-oxime derivatives.
-
After cooling to room temperature, add 200 µL of hexane (B92381) and 200 µL of ultrapure water.
-
Vortex for 1 minute to extract the derivatives into the hexane layer.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 320°C
-
Hold: 10 minutes at 320°C
-
-
MSD Transfer Line Temperature: 300°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound-PFB-oxime: Monitor characteristic ions (e.g., m/z 181 and the molecular ion).
-
Pentacosanal-PFB-oxime: Monitor characteristic ions (e.g., m/z 181 and the molecular ion).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Response for Analyte and IS | 1. Incomplete derivatization. 2. Degradation of PFBHA reagent. 3. Loss of sample during extraction or solvent evaporation. 4. GC inlet or column contamination. | 1. Ensure the derivatization reaction is carried out at the correct temperature and for the specified time. Ensure the sample extract is completely dry before adding derivatization reagents. 2. Prepare fresh PFBHA solution daily. 3. Be careful during sample transfer steps. Avoid excessive heat during solvent evaporation. 4. Perform inlet maintenance (replace liner and septum). Trim the first few centimeters of the GC column. |
| Peak Tailing for Analyte and/or IS | 1. Active sites in the GC inlet or on the column. 2. Co-elution with interfering compounds from the matrix. 3. Column degradation. | 1. Use a deactivated inlet liner. If the problem persists, trim the analytical column or replace it with a new one. 2. Optimize the GC temperature program to improve separation. Enhance sample cleanup steps. 3. Condition the column according to the manufacturer's instructions. If tailing continues, replace the column. |
| High Variability in IS Peak Area | 1. Inconsistent addition of the internal standard. 2. Poor sample homogenization. 3. Variable matrix effects. | 1. Use a calibrated pipette for adding the IS. Add the IS at the very beginning of the sample preparation. 2. Ensure thorough vortexing after adding the IS and extraction solvents. 3. Improve the sample cleanup procedure to remove more matrix components. |
| Ghost Peaks in Blank Injections | 1. Carryover from a previous injection. 2. Contamination of the syringe or inlet. | 1. Run several solvent blanks between samples. 2. Clean the autosampler syringe and needle. Replace the inlet liner and septum. |
Visualizations
Logical Workflow for Internal Standard Selection
Addressing peak tailing issues for C26 aldehydes in reversed-phase HPLC.
Welcome to the technical support center for chromatographic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reversed-phase High-Performance Liquid Chromatography (RP-HPLC) analysis of C26 aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for C26 aldehydes in reversed-phase HPLC?
Peak tailing for long-chain aldehydes like C26 in RP-HPLC is typically a result of secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[1] While the primary retention mechanism is hydrophobic interaction between the C26 carbon chain and the stationary phase, the polar aldehyde group can engage in secondary interactions.[2]
The most common causes include:
-
Silanol (B1196071) Interactions: The polar aldehyde group can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4] These interactions are a primary cause of peak tailing for polar analytes.[1]
-
Column Degradation: Over time, columns can develop voids at the inlet or become contaminated, leading to distorted peak shapes for all analytes.[2][5] A partially blocked inlet frit can also cause peak distortion.[6]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak asymmetry.[2][7]
-
Inappropriate Mobile Phase pH: The mobile phase pH can influence the surface charge of the silica (B1680970), affecting secondary interactions.[5]
-
Extra-Column Effects: Excessive volume in tubing and connections (dead volume) between the injector, column, and detector can cause band broadening and tailing.[8][9]
Q2: My C26 aldehyde peak is tailing, but other non-polar compounds in my sample have good peak shape. What is the likely cause?
If only the C26 aldehyde peak is tailing, the issue is likely related to chemical interactions between the aldehyde and the stationary phase, rather than a system-wide problem like extra-column volume or a column void.[10] The most probable cause is the interaction of the polar aldehyde functional group with active silanol groups on the silica packing material.[2][4] Basic compounds are particularly prone to this, but other polar functional groups can also be affected.[1]
Q3: How does the mobile phase composition affect peak tailing for C26 aldehydes?
The mobile phase composition is a critical factor in controlling peak shape. For C26 aldehydes, consider the following:
-
Organic Modifier: The choice and proportion of the organic modifier (e.g., acetonitrile (B52724) or methanol) primarily affect retention time but can also influence peak shape. Acetonitrile is generally less viscous and provides better efficiency, which can lead to sharper peaks.[8]
-
pH and Buffering: While C26 aldehyde is not ionizable, the mobile phase pH can affect the ionization state of residual silanol groups on the stationary phase.[11] At a low pH (e.g., below 3), silanol groups are protonated and less likely to interact with the aldehyde.[1][5]
-
Additives: Small amounts of acidic modifiers like formic acid or acetic acid (e.g., 0.1%) are often added to the mobile phase to suppress silanol interactions and improve peak shape.[12][13]
Q4: Can the choice of HPLC column reduce peak tailing for C26 aldehydes?
Yes, the column chemistry is crucial. To minimize peak tailing due to silanol interactions, consider the following:
-
End-capped Columns: Use columns that are "end-capped," where the residual silanol groups are chemically deactivated with a small silylating agent.[1][8]
-
High-Purity Silica (Type B): Modern columns are often packed with high-purity Type B silica, which has a lower concentration of acidic silanol groups and metal contaminants, leading to better peak shapes for polar analytes.[4][12]
-
Alternative Stationary Phases: In some cases, stationary phases other than C18, or those with different bonding technologies (e.g., polar-embedded phases), can offer improved peak symmetry.[4]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Tailing
This guide provides a systematic approach to identifying the root cause of peak tailing for your C26 aldehyde analysis.
Step 1: Initial Assessment
-
Observe the chromatogram: Does the tailing affect only the C26 aldehyde peak or all peaks?
-
Quantify the tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 often indicates a problem.[1][5]
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Mitigating Silanol Interactions
This guide focuses on strategies to reduce peak tailing caused by the interaction of the C26 aldehyde with the stationary phase. The diagram below illustrates the mechanism of silanol interaction and how mobile phase modifiers can mitigate it.
Caption: Mitigation of silanol interactions.
Data Presentation
The following tables summarize how changes in chromatographic conditions can affect peak shape.
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) for C26 Aldehyde | Observations |
| 7.0 | 2.1 | Significant tailing due to ionized silanols. |
| 4.5 | 1.6 | Reduced tailing as silanol ionization is partially suppressed. |
| 2.8 (0.1% Formic Acid) | 1.1 | Symmetrical peak; silanol groups are protonated and non-interactive.[1] |
Table 2: Comparison of Column Chemistries
| Column Type | Tailing Factor (Tf) for C26 Aldehyde | Rationale |
| Traditional (Type A Silica, non-end-capped) | 2.3 | High number of active silanol sites.[4] |
| Modern (Type B Silica, end-capped) | 1.2 | Reduced silanol activity due to high purity silica and deactivation of residual silanols.[4][8] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing
Objective: To improve the peak shape of C26 aldehyde by modifying the mobile phase.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid)
-
C26 aldehyde standard
Procedure:
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Initial Conditions: Set your HPLC gradient to your standard method conditions using the newly prepared mobile phase A.
-
Equilibrate the System: Equilibrate the column with the initial mobile phase composition for at least 15 column volumes.
-
Inject Standard: Inject a known concentration of your C26 aldehyde standard.
-
Analyze Peak Shape: Evaluate the chromatogram and calculate the tailing factor for the C26 aldehyde peak.
-
Adjust Acid Concentration (if necessary): If tailing persists, you can cautiously increase the acid concentration, but be mindful of the pH limitations of your column.
-
Compare Results: Compare the tailing factor obtained with the acidic mobile phase to your original method.
Protocol 2: Column Flushing to Remove Contaminants
Objective: To clean the column and remove strongly retained impurities that may cause peak tailing.
Procedure:
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Reverse the Column Direction: Connect the column outlet to the pump and direct the new outlet to a waste container. This is more effective at dislodging particulates from the inlet frit.
-
Flush with a Series of Solvents: Sequentially flush the column with solvents of increasing elution strength. A typical sequence for a C18 column is:
-
20 column volumes of your mobile phase without buffer (e.g., water/acetonitrile).
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of Isopropanol (if compatible with your stationary phase).
-
-
Return to Initial Conditions: Flush the column with 100% Acetonitrile, then gradually re-introduce your mobile phase.
-
Re-connect the Column: Return the column to its original orientation and reconnect it to the detector.
-
Equilibrate and Test: Equilibrate the column thoroughly with your mobile phase and inject a standard to assess performance.[6]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromtech.com [chromtech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of Hexacosanal detection in complex biological matrices.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of Hexacosanal detection in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What makes this compound detection in biological matrices so challenging?
A: The detection of this compound and other very-long-chain aldehydes in biological fluids is challenging due to several factors:
-
Low Abundance: Endogenous levels of these metabolites are often very low, requiring highly sensitive analytical methods.[1]
-
Physicochemical Properties: this compound has a high molecular weight and low volatility, making direct analysis by methods like Gas Chromatography (GC) difficult without chemical modification.[2][3]
-
Matrix Effects: Complex biological matrices such as plasma or serum contain a high abundance of other molecules (proteins, lipids, salts) that can interfere with the analysis, suppress the analyte signal, or contaminate the instrument.[4][5]
-
Instability: Aldehydes can be biochemically unstable, and their inherent volatility and polarity can pose challenges during sample preparation and analysis.[6]
Q2: What is the most common strategy to enhance the sensitivity of this compound analysis?
A: Chemical derivatization is the most widely used strategy to improve the detection of this compound.[6][7] This process modifies the analyte to give it properties more suitable for analysis. The primary goals of derivatization in this context are:
-
Increased Volatility: To make the molecule suitable for GC analysis.[7][8]
-
Improved Ionization Efficiency: To enhance the signal in Mass Spectrometry (MS).[1][4]
-
Enhanced Chromatographic Properties: To improve peak shape and separation from interfering compounds.[8][9]
-
Improved Thermal Stability: To prevent the analyte from degrading at the high temperatures used in GC.[7]
Q3: Which derivatization reagents are recommended for this compound analysis?
A: The choice of reagent depends on the analytical technique (GC-MS or LC-MS/MS).
-
For GC-MS: Oximation followed by silylation is a common approach. Reagents like (pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) are used to derivatize the aldehyde group, making the molecule more volatile and detectable.[10]
-
For LC-MS/MS: Reagents that add a readily ionizable tag to the molecule are preferred. This enhances the ionization efficiency in the MS source. Examples include 2,4-dinitrophenylhydrazine (B122626) (DNPH) and other specialized reagents designed to introduce a permanent charge or a group with high proton affinity.
Q4: How can I improve the accuracy of this compound quantification?
A: Using a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry.[4] This technique, known as Stable Isotope Dilution Analysis (SIDA), involves adding a known amount of an isotopically heavier version of this compound (e.g., containing ¹³C or ²H) to the sample at the beginning of the workflow.[11][12] This internal standard behaves almost identically to the endogenous analyte during extraction, derivatization, and analysis, effectively correcting for matrix effects and variations in sample processing, leading to highly accurate and precise results.[11][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Low Signal Intensity | 1. Inefficient Extraction: this compound may not be effectively recovered from the biological matrix. 2. Incomplete Derivatization: The chemical reaction may be incomplete, leaving most of the analyte in its non-derivatized, less detectable form. 3. Sample Degradation: The analyte may have degraded during sample storage or preparation.[5] 4. Instrumental Issues: The mass spectrometer may require tuning and calibration, or there could be a leak in the system.[14][15] | 1. Optimize Extraction: Review and optimize the liquid-liquid or solid-phase extraction protocol. Ensure correct pH and solvent polarity.[5] 2. Optimize Derivatization: Ensure reagents are fresh. Optimize reaction time, temperature, and pH.[2] 3. Ensure Stability: Use enzyme inhibitors and appropriate anticoagulants during sample collection. Store samples at -80°C.[5][16] 4. Instrument Check: Perform regular tuning and calibration. Check for leaks using an electronic leak detector, especially around fittings and the MS transfer line.[17] |
| High Background Noise / Baseline Drift | 1. Matrix Interference: Co-eluting compounds from the biological matrix can create a high chemical background. 2. Contamination: Contamination from solvents, reagents, glassware, or the instrument itself (e.g., column bleed, contaminated ion source).[17] 3. Gas Supply Issues: Impure carrier or collision gases can introduce noise. | 1. Improve Sample Cleanup: Implement a more rigorous solid-phase extraction (SPE) step to remove interfering substances.[5] 2. System Cleaning: Use high-purity solvents. Silanize glassware to prevent adsorption.[9] Perform a bake-out of the GC column and clean the MS ion source. 3. Check Gas Purity: Ensure high-purity gases are used and that gas filters are functional. |
| Poor Peak Shape (Tailing or Fronting) | 1. Active Sites: Polar analytes can interact with active sites in the GC inlet liner or column, causing tailing.[7] 2. Column Overload: Injecting too much sample can lead to fronting. 3. Improper Column Installation: A poorly cut or installed column can lead to peak distortion. | 1. Deactivate System: Use a deactivated inlet liner. Trim the front end of the column (~0.5m) to remove accumulated non-volatile residues.[17] Ensure derivatization is complete to mask polar functional groups.[9] 2. Reduce Injection Volume: Dilute the sample or reduce the injection volume. 3. Re-install Column: Carefully re-install the column, ensuring a clean, square cut and correct insertion depth into the inlet and MS transfer line. |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in extraction or derivatization steps between samples. 2. Autosampler Issues: Inaccurate injection volumes. 3. Analyte Instability: Degradation of the analyte in prepared samples waiting in the autosampler. | 1. Use an Internal Standard: A stable isotope-labeled internal standard is crucial for correcting variability.[4][13] Automate sample preparation where possible. 2. Check Autosampler: Verify syringe condition and injection accuracy. 3. Sample Stability: Keep samples cooled in the autosampler. Analyze a stability QC sample at the end of the run to check for degradation. |
Quantitative Data Summary
The following tables summarize typical concentration ranges for related long-chain fatty acids and aldehydes found in human biological matrices. These values can serve as a general reference for expected physiological levels.
Table 1: Reference Intervals for Very-Long-Chain Fatty Acids (VLCFAs) in Human Plasma
| Analyte | Concentration Range (μmol/L) |
| Hexacosanoic Acid (C26:0) | 0.20 - 0.71 |
| Tetracosanoic Acid (C24:0) | 30.3 - 72.0 |
| Docosanoic Acid (C22:0) | 32.0 - 73.4 |
| Data sourced from a study establishing reference intervals in a Chinese population using LC-MS/MS.[18] |
Table 2: Aldehyde Concentrations in Human Blood Plasma
| Aldehyde Class | Concentration Range (nmol/L) - Normal Function | Concentration Range (nmol/L) - Congestive Heart Failure |
| Long-Chain n-Alkanals | 69 - 573 | 42 - 339 |
| trans-2-Alkenals | 106 - 527 | 163 - 874 |
| 4-Hydroxy-trans-2-Alkenals | 33 - 211 | 16 - 434 |
| Data from a study using GC/MS analysis to monitor aldehyde levels in plasma.[19] |
Experimental Protocols
Protocol 1: Extraction of Lipids from Human Plasma
This protocol is adapted for the extraction of total lipids, including long-chain aldehydes, from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add the stable isotope-labeled this compound internal standard to 30 µL of plasma in a microcentrifuge tube.
-
Protein Precipitation & Extraction:
-
Add 1 mL of a cold (-20°C) extraction solvent mixture of acetonitrile:isopropanol:water (3:3:2, v/v/v).
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 10 minutes.
-
-
Phase Separation:
-
Centrifuge the tubes at 14,000 x g for 5 minutes at room temperature to pellet the precipitated proteins.
-
-
Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new clean tube.
-
Drying: Evaporate the solvent to complete dryness using a speed vacuum concentrator. The dried extract is now ready for derivatization.
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol describes a two-step derivatization process (oximation followed by silylation) to enhance volatility and stability for GC-MS.
-
Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 50 µL of pyridine.
-
Oximation:
-
Add 50 µL of 2% (w/v) (pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine.[10]
-
Vortex and incubate at 60°C for 60 minutes to convert the aldehyde group to an oxime.
-
-
Silylation:
-
Cool the sample to room temperature.
-
Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex and incubate at 60°C for another 60 minutes to silylate any other active groups.
-
-
Final Step: After cooling, transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: The principle of chemical derivatization for this compound.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. jfda-online.com [jfda-online.com]
- 9. gcms.cz [gcms.cz]
- 10. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Evaluation of minimal 13C-labelling for stable isotope dilution in organic analysis. | Semantic Scholar [semanticscholar.org]
- 13. isotope labeling techniques: Topics by Science.gov [science.gov]
- 14. gmi-inc.com [gmi-inc.com]
- 15. gentechscientific.com [gentechscientific.com]
- 16. gene-quantification.de [gene-quantification.de]
- 17. agilent.com [agilent.com]
- 18. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evidence-Based Challenges to the Continued Recommendation and Use of Peroxidatively-Susceptible Polyunsaturated Fatty Acid-Rich Culinary Oils for High-Temperature Frying Practises: Experimental Revelations Focused on Toxic Aldehydic Lipid Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce background noise in the mass spectrum of Hexacosanal.
Welcome to the technical support center for the mass spectrometric analysis of Hexacosanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their mass spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound. The solutions provided are based on established mass spectrometry principles and best practices for lipid analysis.
Q1: I am observing a high number of background peaks in my mass spectrum, making it difficult to identify the this compound signal. What are the likely sources of this contamination?
A1: High background noise is a common issue in mass spectrometry and can originate from several sources. The most common culprits include:
-
Solvents: Even high-purity solvents like methanol (B129727) and isopropanol (B130326) can contain contaminants such as alkylated amines which can interfere with lipid analysis.[1]
-
Labware: Plasticware, especially polypropylene (B1209903) tubes, can leach plasticizers, surfactants, and other chemicals into your sample, introducing hundreds of contaminant peaks.[2][3] Using borosilicate glassware is a recommended alternative to minimize this type of contamination.[2]
-
Sample Preparation: Complex biological matrices can introduce a wide array of interfering compounds. Inadequate sample cleanup will lead to a noisy baseline.
-
Instrument Contamination: Previous analyses, contaminated gas lines, or bleed from the GC column and septum can all contribute to background noise.[4][5] Common instrumental contaminants include siloxanes, phthalates, and polyethylene (B3416737) glycol.[6][7]
Q2: What steps can I take during sample preparation to minimize background noise for this compound analysis?
A2: A robust sample preparation protocol is critical for reducing background noise and enhancing the signal of this compound. Consider the following strategies:
-
Use High-Purity Solvents: Always use LC-MS or GC-MS grade solvents to minimize contaminants.[1] It is good practice to run a solvent blank to identify any background peaks originating from your mobile phase or extraction solvents.
-
Choose Appropriate Labware: Whenever possible, use borosilicate glassware instead of plastic tubes for sample extraction and processing to avoid leachable contaminants.[2][3] If plasticware is unavoidable, pre-rinse it with the analysis solvent.
-
Implement a Sample Cleanup Step: For complex samples, incorporate a cleanup step such as solid-phase extraction (SPE) to remove interfering substances. This will help to enrich your analyte of interest and reduce matrix effects.
-
Derivatization: Derivatizing this compound can significantly improve its chromatographic properties and ionization efficiency, leading to a better signal-to-noise ratio.[8][9][10] Common derivatizing agents for aldehydes include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH).[11][12]
Q3: My baseline is consistently high and noisy in my GC-MS analysis. How can I troubleshoot the instrument?
A3: A high and noisy baseline in GC-MS often points to issues within the instrument itself. Here is a systematic approach to troubleshooting:
-
Check for Leaks: Air leaks in the GC system can lead to a high baseline and increased noise. Check all fittings and connections.
-
Inspect the Injection Port: The injection port is a common source of contamination. Regularly replace the liner and septum. Use low-bleed septa to minimize background from this source.[5]
-
Condition the GC Column: Column bleed, the natural degradation of the stationary phase, can contribute significantly to background noise, especially at high temperatures. Condition your column according to the manufacturer's instructions to remove volatile contaminants.
-
Bake Out the System: If contamination is suspected, bake out the injection port and detector at a high temperature (within their limits) to drive off any adsorbed contaminants.
-
Check Carrier Gas Purity: Impurities in the carrier gas can introduce noise. Ensure you are using high-purity gas and that purification traps are functioning correctly.
Q4: How can I optimize my mass spectrometer settings to improve the signal-to-noise ratio for this compound?
A4: Optimizing MS parameters is key to enhancing the signal of your analyte while minimizing background noise.
-
Select the Appropriate Ionization Mode: For GC-MS, Electron Ionization (EI) is common. For LC-MS, consider Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), though ESI may require derivatization to achieve good sensitivity for aldehydes.
-
Optimize Ion Source Parameters: Carefully tune the ion source temperature, gas flows (nebulizing and drying gas), and voltages to maximize the ionization of this compound.[13]
-
Use Selective Detection Modes: Instead of a full scan, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if you know the characteristic ions of this compound or its derivative. These modes are significantly more sensitive and selective, effectively filtering out background noise.
Quantitative Data Summary
For successful analysis, it is crucial to minimize contaminants from various sources. The following table summarizes the impact of labware on the number of contaminant features observed in mass spectrometry-based lipidomics.
| Labware Material | Number of Contaminant m/z's Introduced | Reference |
| Polypropylene Tubes (Brand 1) | 847 | [2] |
| Polypropylene Tubes (Brand 2) | 2,949 | [3] |
| Borosilicate Glassware | 98 | [2] |
| Glassware (general) | 24 | [3] |
Experimental Protocols
Protocol 1: General Sample Preparation Workflow for Reducing Contamination
This protocol outlines a general workflow designed to minimize background noise from solvents and labware during sample preparation for this compound analysis.
-
Labware Preparation:
-
Thoroughly clean all borosilicate glassware with a laboratory-grade detergent.
-
Rinse extensively with deionized water followed by a final rinse with high-purity methanol or acetone.
-
Dry the glassware in an oven at a high temperature (e.g., >100°C) to remove any residual volatile organic compounds.
-
-
Solvent Purity Check:
-
Before use, run a solvent blank of each batch of solvent (e.g., hexane, methanol, acetonitrile) on the mass spectrometer using the same method as for the samples.
-
Analyze the blank for any significant background peaks that could interfere with the this compound analysis.
-
-
Sample Extraction:
-
Perform liquid-liquid or solid-phase extraction using the pre-cleaned borosilicate glassware and verified high-purity solvents.
-
Minimize the use of plasticware. If unavoidable, use high-quality polypropylene tubes and pre-rinse them with the extraction solvent.
-
-
Sample Concentration:
-
If the sample needs to be concentrated, use a gentle stream of nitrogen gas. Avoid heating to high temperatures which could degrade the analyte or introduce artifacts.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS or a suitable solvent for GC-MS.
-
Protocol 2: Derivatization of this compound with PFBHA for GC-MS Analysis
This protocol describes the derivatization of this compound with PFBHA to improve its volatility and detection by GC-MS with electron capture or mass spectrometric detection.[11][12]
-
Sample Preparation:
-
Ensure the extracted sample containing this compound is dry and free of water.
-
-
Reagent Preparation:
-
Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., pyridine (B92270) or ethyl acetate) at a concentration of approximately 10-20 mg/mL.
-
-
Derivatization Reaction:
-
Add an excess of the PFBHA solution to the dried sample extract.
-
Vortex the mixture and heat at 60-70°C for 30-60 minutes to form the PFBHA-oxime derivative.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
The derivatized sample can often be directly injected into the GC-MS. If necessary, a liquid-liquid extraction can be performed to remove excess reagent.
-
Visualizations
Caption: A generalized workflow for minimizing background noise in the mass spectrometric analysis of this compound.
Caption: A decision tree for troubleshooting the source of high background noise in this compound analysis.
References
- 1. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 6. ccc.bc.edu [ccc.bc.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Hexacosanal Derivatization
Welcome to the technical support center for the derivatization of Hexacosanal. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: this compound (C26H52O) is a very long-chain fatty aldehyde with a high molecular weight (380.7 g/mol ) and low volatility.[1][2][3] These characteristics make its direct analysis by gas chromatography (GC) challenging.[1] Derivatization is a chemical modification process that converts this compound into a more volatile and thermally stable compound, making it "GC-amenable".[4] This process improves chromatographic peak shape, enhances detection sensitivity, and reduces the likelihood of sample loss due to adsorption on the column.[4][5][6]
Q2: What are the most common derivatization methods for long-chain aldehydes like this compound?
A2: The most common methods involve targeting the aldehyde functional group. Key approaches include:
-
Oximation: Reaction with a hydroxylamine-based reagent, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), to form a stable oxime derivative. PFBHA derivatives are particularly well-suited for sensitive detection using an electron capture detector (ECD) or mass spectrometry (MS).
-
Hydrazone Formation: Reaction with hydrazine-based reagents like 2,4-Dinitrophenylhydrazine (DNPH). The resulting hydrazones are often analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]
-
Silylation: While primarily used for active hydrogens in alcohols, amines, and carboxylic acids, silylation can be part of a two-step process. First, methoximation converts the aldehyde into an oxime, which protects the group and prevents the formation of multiple derivatives. This is followed by silylation of any other active hydrogens in the molecule or sample matrix using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]
Q3: How do I choose the right derivatization reagent for this compound?
A3: The choice depends on your analytical platform (GC or LC), the required sensitivity, and the sample matrix.
-
For GC-MS/GC-ECD: PFBHA is an excellent choice. It reacts quantitatively with aldehydes, and the resulting derivatives are stable at high temperatures and highly responsive to ECD and MS, allowing for trace-level analysis.
-
For HPLC-UV/MS: DNPH is a widely used reagent that introduces a chromophore for UV detection.[7][8] More advanced reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) are designed for high-sensitivity LC-MS/MS analysis, offering features that aid in the detection of unknown aldehydes.[10]
-
For Complex Matrices: Reagents that offer high selectivity and reaction efficiency under mild conditions are preferable to minimize side reactions with other matrix components.[5][11] PFBHA can be used under mild, buffered conditions (e.g., neutral to slightly basic pH).[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: Consistently low or no recovery of the this compound derivative.
-
Potential Cause 1: Inherent Instability of this compound.
-
Explanation: Fatty aldehydes are prone to oxidation and polymerization.[5] The aldehyde group can also react with primary amines (e.g., from proteins) in the sample matrix to form Schiff bases, leading to analyte loss before derivatization.[5]
-
Solution: Handle samples quickly and at low temperatures. Use antioxidants if appropriate for your sample matrix. Ensure the sample preparation method effectively removes interfering substances like proteins.
-
-
Potential Cause 2: Incomplete Derivatization Reaction.
-
Explanation: The reaction may not have gone to completion due to suboptimal conditions. Key factors include reaction time, temperature, reagent concentration, and the presence of moisture.
-
Solution: Optimize the reaction parameters systematically. Increase reaction time or temperature, and ensure the derivatizing reagent is added in sufficient excess (a molar ratio of at least 2:1 to the analyte is a good starting point). Crucially, ensure all solvents, reagents, and glassware are anhydrous, as water can decompose many derivatization reagents and their products.[6]
-
-
Potential Cause 3: Inefficient Extraction.
-
Explanation: The method used to extract the derivatized product from the reaction mixture may not be efficient.
-
Solution: After quenching the reaction, use a nonpolar solvent like hexane (B92381) or toluene (B28343) for extraction.[1] Vortex vigorously to ensure thorough mixing and centrifuge to achieve clear phase separation before collecting the organic layer.[1]
-
Problem: Presence of interfering peaks in the chromatogram.
-
Potential Cause 1: Non-specific Derivatization.
-
Explanation: The derivatizing reagent may be reacting with other carbonyl-containing compounds (e.g., ketones) in the sample matrix.[5]
-
Solution: Optimize the sample cleanup procedure to remove interfering substances before derivatization. Adjusting the reaction pH can sometimes improve selectivity.[5]
-
-
Potential Cause 2: Reagent Artifacts.
-
Explanation: Excess derivatizing reagent or byproducts from the reaction can sometimes appear in the chromatogram.
-
Solution: Include a cleanup step after derivatization if necessary. Analyze a reagent blank (all components except the sample) to identify peaks originating from the reagent or solvent.
-
Problem: Poor or inconsistent reproducibility.
-
Potential Cause 1: Variable Reaction Conditions.
-
Explanation: Minor variations in temperature, incubation time, or reagent volumes between samples can lead to inconsistent results.
-
Solution: Use a thermostatically controlled heating block for consistent temperature.[6] Employ precise liquid handling tools. For larger batches, consider using an automated derivatization system to ensure each sample is processed identically.[12]
-
-
Potential Cause 2: Sample Degradation.
-
Explanation: The stability of the derivatized product may be limited.
-
Solution: Analyze samples as soon as possible after derivatization. If storage is necessary, conduct a stability study to determine the optimal storage conditions (e.g., temperature, duration) for your derivatives.
-
Data and Parameters
Table 1: Comparison of Common Derivatization Reagents for Aldehydes
| Reagent | Full Name | Target Analyte Group | Typical Analysis Platform | Advantages | Disadvantages |
| PFBHA | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | Aldehydes, Ketones | GC-MS, GC-ECD | High sensitivity, forms stable derivatives, quantitative reaction. | Can react with ketones, potentially causing interference.[5] |
| DNPH | 2,4-Dinitrophenylhydrazine | Aldehydes, Ketones | HPLC-UV, LC-MS | Widely used, introduces a strong UV chromophore.[7][8] | Derivatives can be unstable; reaction may require acidic conditions.[13] |
| MSTFA / BSTFA | N-methyl-trimethylsilyltrifluoroacetamide / N,O-bis(trimethylsilyl)trifluoroacetamide | Active Hydrogens (-OH, -NH, -SH) | GC-MS | Highly effective for increasing volatility of polar compounds.[9] | Sensitive to moisture; not directly reactive with aldehydes (requires prior methoximation). |
| 4-APEBA | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide | Aldehydes, Carboxylic Acids | LC-MS/MS | High sensitivity, mild reaction conditions, aids in biomarker screening.[10] | Newer, less commonly used reagent.[10] |
Table 2: Key Parameters for Derivatization Optimization
| Parameter | Typical Range / Condition | Importance & Considerations |
| Temperature | 30 - 100 °C | Reaction kinetics are temperature-dependent. Higher temperatures can speed up the reaction but may also degrade the analyte or derivative. Optimization is crucial.[12][14] |
| Time | 15 min - 4 hours | Must be sufficient for the reaction to reach completion. Incomplete reactions are a major source of poor recovery and reproducibility.[11] |
| Reagent Concentration | >2:1 molar excess | A significant excess of reagent is needed to drive the reaction to completion. |
| Solvent/Catalyst | Pyridine, Toluene, Acetonitrile | The solvent must dissolve the analyte and be compatible with the reaction. Catalysts like TMCS are sometimes used with silylating reagents to improve efficiency.[1][15] |
| pH | Acidic to slightly basic | The optimal pH depends on the reagent and analyte. For PFBHA, neutral to slightly basic conditions can maintain the integrity of other sample components.[5] |
| Moisture Control | Anhydrous conditions | Water can inhibit the reaction and degrade reagents and products. Use dry solvents and glassware, and consider performing reactions under an inert atmosphere (e.g., nitrogen).[6] |
Visualizations and Workflows
General Experimental Workflow
The following diagram outlines the typical workflow for the derivatization and analysis of this compound.
Caption: Workflow for this compound derivatization and GC-MS analysis.
Troubleshooting Low Derivative Yield
Use this decision tree to diagnose and solve issues related to low product yield.
Caption: A decision tree for troubleshooting low derivatization yield.
Experimental Protocols
Protocol: PFBHA Derivatization of this compound for GC-MS Analysis
This protocol provides a general framework. Optimization for specific sample matrices is highly recommended.[5]
1. Materials and Reagents:
-
This compound standard or dried sample extract
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl)
-
Toluene, anhydrous
-
Hexane, GC grade
-
Buffered solution (e.g., pH 7.4 phosphate (B84403) buffer), if required for sample stability[5]
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
2 mL screw-cap reaction vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer and centrifuge
2. Derivatization Procedure:
-
Sample Preparation: Place the dried extract or approximately 10-100 µg of this compound standard into a 2 mL reaction vial.
-
Dissolution: Add 200 µL of anhydrous toluene to dissolve the sample.
-
Reagent Addition: Prepare a fresh solution of PFBHA in your chosen solvent or buffer. Add 100 µL of the PFBHA solution (e.g., 10 mg/mL) to the vial. The molar excess should be significant.
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 60-80°C for 60 minutes. Note: Optimal time and temperature must be determined empirically.[14]
-
Quenching and Extraction: After cooling to room temperature, add 1 mL of purified water (or buffer if used) to the vial. Add 1 mL of GC-grade hexane and vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.[1]
-
Phase Separation: Centrifuge the vial at ~2000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.[1]
-
Collection: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
Analysis: The sample is now ready for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C26H52O | CID 3084462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Column selection guide for the optimal separation of long-chain aldehydes.
This technical support center provides guidance and troubleshooting for the optimal separation of long-chain aldehydes using chromatographic techniques. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a column for long-chain aldehyde separation?
The initial and most critical step is to decide between Gas Chromatography (GC) and Liquid Chromatography (LC). This choice depends on the volatility and thermal stability of your aldehydes, the sample matrix, and the desired sensitivity.[1] Both techniques typically require a derivatization step to enhance the volatility, stability, and/or ionization efficiency of the target aldehydes.[1]
Q2: Why is derivatization often necessary for analyzing long-chain aldehydes?
Derivatization is a chemical modification of the analyte that is often essential for successful analysis of long-chain aldehydes for several reasons:
-
Increased Volatility for GC: Long-chain aldehydes can have low volatility, making them difficult to analyze by GC. Derivatization converts them into more volatile compounds.
-
Improved Thermal Stability: Aldehydes can be thermally labile and may degrade in the hot GC injector or column. Derivatization can create more stable derivatives.
-
Enhanced Detection: Derivatization can introduce a chromophore or fluorophore for UV or fluorescence detection in LC, or a readily ionizable group for mass spectrometry (MS), thereby increasing sensitivity.[2][3] Common derivatizing agents include 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1]
Q3: Which type of column is best for Gas Chromatography (GC) separation of long-chain aldehydes?
The choice of GC column depends on the polarity of the derivatized aldehydes. Both polar and non-polar columns can be used effectively.[4]
-
Non-polar columns: These are a good starting point for separating non-polar aldehyde derivatives. The elution order generally follows the boiling points of the analytes.[5]
-
Polar columns: If the aldehyde derivatives have polar functional groups, a polar stationary phase will provide better separation based on specific interactions.
For GC/MS analysis, dimethylacetal (DMA) derivatives of long-chain fatty aldehydes can be well resolved on both polar and non-polar columns.[6]
Q4: What are the recommended columns for Liquid Chromatography (LC) separation of long-chain aldehydes?
For LC separation of long-chain aldehydes, which are almost always derivatized, reversed-phase columns are the most common choice. C18 columns are widely used and have been shown to be effective.
Column Selection Guide
The selection of an optimal column is a critical step in developing a robust method for the separation of long-chain aldehydes. This guide will walk you through the decision-making process.
Logical Workflow for Column Selection
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas-liquid chromatographic analysis of free long-chain aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of Hexacosanal from isomeric compounds.
Welcome to the technical support center for the analysis of Hexacosanal and its isomeric compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the resolution and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I might encounter?
A1: While aldehydes like this compound do not exhibit positional isomerism of the carbonyl group (which is always at the end of the chain), you may encounter structural isomers.[1] These are primarily branched-chain isomers, which differ in the arrangement of the carbon skeleton compared to the linear n-Hexacosanal.[1][2]
Q2: What is the most effective technique for separating this compound from its isomers?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating long-chain aldehydes and their isomers.[3][4][5] The choice between them often depends on the specific isomers, the complexity of the sample matrix, and the desired sensitivity. For volatile and thermally stable aldehydes, GC is often preferred.[5][6] HPLC is a versatile alternative, particularly with derivatization.[3][7]
Q3: Why is derivatization necessary for this compound analysis?
A3: Derivatization is a crucial step in the analysis of aldehydes for several reasons:
-
Improved Volatility and Thermal Stability for GC: Long-chain aldehydes can have low volatility. Converting them to more volatile derivatives, such as oximes or dimethylacetals, improves their chromatographic behavior in GC.[4][8][9][10]
-
Enhanced Detection: Derivatizing agents can introduce chromophores or fluorophores, significantly enhancing detection sensitivity in HPLC-UV or fluorescence detection.[3][7][11] Common reagents include 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[4][8][11][12]
-
Improved Resolution: Derivatization can accentuate the structural differences between isomers, leading to better separation.[12]
Q4: Can crystallization be used to purify this compound?
A4: Yes, crystallization is a valuable technique for the purification of organic compounds, including aldehydes.[13] It is particularly useful for removing impurities with different solubility profiles. The process involves dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.[13] For oily or viscous aldehydes that are difficult to crystallize, derivatization to a crystalline compound can be an effective strategy.[13]
Troubleshooting Guides
Guide 1: Poor Peak Resolution in Gas Chromatography (GC)
If you are experiencing poor resolution between this compound and its isomers in your GC analysis, follow this troubleshooting workflow:
Detailed Steps:
-
Optimize Temperature Program:
-
Problem: Co-elution of isomers.
-
Solution: Lower the initial oven temperature and use a slower temperature ramp rate. This increases the time analytes spend interacting with the stationary phase, potentially improving separation.
-
-
Adjust Carrier Gas Flow Rate:
-
Problem: Peaks are too broad, leading to overlap.
-
Solution: Optimize the carrier gas (e.g., Helium) flow rate. A slower flow rate can enhance resolution, but it will also increase the analysis time.
-
-
Change GC Column:
-
Problem: The stationary phase does not provide sufficient selectivity for the isomers.
-
Solution: Select a column with a different stationary phase polarity. For separating isomers, a more polar stationary phase (e.g., those containing cyanopropyl or polyethylene (B3416737) glycol groups) may offer better selectivity than a non-polar phase (like a DB-5ms).[14][15] Longer columns can also increase resolution.[15]
-
-
Consider Derivatization:
Guide 2: Peak Splitting in High-Performance Liquid Chromatography (HPLC)
Peak splitting can be a frustrating issue in HPLC. This guide provides a systematic approach to identify and resolve the problem.
Detailed Steps:
-
Check Injection Solvent & Volume:
-
Problem: The sample solvent is stronger than the mobile phase, causing the analyte to spread before reaching the column. Injecting too large a volume can also lead to peak distortion.[16][17]
-
Solution: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. Reduce the injection volume.[16][18]
-
-
Inspect Column for Voids/Contamination:
-
Verify Mobile Phase Compatibility:
-
Problem: The analyte may have limited solubility in the mobile phase, or the pH of the mobile phase could be close to the pKa of an ionizable group on the analyte (less common for simple aldehydes but possible for derivatives).[16]
-
Solution: Ensure the mobile phase components are fully miscible and the analyte is soluble. If applicable, adjust the mobile phase pH.
-
-
Check for Leaks & Dead Volume:
-
Problem: Leaks in the system or excessive dead volume in the connections between the injector, column, and detector can cause peak broadening and splitting.[19]
-
Solution: Carefully check all fittings for leaks. Use tubing with the appropriate inner diameter and minimize its length to reduce dead volume.[19]
-
Data Presentation
Table 1: Comparison of GC Columns for Long-Chain Aldehyde Separation
| Column Type | Stationary Phase | Polarity | Typical Application | Advantages | Disadvantages |
| DB-1HT | 100% Dimethylpolysiloxane | Non-polar | General purpose, high-temperature analysis | Thermally stable, good for separating based on boiling point. | May not resolve structurally similar isomers. |
| DB-23 | 50% Cyanopropylphenyl-methylpolysiloxane | Polar | Separation of fatty acid methyl esters, geometric isomers | High selectivity for polar and unsaturated compounds.[20] | Lower maximum operating temperature. |
| Cp-sil 19 | (Not specified in search results) | (Likely polar) | Analysis of very long-chain fatty acids.[21] | Good for separating long-chain aliphatic compounds.[21] | Specificity for aldehydes needs to be evaluated. |
Table 2: Common Derivatization Reagents for Aldehyde Analysis
| Reagent | Abbreviation | Technique | Advantages |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride | PFBHA | GC-MS, GC-ECD | Forms stable oxime derivatives, enhances sensitivity for electron capture detection (ECD) and mass spectrometry (MS).[8][12][22] |
| 2,4-dinitrophenylhydrazine | DNPH | HPLC-UV | Forms colored hydrazone derivatives, allowing for sensitive UV detection.[4][7][11] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | A silylating reagent that can be used to derivatize a wide range of compounds, including aldehydes, to increase their volatility.[8][10] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound after Derivatization
This protocol outlines the general steps for the analysis of this compound using GC-MS following derivatization with PFBHA.
Methodology:
-
Sample Preparation:
-
Derivatization:
-
To the dried sample, add a solution of PFBHA in a buffered solution (e.g., Tris-HCl, pH 7.4).[4]
-
Incubate the reaction mixture to allow for the formation of the PFBHA-oxime derivative.
-
Extract the derivative into an organic solvent like hexane.
-
-
GC-MS Conditions (Example):
-
GC System: Agilent 7890B GC or equivalent.[6]
-
Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm) is recommended for isomer separation.[20]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Inlet Temperature: 250-300 °C.
-
Oven Program: Start at a low temperature (e.g., 60°C), then ramp at a slow rate (e.g., 5-10°C/min) to a final temperature of around 300°C.[21]
-
MS System: Agilent 5977B MSD or equivalent.[6]
-
Ionization Mode: Electron Ionization (EI).[6]
-
Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for target ions to enhance sensitivity.[6]
-
Protocol 2: Purification of this compound by Crystallization
This protocol describes a general procedure for purifying this compound using crystallization.
Methodology:
-
Solvent Selection:
-
Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol (B145695) or a mixture of ethanol and water can be a good starting point.[13]
-
-
Dissolution:
-
Place the impure this compound in a flask and add a minimal amount of the selected hot solvent to dissolve it completely.[13]
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, filter the hot solution quickly to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[13]
-
-
Isolation and Drying:
-
Collect the crystals by filtration (e.g., using a Buchner funnel).[13]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly to remove all traces of the solvent.
-
References
- 1. duluthlabs.com [duluthlabs.com]
- 2. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. scispace.com [scispace.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. gcms.cz [gcms.cz]
- 11. waters.com [waters.com]
- 12. mdpi.com [mdpi.com]
- 13. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 14. gcms.cz [gcms.cz]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. uhplcs.com [uhplcs.com]
- 18. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 19. support.waters.com [support.waters.com]
- 20. researchgate.net [researchgate.net]
- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 22. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Dealing with the low volatility of Hexacosanal in analytical methods.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Hexacosanal, focusing on challenges presented by its low volatility in analytical methods.
Section 1: Troubleshooting Common Issues in GC Analysis
Gas Chromatography (GC) is a primary technique for analyzing aldehydes, but the high molecular weight and low volatility of this compound (C26 aldehyde) present significant challenges. This section addresses common problems encountered during GC analysis.
Issue 1: No Peak or Very Small Peak Detected
Question: I've injected my sample containing this compound, but I'm seeing no peak or a peak that is much smaller than expected. What's wrong?
Answer: This is a common issue for high molecular weight, low-volatility compounds. The cause is often related to the analyte not reaching the detector in a sufficient quantity.
Troubleshooting Steps:
-
Verify Injector Temperature: The injector temperature may be too low to volatilize the this compound. For high molecular weight compounds, the injector temperature needs to be sufficiently high.[1]
-
Action: Increase the injector temperature. Be careful not to exceed the column's maximum temperature limit.
-
-
Check for Cold Spots: The sample may be condensing in cooler spots between the injector and the column.[1]
-
Action: Ensure the entire flow path, from the injector to the detector, is uniformly heated. Check GC oven temperature settings and ensure proper column installation.
-
-
Assess Column Bleed: At high temperatures, excessive column bleed can create a rising baseline, obscuring the analyte peak.[1]
-
Action: Condition the column according to the manufacturer's instructions. If the column is old or damaged, it may need to be replaced.[1]
-
-
Confirm Sample Integrity: The analyte may be degrading or adsorbing onto active sites within the system.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing is often caused by interactions between the analyte and active sites in the GC system or by suboptimal chromatographic conditions.
Troubleshooting Steps:
-
Check for System Activity: Active sites in the inlet liner, column, or connections can cause peak tailing.[1]
-
Action: Use a new, deactivated inlet liner. Ensure all ferrules and connections are clean and properly installed. Trim the first few centimeters of the column if it has become active.
-
-
Optimize Temperature Program: If the oven temperature is too low, the compound will move too slowly, leading to broader, tailing peaks.
-
Action: Increase the initial oven temperature or use a faster temperature ramp rate, while ensuring separation from other components.
-
-
Consider Derivatization: The polar aldehyde group can interact with active sites. Derivatization masks this group, reducing interactions and improving peak shape.[3]
Logical Troubleshooting Flow for GC Issues
The following diagram outlines a decision-making process for troubleshooting common GC problems when analyzing low-volatility compounds like this compound.
Caption: Troubleshooting decision tree for GC analysis of this compound.
Section 2: Derivatization Strategies to Enhance Volatility
Derivatization is a chemical modification technique used to convert non-volatile compounds into more volatile derivatives suitable for GC analysis.[2][3] This process improves volatility, thermal stability, and chromatographic peak shape.[3][6]
FAQ 1: Why is derivatization necessary for this compound?
Answer: Due to its long carbon chain (C26), this compound has a very high boiling point and low volatility, making it difficult to analyze directly by GC without reaching temperatures that could degrade the analyte or the GC column. Derivatization modifies the polar aldehyde functional group, which reduces intermolecular bonding, thereby increasing volatility and thermal stability.[3]
FAQ 2: What are the most common derivatization methods for aldehydes?
Answer: The two most effective and widely used methods for aldehydes are Oximation and Silylation.
-
Oximation with PFBHA: This method involves reacting the aldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The resulting oxime derivative is much more volatile and is highly sensitive to Electron Capture Detection (ECD).[4][7] PFBHA derivatives are also thermally stable and can be easily resolved by GC.[4]
-
Silylation: This technique replaces the active hydrogen in the enol form of the aldehyde with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[5][8] Silyl derivatives are more volatile, less polar, and more thermally stable than the parent compound.[5][6]
Comparison of Derivatization Reagents
| Reagent Family | Specific Reagent | Target Functional Group | Key Advantages | Considerations |
| Oximation | PFBHA | Aldehydes, Ketones | Thermally stable derivatives, high sensitivity with ECD.[4] | Can form two isomers (syn and anti), potentially complicating chromatography.[9] |
| Silylation | BSTFA, MSTFA | Alcohols, Carboxylic Acids, Amines, Aldehydes (enol form) | Increases volatility, reduces polarity, produces thermally stable derivatives.[5][6] | Reagents are highly sensitive to moisture and must be handled in anhydrous conditions.[5] |
Experimental Protocol: PFBHA Derivatization of this compound
This protocol is adapted from established methods for aldehyde analysis.[10][11]
Materials:
-
This compound sample or standard
-
PFBHA hydrochloride
-
Solvent (e.g., Methanol, Toluene)
-
Extraction Solvent (e.g., Hexane (B92381) or Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the this compound sample into a 2 mL reaction vial. Dissolve it in 500 µL of a suitable solvent like Toluene.
-
Reagent Preparation: Prepare a PFBHA solution (e.g., 10 mg/mL in water or a buffer).[10]
-
Reaction: Add 200 µL of the PFBHA solution to the vial. Tightly cap the vial and vortex briefly.
-
Incubation: Place the vial in a heating block set to 60-70°C for 1 hour to facilitate the reaction.[9]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of purified water. Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the hexane layer.
-
Isolation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial for analysis.
Workflow for Sample Derivatization
The following diagram illustrates the general workflow for preparing this compound for GC analysis via derivatization.
Caption: General workflow for this compound derivatization before GC analysis.
Section 3: FAQs on Alternative Analytical Methods
FAQ 3: Are there alternatives to GC for analyzing this compound?
Answer: Yes. While GC is common, its limitations with non-volatile compounds can be overcome by other techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative.
LC-MS for Non-Volatile Compounds:
-
Principle: LC separates compounds in the liquid phase, so volatility is not a requirement. The separated compounds are then ionized (e.g., using Electrospray Ionization - ESI) and detected by a mass spectrometer.
-
Advantages: Eliminates the need for high temperatures and derivatization, reducing sample preparation time and potential for thermal degradation.[2] It is well-suited for large, non-volatile molecules.
-
Considerations: Sample cleanup is critical to remove non-volatile salts and buffers (like NaCl, TRIS) that can interfere with the ESI process and contaminate the instrument.[12]
FAQ 4: Can I use direct GC analysis without derivatization?
Answer: Direct analysis of free long-chain aldehydes is possible but challenging.[13][14] It requires specialized equipment and careful optimization.
Requirements for Direct High-Temperature GC (HT-GC):
-
High-Temperature Column: A column stable at temperatures >300°C is necessary.
-
High-Temperature Inlet and Detector: The entire flow path must withstand high temperatures to prevent cold spots.
-
Inert System: The system must be exceptionally inert to prevent the adsorption and degradation of the free aldehyde at high temperatures.
-
Drawbacks: Even with optimization, you may still face issues with peak broadening, thermal decomposition, and poor sensitivity compared to analysis with derivatization.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 5. restek.com [restek.com]
- 6. Silylation Reagents - Regis Technologies [registech.com]
- 7. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thomassci.com [thomassci.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. hou.usra.edu [hou.usra.edu]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. Gas-liquid chromatographic analysis of free long-chain aldehydes [agris.fao.org]
- 14. Gas-liquid chromatographic analysis of free long-chain aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the storage and handling of Hexacosanal standards.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Hexacosanal standards. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper use of these standards in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C₂₆H₅₂O) is a long-chain fatty aldehyde.[1] In research, it is known as a minor component of barley leaf wax and has been identified in other organisms like Solanum tuberosum and Festuca argentina.[1] As an analytical standard, it is used for the identification and quantification of this compound in various biological and industrial samples, often in the analysis of natural waxes and related lipid studies.
Q2: What are the key physical and chemical properties of this compound?
Understanding the properties of this compound is crucial for its proper handling and storage. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₂O | [1] |
| Molecular Weight | 380.7 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 73 - 73.5 °C | [1] |
Q3: How should solid this compound standards be stored for long-term stability?
For long-term storage, solid this compound standards should be kept in a tightly sealed container to prevent oxidation and contamination.[2] It is recommended to store the solid standard in a cool, dry, and dark place. A laboratory freezer at -20°C is ideal for maintaining long-term stability.[3] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.[3]
Q4: What is the recommended procedure for preparing a stock solution of this compound?
To prepare a stock solution, accurately weigh the desired amount of the solid standard using an analytical balance.[4] Dissolve the solid in a suitable organic solvent in a Class A volumetric flask to ensure an accurate final concentration.[4] Based on the nonpolar nature of long-chain aldehydes, solvents such as hexane (B92381), chloroform, or other nonpolar organic solvents are likely suitable.[5][6] Gentle warming or brief sonication may be necessary to ensure complete dissolution.[4]
Q5: How should this compound stock solutions be stored?
Stock solutions of this compound should be stored in tightly sealed amber glass vials with PTFE-lined caps (B75204) to minimize solvent evaporation and prevent photodegradation.[3][7] For short-term storage (days to weeks), refrigeration at 2-8°C is appropriate.[8] For longer-term storage, it is advisable to store the solutions at -20°C.[3] To minimize degradation from repeated freeze-thaw cycles, consider preparing smaller aliquots.[3]
Troubleshooting Guides
This section addresses common problems that may be encountered during the handling and use of this compound standards.
Problem 1: Inconsistent or non-reproducible analytical results.
-
Possible Cause 1: Standard Degradation. Long-chain aldehydes can be susceptible to oxidation. Improper storage of the solid or stock solution can lead to degradation, affecting the concentration and purity of the standard.
-
Possible Cause 2: Incomplete Dissolution. this compound's long hydrocarbon chain may make it slow to dissolve completely, even in appropriate solvents.
-
Solution: After adding the solvent, gently warm the solution or sonicate it briefly to ensure the standard is fully dissolved before completing the dilution to the final volume.[4] Visually inspect the solution for any undissolved particles.
-
-
Possible Cause 3: Solvent Evaporation. If the container is not properly sealed, the solvent can evaporate over time, leading to an increase in the concentration of the standard.
Problem 2: Difficulty in dissolving the solid this compound standard.
-
Possible Cause: Incorrect Solvent Choice. Due to its long alkyl chain, this compound is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents like water and alcohols.[5]
-
Solution: Use nonpolar solvents such as hexane, heptane, or chloroform. If solubility is still an issue, gentle heating can be applied, but care should be taken to avoid solvent loss and potential degradation of the standard.
-
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Standard Solution
-
Weighing: Accurately weigh 10.0 mg of the this compound standard using a calibrated analytical balance.[4]
-
Dissolution: Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask.
-
Solubilization: Add a small amount of a suitable solvent (e.g., hexane or chloroform) to dissolve the solid completely. Gentle warming or brief sonication can be used to aid dissolution.[4]
-
Dilution: Once the solid is completely dissolved and the solution has returned to room temperature, dilute to the mark with the same solvent.[4]
-
Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at -20°C for long-term use or 2-8°C for short-term use.[3][7][8]
Visualizations
References
- 1. This compound | C26H52O | CID 3084462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Hexacosanol United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Method Validation for Hexacosanal Analysis in Plant Waxes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated methods for the analysis of hexacosanal, a long-chain aldehyde present in plant waxes. The selection of an appropriate analytical methodology is critical for the accurate quantification and assessment of this compound in various research and development applications. This document outlines and compares key performance parameters of different extraction and analytical techniques, supported by experimental data, to facilitate informed method selection.
Comparison of Extraction Methodologies
The initial step in the analysis of this compound from plant matrices is the efficient extraction of plant waxes. The choice of extraction method can significantly impact the recovery and purity of the analyte. The two most common methods, Soxhlet and Ultrasound-Assisted Extraction (UAE), are compared below.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Principle | Continuous solid-liquid extraction with a cycling solvent. | Use of ultrasonic waves to create cavitation, enhancing solvent penetration and mass transfer.[1] |
| Typical Solvents | n-Hexane, Chloroform, Dichloromethane | n-Hexane, Ethanol, Chloroform |
| Extraction Time | 4 - 6 hours | 30 - 60 minutes |
| Solvent Consumption | High | Low to Moderate |
| Temperature | Boiling point of the solvent | Typically room temperature to slightly elevated (30-40°C) |
| Advantages | Well-established, simple, and effective for exhaustive extraction. | Faster, lower solvent consumption, and operates at lower temperatures, reducing the risk of thermolabile compound degradation.[2][3] |
| Disadvantages | Time-consuming, high solvent consumption, and potential for thermal degradation of analytes.[4] | Requires specialized equipment, and optimization of sonication parameters is crucial for efficient extraction. |
Comparison of Analytical Methodologies: GC-MS vs. LC-MS/MS
Following extraction, the quantification of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques depends on the volatility of the analyte and the required sensitivity and selectivity of the assay. As a long-chain aldehyde, this compound requires derivatization for GC-MS analysis to increase its volatility.[5] Derivatization can also be beneficial for LC-MS/MS to enhance ionization efficiency.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization |
| Principle | Separates volatile compounds in the gas phase. | Separates compounds in the liquid phase. |
| Derivatization | Essential for long-chain aldehydes to increase volatility. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent.[6][7][8] | Often required to improve ionization efficiency. 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common reagent.[9] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | Typically 90-110% | Typically 95-105% |
| Precision (RSD%) | < 15% | < 10% |
| Limit of Detection (LOD) | pmol to fmol range for PFBHA derivatives of long-chain aldehydes.[7] | ng/mL to pg/mL range, depending on the derivative and matrix. |
| Limit of Quantitation (LOQ) | pmol range for PFBHA derivatives of long-chain aldehydes.[10] | ng/mL to pg/mL range. |
| Typical Range | ng/mL to µg/mL | pg/mL to µg/mL |
Note: The quantitative data in this table is representative of the performance of these methods for long-chain aldehydes and may vary based on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the extraction, derivatization, and analysis of this compound in plant waxes.
Extraction Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Weigh approximately 2 g of dried and powdered plant material.
-
Extraction: Place the sample in a flask with 50 mL of n-hexane.
-
Sonication: Sonicate the mixture in an ultrasonic bath for 45 minutes at 35°C.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent using a rotary evaporator to obtain the crude wax extract.
-
Storage: Store the extract at -20°C until analysis.
Analytical Protocol: GC-MS with PFBHA Derivatization
-
Sample Preparation: Dissolve a known amount of the wax extract in a suitable solvent.
-
Derivatization:
-
To 100 µL of the sample solution, add 100 µL of a 10 mg/mL PFBHA solution in pyridine.
-
Heat the mixture at 70°C for 60 minutes.
-
After cooling, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for the target PFBHA-hexacosanal oxime derivative.
-
Analytical Protocol: LC-MS/MS with DNPH Derivatization
-
Sample Preparation: Dissolve a known amount of the wax extract in a suitable solvent.
-
Derivatization:
-
To 100 µL of the sample solution, add 100 µL of a saturated solution of DNPH in acetonitrile (B52724) containing 1% phosphoric acid.
-
Incubate the mixture at 50°C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 60% B, increase to 98% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
MS/MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of the this compound-DNPH derivative.
-
Workflow and Pathway Diagrams
To better illustrate the processes involved, the following diagrams outline the general analytical workflow and a comparison of the key steps in GC-MS and LC-MS/MS analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ultrasound‐assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols, carotenoids and tocopherols from Tagetes erecta L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols, carotenoids and tocopherols from Tagetes erecta L. flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Hexacosanal: GC-FID vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of long-chain aldehydes like Hexacosanal is crucial in various fields, including biochemistry, environmental science, and pharmaceutical development. The choice of analytical technique is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of two common gas chromatography (GC) detectors for the quantification of this compound: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
Principle of Separation and Detection
Both GC-FID and GC-MS utilize gas chromatography to separate this compound from other components in a sample. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The key distinction between the two techniques lies in the method of detection following chromatographic separation.
Gas Chromatography-Flame Ionization Detection (GC-FID): As the separated compounds elute from the GC column, they are combusted in a hydrogen-air flame. This combustion process produces ions, generating an electrical current that is proportional to the amount of organic compound present. FID is a robust and widely used detector known for its high sensitivity to hydrocarbons. However, it provides no structural information about the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, as analytes elute from the column, they enter a mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z). This process not only allows for quantification but also provides a unique fragmentation pattern, or "mass spectrum," which acts as a chemical fingerprint for unambiguous identification of the compound.[1]
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation parameters for the quantification of long-chain aldehydes, providing a comparative overview of what can be expected from GC-FID and GC-MS for this compound analysis. It is important to note that these values are representative and can vary depending on the specific instrumentation, method optimization, and sample matrix.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (RSD%) | < 10% | < 5% |
Note: The quantitative data in this table is representative of the performance of these methods for long-chain aldehydes and may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-FID and GC-MS.
Sample Preparation and Derivatization
Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis.[2][3][4] A common approach is oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[5][6]
-
Extraction: If this compound is present in a complex matrix (e.g., biological tissue, environmental sample), a lipid extraction is performed. Common methods include Folch or Bligh-Dyer extraction.
-
Derivatization:
-
The extracted lipid fraction is dissolved in an appropriate solvent (e.g., toluene).
-
A solution of PFBHA in a suitable solvent is added.
-
The reaction mixture is heated (e.g., at 70°C for 1 hour) to form the this compound-PFB-oxime derivative.
-
After cooling, the derivative is extracted into an organic solvent like hexane.
-
The organic layer is collected, dried over anhydrous sodium sulfate, and transferred to a GC vial for analysis.
-
GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30-40 mL/min.
-
Air Flow: 300-400 mL/min.
-
Makeup Gas (Nitrogen): 25-30 mL/min.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or similar.[7]
-
Column: DB-5ms or equivalent low-bleed non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5][7]
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.[7]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or similar.[7]
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Detection Mode:
Method Selection and Workflow
The choice between GC-FID and GC-MS depends on the specific requirements of the analysis.
Logical Decision Pathway
The decision to use GC-FID or GC-MS can be guided by a logical assessment of the analytical needs.
Conclusion
Both GC-FID and GC-MS are powerful techniques for the quantification of this compound.
-
GC-FID is a cost-effective, robust, and reliable technique for the routine quantification of this compound when the identity of the analyte is already known and high sample throughput is required. Its sensitivity is generally sufficient for many applications.
-
GC-MS is the superior choice when unambiguous identification of this compound is necessary, especially in complex matrices or during method development. The ability to obtain a mass spectrum provides a higher degree of confidence in the results. Furthermore, operating in SIM mode, GC-MS can offer lower limits of detection and quantification compared to GC-FID, making it ideal for trace-level analysis.
Ultimately, the choice between GC-FID and GC-MS for the quantification of this compound should be based on a thorough evaluation of the specific analytical requirements, including the need for structural confirmation, the required sensitivity, sample throughput, and budgetary considerations. For comprehensive research and development, having access to both technologies can be highly advantageous.
References
Comparative Analysis of Hexacosanal Content in Different Plant Cultivars: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of hexacosanal content in different plant cultivars, supported by experimental data and detailed methodologies. This document aims to serve as a valuable resource for identifying plant sources of this compound and for designing further quantitative studies.
While specific quantitative data for this compound (C26-aldehyde) across a wide range of plant cultivars is not extensively available in the public domain, this guide compiles relevant data on total long-chain aldehyde content in different wheat cultivars as a proxy for comparison. Epicuticular waxes, the outermost layer protecting plants, are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, including aldehydes, alkanes, alcohols, ketones, and esters. The composition of these waxes varies significantly between plant species, cultivars, developmental stages, and environmental conditions.
Quantitative Comparison of Aldehyde Content in Wheat Cultivars
A study on the cuticular wax composition of two wheat (Triticum aestivum) cultivars, the glossy 'Changwu9945-10' and the glaucous 'L955195', revealed significant differences in their total aldehyde content on the leaf surface at various developmental stages. The identified aldehydes ranged in chain length from C24 to C30, encompassing this compound. The glaucous cultivar 'L955195' consistently showed a higher total aldehyde content compared to the glossy 'Changwu9945-10'.[1]
Table 1: Total Aldehyde Content in the Leaf Cuticular Wax of Two Wheat Cultivars at Different Developmental Stages
| Days After Sowing | Wheat Cultivar 'Changwu9945-10' (Glossy) - Total Aldehyde Content (μg/g) | Wheat Cultivar 'L955195' (Glaucous) - Total Aldehyde Content (μg/g) |
| 50 | 1.89 | 2.54 |
| 100 | 2.65 | 4.87 |
| 200 | 3.12 | 6.23 |
| 230 | 3.58 | 7.11 |
Data extracted and calculated from Feng, J., et al. (2021). Analysis of Composition and Morphology of Cuticular Wax of Wheat at Different Development Stages.[1]
Experimental Protocols
The analysis of this compound and other long-chain aldehydes from plant epicuticular wax typically involves extraction, derivatization (optional but recommended for aldehydes), and analysis by gas chromatography-mass spectrometry (GC-MS).
Extraction of Epicuticular Wax
This protocol describes a common method for the rapid extraction of surface waxes from plant leaves.
Materials:
-
Fresh plant leaves
-
Chloroform (B151607) (HPLC grade)
-
Internal standard (e.g., n-tetracosane) dissolved in chloroform at a known concentration
-
Glass vials with Teflon-lined caps
-
Nitrogen gas supply with a gentle stream evaporator
Procedure:
-
Excise fresh leaves from the plant. The surface area of the leaves should be measured to normalize the wax amount.
-
Immerse the leaves in a known volume of chloroform containing the internal standard for 30-60 seconds. This brief immersion minimizes the extraction of intracuticular waxes.
-
Remove the leaves from the solvent.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen gas at room temperature. The remaining residue is the crude epicuticular wax extract.
Derivatization of Aldehydes (Optional but Recommended)
To improve the stability and chromatographic behavior of long-chain aldehydes, derivatization to their corresponding O-(2,3,4,5,6-pentafluorobenzyl)oximes is often performed.
Materials:
-
Crude wax extract
-
Pentafluorobenzylhydroxylamine hydrochloride (PFBHA) solution
-
Pyridine
-
Heating block or oven
Procedure:
-
Dissolve the dried wax extract in a small volume of pyridine.
-
Add an excess of PFBHA solution.
-
Heat the mixture at 70-80°C for 20-30 minutes.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 50°C for 2 min, then ramp to 200°C at 40°C/min, hold for 2 min, then ramp to 320°C at 3°C/min, and hold for 30 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-800
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
-
Quantification: The amount of this compound (or total aldehydes) is determined by comparing its peak area to the peak area of the known amount of the internal standard.
Visualizations
Biosynthesis of Very-Long-Chain Aldehydes
The biosynthesis of this compound is part of the larger pathway of cuticular wax production in plants. It begins with the elongation of C16 and C18 fatty acids in the endoplasmic reticulum to form very-long-chain fatty acids (VLCFAs). These VLCFAs are then converted into various wax components. The reduction of a C26 fatty acyl-CoA to this compound is a key step.
Caption: Simplified biosynthesis pathway of this compound in the endoplasmic reticulum.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound from plant material.
Caption: General experimental workflow for the analysis of this compound in plant cultivars.
References
Hexacosanal versus octacosanal: a comparative study of their biological activities.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of two long-chain fatty aldehydes, hexacosanal and octacosanal (B1229985). While direct comparative studies are limited, this document synthesizes available data on their individual effects and those of structurally related compounds to offer insights into their potential therapeutic applications.
Summary of Biological Activities
| Biological Activity | This compound & Related Compounds | Octacosanal & Related Compounds |
| Anticancer Activity | n-Hexacosanyl isoferulate, a derivative, has shown potent anticancer activity against MCF-7 and HeLa cells.[1] Hexadecanoic acid (a shorter chain fatty acid) has been reported to have anticancer properties.[2][3][4] | Octacosane, a related saturated hydrocarbon, has been reported to have antitumor activity.[5] Octacosanol (B124162), the corresponding alcohol, exhibits antitumor effects.[6][7][8] |
| Anti-inflammatory Activity | Limited direct evidence. Related fatty acids are known to have roles in inflammation. | Octacosanol, the corresponding alcohol, demonstrates significant anti-inflammatory effects by reducing inflammatory markers like TNF-α, IL-6, and IL-8.[6][9][10][11][12] |
| Antioxidant Activity | Limited direct evidence. | Octacosanol shows antioxidant properties in various assays.[6][13][14][15][16] |
| Antimicrobial Activity | Hexacosane (B166357), the corresponding alkane, has shown antimicrobial activity against various microbes.[17][18] | Octacosanol has demonstrated antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis.[7][13][14] |
Experimental Protocols
Detailed methodologies for key assays cited in the literature are provided below to facilitate the design and execution of further comparative studies.
Cell Viability and Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[19][20]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[19][20] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or octacosanal and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm is typically subtracted.
Antioxidant Activity (DPPH and ABTS Assays)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common spectrophotometric methods for determining the antioxidant capacity of compounds.[21][22][23][24][25]
DPPH Assay Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the test compounds (this compound or octacosanal) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[21]
ABTS Assay Protocol:
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Add different concentrations of the test compounds to the ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm. A decrease in absorbance signifies antioxidant capacity.[21]
Anti-inflammatory Activity (Nitric Oxide Assay in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[26][27][28][29]
Principle: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or octacosanal for 1-2 hours.[30]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[30]
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm. A reduction in absorbance compared to the LPS-only control indicates an anti-inflammatory effect.[29]
Signaling Pathway Visualization
The biological activities of many natural compounds, including those with anti-inflammatory and anticancer effects, are often mediated through the modulation of key signaling pathways. The NF-κB and MAPK signaling pathways are central to inflammatory responses and cell survival. While the direct effects of this compound and octacosanal on these pathways are not well-documented, octacosanol has been shown to inhibit inflammation via the MAPK/NF-κB signaling pathway.[12]
Caption: Potential modulation of the NF-κB inflammatory pathway.
Conclusion
The available evidence suggests that both this compound and octacosanal, along with their related compounds, possess promising biological activities, particularly in the areas of anticancer and antimicrobial effects. Octacosanal's corresponding alcohol, octacosanol, has been more extensively studied and demonstrates significant anti-inflammatory and antioxidant properties. The lack of direct comparative studies highlights a critical gap in the literature. Further research employing the standardized protocols outlined in this guide is necessary to elucidate the specific and comparative potencies of this compound and octacosanal, which will be invaluable for future drug development endeavors.
References
- 1. Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antinociceptive and anti-inflammatory effects of octacosanol from the leaves of Sabicea grisea var. grisea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Association of octacosanol supplementation with redox status in patients on chronic statin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. netjournals.org [netjournals.org]
- 18. [PDF] Antimicrobial activities of hexacosane isolated from Sanseveria liberica (Gerome and Labroy) plant | Semantic Scholar [semanticscholar.org]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. 2.4. Antioxidant Activity Determined by DPPH•, ABTS and CUPRAC Assays [bio-protocol.org]
- 23. 2.5. Determination of DPPH• Radical and ABT•+ Radical Cation Scavenging Activities [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Determination of inflammatory in RAW 264.7 cells using nitric oxide assay [bio-protocol.org]
- 28. mdpi.com [mdpi.com]
- 29. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Cross-Validation of HPLC and GC Methods for Hexacosanal Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of long-chain aldehydes like hexacosanal is crucial for product quality control, metabolic studies, and various biomedical research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques frequently employed for this purpose. The choice between these methods is contingent on several factors, including the sample matrix, required sensitivity, and the specific analytical goals. This guide provides an objective comparison of HPLC and GC methods for this compound analysis, complete with detailed experimental protocols and a summary of expected performance characteristics based on available data for similar long-chain aldehydes.
Methodology Comparison
Both HPLC and GC are robust techniques for the analysis of aldehydes; however, they operate on different separation principles and have distinct sample preparation requirements.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of aldehydes, which often lack a strong chromophore for UV detection, a pre-column derivatization step is typically required. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be readily detected by a UV-Vis detector.
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. Due to the high molecular weight and low volatility of this compound, a derivatization step is generally necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. A common approach is the formation of an oxime derivative using a reagent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This derivatization significantly improves chromatographic performance and allows for highly sensitive detection using mass spectrometry (MS) or an electron capture detector (ECD).
Data Presentation: A Comparative Summary
| Parameter | HPLC-UV (DNPH Derivatization) | GC-MS (PFBHA Derivatization) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[1] | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Derivatization | Required (e.g., with 2,4-dinitrophenylhydrazine - DNPH).[1][2][3] | Generally required for long-chain aldehydes (e.g., with PFBHA).[1][4][5] |
| Linearity (R²) | Typically >0.999.[3][6] | Typically >0.99.[7] |
| Limit of Detection (LOD) | ng/mL to low µg/mL range.[3] | Can reach picomole levels (low ng/mL to pg/mL range).[8][9] |
| Limit of Quantitation (LOQ) | Low µg/mL range.[3] | ng/mL to low µg/mL range. |
| Accuracy (% Recovery) | Typically in the range of 90-110%.[3] | Typically in the range of 88-107%.[7] |
| Precision (%RSD) | Typically <5% for intra- and inter-day precision.[3] | Typically <15% for intra- and inter-day precision.[1][7] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC and GC.
HPLC-UV Method for this compound-DNPH Derivative
This protocol is based on established methods for the analysis of aldehydes as their DNPH derivatives.[10][11]
1. Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile).
-
To an aliquot of the sample solution, add an excess of a solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
Heat the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
After cooling, dilute the sample to a known volume with the mobile phase.
2. HPLC-UV Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.[12]
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Identify the this compound-DNPH peak by comparing its retention time with that of a prepared standard.
-
Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.
GC-MS Method for this compound-PFBHA Oxime Derivative
This protocol is adapted from established methods for the analysis of long-chain aldehydes.[4][5]
1. Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound and dissolve it in a suitable organic solvent (e.g., toluene (B28343) or hexane).
-
Add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer or solvent.
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 60 minutes) to form the oxime derivative.
-
After cooling, perform a liquid-liquid extraction to isolate the derivative into an organic solvent (e.g., hexane).
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it to a suitable volume for GC-MS analysis.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program: A temperature ramp is essential for the elution of the high-boiling derivative. An example program could be: initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 320°C, and hold for 10 minutes.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity.
-
Mass Range: A suitable mass range to detect the molecular ion and characteristic fragments of the this compound-PFBHA oxime.
3. Data Analysis:
-
Identify the this compound-PFBHA oxime peak by its retention time and mass spectrum, comparing it to a standard.
-
Quantify the compound using a calibration curve constructed from a series of standards.
Mandatory Visualization
Caption: Workflow for Cross-Validation of HPLC and GC Methods.
Caption: Logical Flow Comparison of HPLC and GC Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. iomcworld.com [iomcworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
A Comparative Analysis of Long-Chain Aldehyde Biosynthesis: Fatty Acyl-CoA Reductase vs. α-Oxidation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent biosynthetic pathways for long-chain aldehydes: the Fatty Acyl-CoA/Acyl-ACP Reductase (FAR) pathway and the α-oxidation pathway. Long-chain aldehydes are crucial molecules in various biological processes, including pheromone signaling in insects, wax biosynthesis in plants, and as metabolic intermediates in mammals.[1][2][3] Understanding the nuances of their production is vital for advancements in biotechnology, biofuel development, and the study of metabolic diseases.
Introduction to Long-Chain Aldehyde Biosynthesis
Long-chain aldehydes are aliphatic molecules characterized by a hydrocarbon chain of 12 or more carbon atoms and a terminal aldehyde functional group. Their synthesis in biological systems is primarily achieved through enzymatic pathways that modify fatty acids. This guide focuses on a comparative evaluation of two such pathways: the direct reduction of fatty acyl-CoAs or acyl-ACPs by Fatty Acyl Reductases (FARs) and the oxidative decarboxylation of branched-chain fatty acids via the α-oxidation pathway.
Pathway Descriptions
Fatty Acyl-CoA/Acyl-ACP Reductase (FAR) Pathway
The FAR pathway is a widespread mechanism for the synthesis of long-chain aldehydes and alcohols, found in organisms ranging from bacteria to plants and insects.[1][2] This pathway directly reduces fatty acyl-CoAs or fatty acyl-ACPs, which are activated forms of fatty acids. The key enzyme, Fatty Acyl-CoA Reductase (or Acyl-ACP Reductase), catalyzes the NADPH-dependent reduction of the fatty acyl substrate to a long-chain aldehyde.[3] This aldehyde can then be further reduced to a fatty alcohol by an alcohol dehydrogenase or utilized for other metabolic purposes.[4]
dot
α-Oxidation Pathway
The α-oxidation pathway is primarily known for its role in the degradation of β-methyl-branched fatty acids, such as phytanic acid, in mammalian peroxisomes.[5] This pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid. A key intermediate in this process is a long-chain aldehyde. The process begins with the activation of the fatty acid to its CoA ester, followed by hydroxylation at the α-carbon by phytanoyl-CoA dioxygenase. The resulting 2-hydroxyphytanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase to yield a long-chain aldehyde (one carbon shorter than the original fatty acid) and formyl-CoA.[6][7] The aldehyde is subsequently oxidized to a carboxylic acid, which can then enter the β-oxidation pathway.[5]
dot
Comparative Performance Analysis
The performance of these two pathways differs significantly in terms of their primary biological role, substrate specificity, and typical product yield.
| Feature | Fatty Acyl-CoA/Acyl-ACP Reductase (FAR) Pathway | α-Oxidation Pathway |
| Primary Role | Biosynthesis of long-chain aldehydes and alcohols for various functions (e.g., waxes, pheromones).[1][2] | Catabolism of branched-chain fatty acids. Aldehyde is an intermediate.[5] |
| Key Enzymes | Fatty Acyl-CoA Reductase (FAR), Alcohol Dehydrogenase (ADH).[3] | Phytanoyl-CoA Dioxygenase (PhyH), 2-Hydroxyphytanoyl-CoA Lyase (HACL1), Aldehyde Dehydrogenase (ALDH).[6][7] |
| Substrate Specificity | Broad range of saturated and unsaturated fatty acyl-CoAs/ACPs (typically C16-C20).[8][9] | Primarily β-methyl-branched fatty acids like phytanic acid.[10] |
| Cofactors | NADPH, ATP, CoA.[3] | ATP, CoA, O₂, 2-Oxoglutarate, Thiamine Pyrophosphate (TPP), NAD+.[5][6] |
| Product | Long-chain aldehyde of the same chain length as the substrate fatty acid.[3] | Long-chain aldehyde with one less carbon atom than the substrate fatty acid.[5] |
| Typical Yield | Can be high, especially in engineered microorganisms for biofuel production.[2] | Generally lower as the aldehyde is a transient intermediate in a catabolic pathway. |
| Cellular Location | Primarily Endoplasmic Reticulum and Plastids in plants.[1] | Peroxisomes in mammals.[5] |
| Organismal Distribution | Widespread in bacteria, plants, and insects.[1][2] | Predominantly described in mammals.[5] |
Experimental Protocols
Accurate measurement of enzyme activity and quantification of aldehyde products are essential for studying these pathways. Below are detailed methodologies for key experiments.
Fatty Acyl-CoA Reductase (FAR) Activity Assay
This protocol measures the activity of FAR by monitoring the consumption of NADPH spectrophotometrically.
Materials:
-
Purified FAR enzyme
-
Fatty acyl-CoA substrate (e.g., Palmitoyl-CoA)
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer and the fatty acyl-CoA substrate to a final concentration of 50 µM.
-
Add NADPH to the reaction mixture to a final concentration of 150 µM.
-
Initiate the reaction by adding a known amount of the purified FAR enzyme to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the FAR activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
dot
α-Oxidation Activity Assay in Cultured Fibroblasts
This protocol measures the overall α-oxidation activity in cultured cells using a radiolabeled substrate.[6][11]
Materials:
-
Cultured fibroblasts
-
[1-¹⁴C]Phytanic acid
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation counter and vials
-
CO₂ trapping agent (e.g., hyamine hydroxide)
Procedure:
-
Grow fibroblasts to near confluency in culture flasks.
-
Prepare a reaction mixture by adding [1-¹⁴C]phytanic acid to the culture medium.
-
Remove the existing medium from the cells and wash them with PBS.
-
Add the reaction mixture to the cells and incubate at 37°C in a sealed flask containing a center well with a CO₂ trapping agent.
-
After a defined incubation period (e.g., 24 hours), stop the reaction by adding perchloric acid.
-
Collect the CO₂ trapping agent from the center well and measure the radioactivity using a scintillation counter. The amount of ¹⁴CO₂ produced is indicative of the α-oxidation activity.
Quantification of Long-Chain Aldehydes by GC-MS
This protocol describes the quantification of long-chain aldehydes from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standard (e.g., heptadecanal)
-
Derivatizing agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvents: Hexane (B92381), Acetonitrile (B52724)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Extraction: Homogenize the biological sample in a suitable solvent and add the internal standard. Extract the lipids using a solvent system like hexane:isopropanol.
-
Derivatization: Evaporate the solvent from the lipid extract under a stream of nitrogen. Reconstitute the residue in a small volume of solvent and add the PFBHA solution. Incubate at 60°C for 30 minutes to form PFBHA-oxime derivatives.
-
Purification: Extract the PFBHA-oxime derivatives with hexane.
-
GC-MS Analysis: Inject the hexane extract into the GC-MS. Use a temperature program that allows for the separation of the different long-chain aldehyde derivatives. Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of the target aldehyde derivatives.[12]
-
Quantification: Quantify the aldehydes by comparing the peak areas of the sample aldehydes to the peak area of the internal standard.
dot
Quantification of Long-Chain Aldehydes by HPLC
This protocol outlines the analysis of long-chain aldehydes using High-Performance Liquid Chromatography (HPLC) after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[13][14]
Materials:
-
Sample containing long-chain aldehydes
-
DNPH solution (in acetonitrile and phosphoric acid)
-
Solvents: Acetonitrile, Water (HPLC grade)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Derivatization: Mix the sample with the DNPH solution and allow it to react to form stable hydrazone derivatives.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system.
-
Separation: Use a gradient elution with a mobile phase consisting of acetonitrile and water to separate the different aldehyde-DNPH derivatives on the C18 column.
-
Detection: Monitor the eluent at a wavelength of 360 nm using a UV detector.
-
Quantification: Identify and quantify the aldehydes by comparing the retention times and peak areas with those of known standards.
Conclusion
The Fatty Acyl-CoA/Acyl-ACP Reductase and α-oxidation pathways represent two distinct strategies for the biological production of long-chain aldehydes. The FAR pathway is a primary biosynthetic route, offering a direct and potentially high-yield conversion of common fatty acid derivatives. In contrast, the α-oxidation pathway is a catabolic process where aldehydes are generated as intermediates. The choice of which pathway to study or engineer depends on the specific research or application goals. For the production of specific long-chain aldehydes, particularly in engineered systems, the FAR pathway offers greater flexibility and control. The α-oxidation pathway is of significant interest in the context of metabolic diseases and the breakdown of dietary branched-chain fatty acids. The experimental protocols provided in this guide offer robust methods for the detailed investigation of both pathways.
References
- 1. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved fatty aldehyde and wax ester production by overexpression of fatty acyl-CoA reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Fatty Acyl-CoA Reductase (FAR) Gene Family and Its Response to Abiotic Stress in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering an Alcohol-Forming Fatty Acyl-CoA Reductase for Aldehyde and Hydrocarbon Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Resolution of the phytanic acid alpha-oxidation pathway: identification of pristanal as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian wax biosynthesis. I. Identification of two fatty acyl-Coenzyme A reductases with different substrate specificities and tissue distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Amsterdam UMC Locatie AMC - Phytanic acid α-oxidation [amc.nl]
- 12. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. agilent.com [agilent.com]
Evaluating the efficacy of different extraction solvents for Hexacosanal.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of various extraction solvents for the long-chain fatty aldehyde, Hexacosanal. While direct comparative quantitative data for this compound extraction is not extensively available in the current literature, this document synthesizes established principles of organic chemistry, solubility of analogous long-chain lipids, and standard practices for the extraction of plant waxes to offer a predictive comparison of solvent performance.
This compound is a saturated fatty aldehyde with a 26-carbon backbone, rendering it a nonpolar lipid molecule.[1] It is found as a component of plant cuticular waxes, such as in barley leaf wax.[1] The selection of an appropriate solvent is paramount for the efficient isolation of this compound from its natural matrix, directly impacting the yield and purity of the final extract. The guiding principle for solvent selection is "like dissolves like," indicating that nonpolar solvents will be most effective for this nonpolar compound.
Comparative Analysis of Extraction Solvents
The efficacy of a solvent in extracting this compound is primarily dependent on its polarity. The following table summarizes the predicted performance of different classes of solvents based on their ability to solubilize long-chain, nonpolar compounds.
| Solvent Class | Examples | Predicted Efficacy for this compound Extraction | Potential Co-extractives | Considerations |
| Nonpolar | Hexane (B92381), Heptane, Toluene | High: These solvents are excellent for dissolving nonpolar compounds like this compound. They are expected to provide the highest yield of crude extract containing lipids and waxes.[2][3] | Other lipids, waxes, sterols, and nonpolar pigments. | Hexane is a common and effective choice for lipid extraction.[2][4] Toluene has a higher boiling point, which may require more energy for removal. Both are flammable and require proper handling. |
| Moderately Polar | Dichloromethane (B109758), Chloroform (B151607), Acetone | Moderate to High: Dichloromethane and chloroform are effective at dissolving a wide range of lipids.[5] Acetone can also extract lipids but may co-extract more polar compounds.[4] The extraction of plant wax from Colocasia esculenta showed high yields with chloroform.[3] | Lipids, waxes, some alkaloids, and more polar pigments. | Dichloromethane and chloroform are highly effective but pose greater health and environmental risks.[5][6] Acetone is less toxic but may be less selective for nonpolar lipids.[4] |
| Polar Aprotic | Ethyl Acetate (B1210297) | Moderate: Ethyl acetate can be a good compromise, dissolving a range of lipids with lower toxicity than chlorinated solvents. | Lipids, waxes, and a broader range of polar compounds. | It is considered a "greener" solvent alternative.[6] |
| Polar Protic | Ethanol (B145695), Methanol (B129727) | Low to Moderate: While ethanol and methanol can extract some lipids, their polarity makes them less efficient for highly nonpolar compounds like this compound.[3] They are more likely to co-extract a wide range of polar compounds, leading to a less pure initial extract.[3] | Polar lipids, phenolics, flavonoids, and sugars. | Ethanol is often used in cosmeceutical and food-grade extractions due to its low toxicity.[7] However, for isolating this compound, a subsequent purification step would be crucial. A study on plant wax extraction showed a very low yield with ethanol.[3] |
| Aqueous | Water | Very Low: Due to its highly nonpolar nature, this compound is practically insoluble in water. Water is not a suitable solvent for the primary extraction of this compound.[8][9][10][11] | Highly polar compounds like sugars and some proteins. | Not recommended for this compound extraction. |
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of this compound from a plant source, such as dried leaves. This protocol integrates common techniques for lipid and wax extraction.
1. Sample Preparation:
-
Drying: Plant material should be thoroughly dried to minimize the interference of water, especially when using nonpolar solvents. This can be achieved by air-drying or using a lyophilizer.
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient solvent penetration.[12]
2. Extraction (Soxhlet Method):
-
A known quantity of the powdered plant material is placed in a cellulose (B213188) thimble.
-
The thimble is placed into a Soxhlet extractor.
-
The extractor is fitted to a flask containing the chosen solvent (e.g., hexane) and a condenser.
-
The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips into the thimble containing the plant material.
-
The solvent fills the thimble and extracts the soluble compounds. Once the solvent reaches a certain level, it siphons back into the boiling flask.
-
This process is repeated for several hours to ensure complete extraction.[2]
3. Filtration and Concentration:
-
After extraction, the solvent, now containing the extracted compounds, is filtered to remove any particulate matter.
-
The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude wax extract.[7]
4. Purification (Optional but Recommended):
-
The crude extract can be further purified using techniques such as column chromatography on silica (B1680970) gel.
-
A nonpolar solvent like hexane can be used as the mobile phase to elute the nonpolar this compound, separating it from more polar co-extractives.
Visualizing the Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Based on the physicochemical properties of this compound and established extraction methodologies for similar plant lipids and waxes, nonpolar solvents such as hexane are predicted to be the most effective for its extraction, offering the highest yield and selectivity. Moderately polar solvents like dichloromethane and ethyl acetate can also be effective, with the latter being a more environmentally benign option. Polar solvents such as ethanol are less ideal for selectively extracting this compound and would necessitate more rigorous downstream purification. The provided experimental protocol and workflow offer a foundational approach for researchers to develop a robust method for the isolation of this compound for further scientific investigation and drug development.
References
- 1. This compound | C26H52O | CID 3084462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 1: Physical-properties | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 7. coleparmer.co.uk [coleparmer.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. quora.com [quora.com]
- 11. Why the lower members of aldehyde and ketone are soluble class 12 chemistry CBSE [vedantu.com]
- 12. how to extract wax from plants [greenskybio.com]
A Comparative Guide to Inter-laboratory Quantification of Hexacosanal
The selection of an appropriate analytical technique is critical for achieving reliable and comparable results across different laboratories.[3] Both GC-MS and LC-MS/MS are powerful techniques for the quantification of aldehydes, each with its own set of advantages and considerations.[2] A key step in the analysis of aldehydes by either method is derivatization, which enhances the volatility for GC-MS and improves ionization efficiency for LC-MS/MS.[2][4][5]
Methodology Performance Comparison
The validation of an analytical method is paramount to ensure its suitability for its intended purpose. The following table summarizes key performance indicators for the quantification of long-chain aldehydes and fatty acids, providing a representative comparison between GC-MS and LC-MS/MS methodologies.
Table 1: Performance Comparison of Analytical Methods for Hexacosanal Quantification
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (RSD%) | < 15% | < 15% |
| Limit of Detection (LOD) | Typically in the µg/L range | Often lower than GC-MS, in the µg/L to ng/L range |
| Limit of Quantification (LOQ) | Typically in the µg/L range | Often lower than GC-MS, in the µg/L to ng/L range |
Note: The quantitative data in this table is representative of the performance of these methods for long-chain aldehydes and fatty acids and may vary based on the specific instrumentation, experimental conditions, and sample matrix.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For long-chain aldehydes like this compound, a derivatization step is necessary to increase their volatility.[2][4]
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation & Derivatization:
-
To 1 mL of the sample (e.g., plasma, tissue homogenate), add a suitable internal standard (e.g., a deuterated analog).
-
Add 100 µL of a 10 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in water.[2]
-
Adjust the pH to 3 with HCl and incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.[2]
-
After cooling, perform a liquid-liquid extraction of the derivatives using a non-polar solvent like hexane.
-
Vortex the mixture and centrifuge to separate the layers. The organic layer containing the derivatized analyte is then collected and concentrated under a stream of nitrogen.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a capillary column suitable for the analysis of fatty acid derivatives (e.g., a polar stationary phase).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient is used to ensure the separation of the analyte from other matrix components.
-
MS Detector: A mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Data Analysis:
-
Quantification is achieved by constructing a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Experimental Workflow for GC-MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and specific technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2] Similar to GC-MS, derivatization can be employed to enhance the ionization efficiency of this compound.
Experimental Protocol: LC-MS/MS with Derivatization
-
Sample Preparation & Derivatization:
-
To 1 mL of the sample, add a suitable internal standard.
-
Add a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form the corresponding hydrazone.[2]
-
The reaction is typically carried out in an acidic medium.
-
The derivatized sample is then subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used for the separation of lipid derivatives.[1]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile/isopropanol) with a small amount of formic acid to aid ionization.[1]
-
MS/MS Detector: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of this compound in the samples is then determined from this curve.
-
Experimental Workflow for LC-MS/MS Analysis
Logical Comparison of Key Method Characteristics
To facilitate the selection of the most appropriate method for a given study, the following diagram provides a logical comparison of the key characteristics of GC-MS and LC-MS/MS for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Semiochemical Activity of Hexacosanal and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the semiochemical activity of Hexacosanal and its structural analogues. By presenting quantitative data from key experimental assays, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document serves as a valuable resource for researchers in chemical ecology, insect behavior, and the development of novel pest management strategies.
Introduction to this compound as a Semiochemical
This compound (C26H52O) is a long-chain saturated aldehyde that has been identified as a component of the semiochemical profile of various organisms. Semiochemicals are chemical signals that mediate interactions between organisms. In insects, long-chain aldehydes often play crucial roles as pheromones, influencing behaviors such as mating, aggregation, and trail-following. The specific biological activity of these compounds is highly dependent on their molecular structure, including chain length, the presence and position of double bonds, and the nature of the functional group. Understanding the structure-activity relationship of this compound and its analogues is therefore essential for deciphering the chemical language of insects and for the targeted design of behavior-modifying compounds.
Data Presentation: Comparative Bioactivity
While direct comparative studies on the semiochemical activity of this compound and a wide range of its synthetic analogues are limited in publicly available literature, we can infer structure-activity relationships from studies on other long-chain aldehydes in various insect species. The following tables summarize hypothetical comparative data based on typical responses observed in electrophysiological and behavioral assays.
Table 1: Electroantennogram (EAG) Responses of a Hypothetical Moth Species to this compound and Its Analogues
| Compound | Structure | Mean EAG Amplitude (mV) ± SE | Normalized Response (%) |
| This compound | CH₃(CH₂)₂₄CHO | 1.2 ± 0.15 | 100 |
| Tetracosanal | CH₃(CH₂)₂₂CHO | 0.9 ± 0.12 | 75 |
| Octacosanal | CH₃(CH₂)₂₆CHO | 1.1 ± 0.14 | 92 |
| (Z)-11-Hexacosenal | CH₃(CH₂)₃CH=CH(CH₂)₉CHO | 0.5 ± 0.08 | 42 |
| Hexacosanol | CH₃(CH₂)₂₄CH₂OH | 0.3 ± 0.05 | 25 |
| Hexacosanoic Acid | CH₃(CH₂)₂₄COOH | 0.1 ± 0.02 | 8 |
| Control (Hexane) | - | 0.05 ± 0.01 | 4 |
Note: Data are hypothetical and for illustrative purposes. The normalized response is calculated relative to the response to this compound.
Table 2: Behavioral Responses in a Y-Tube Olfactometer Assay for a Hypothetical Beetle Species
| Treatment Arm | Control Arm | Number of Insects Choosing Treatment | Number of Insects Choosing Control | No Choice | % Attraction |
| This compound | Hexane | 38 | 12 | 10 | 76% |
| Tetracosanal | Hexane | 30 | 18 | 12 | 63% |
| Octacosanal | Hexane | 35 | 14 | 11 | 71% |
| (Z)-11-Hexacosenal | Hexane | 22 | 25 | 13 | 47% |
| Hexacosanol | Hexane | 15 | 33 | 12 | 31% |
| Hexacosanoic Acid | Hexane | 11 | 37 | 12 | 23% |
Note: Data are hypothetical and for illustrative purposes. N=60 insects per trial. % Attraction is calculated as (Number choosing treatment / (Number choosing treatment + Number choosing control)) * 100.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments typically used to assess the semiochemical activity of compounds like this compound.
Electroantennography (EAG)
Objective: To measure the overall electrical response of an insect's antenna to volatile chemical stimuli.
Methodology:
-
Insect Preparation: An adult insect is immobilized, often by chilling or restraining it in a pipette tip with the antennae exposed.
-
Electrode Placement: The tip of one antenna is carefully removed, and a recording glass capillary electrode filled with a saline solution (e.g., Kaissling's saline) is placed over the cut end. A reference electrode is inserted into the insect's head or another part of the body.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A defined puff of air (e.g., 0.5 seconds) carrying a known concentration of the test compound dissolved in a solvent (e.g., hexane) is injected into the main airstream.
-
Data Acquisition: The potential difference between the recording and reference electrodes is amplified, filtered, and recorded using a data acquisition system. The peak amplitude of the negative deflection (depolarization) is measured as the EAG response.
-
Controls: A solvent blank (hexane) is used as a negative control to ensure that the observed responses are due to the test compound. A standard compound known to elicit a response is often used as a positive control.
Y-Tube Olfactometer Bioassay
Objective: To assess the behavioral response (attraction or repulsion) of an insect to a chemical stimulus in a two-choice paradigm.
Methodology:
-
Apparatus: A Y-shaped glass or acrylic tube is used. Each of the two arms is connected to a separate air source.
-
Airflow: Purified and humidified air is passed through each arm at a constant flow rate (e.g., 100 mL/min).
-
Stimulus and Control: A filter paper treated with a solution of the test compound in a solvent is placed in the airflow of one arm (treatment). A filter paper treated with the solvent alone is placed in the other arm (control).
-
Insect Release: A single insect is introduced at the base of the Y-tube and allowed a set amount of time (e.g., 5 minutes) to make a choice.
-
Data Collection: A choice is recorded when the insect moves a certain distance into one of the arms. The number of insects choosing the treatment arm versus the control arm is recorded. Insects that do not make a choice within the allotted time are recorded as "no choice."
-
Statistical Analysis: The data are typically analyzed using a Chi-square test to determine if there is a significant preference for the treatment arm over the control arm.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
A comparative analysis of the cuticular wax composition of different plant species.
For Researchers, Scientists, and Drug Development Professionals
The cuticular wax layer is the outermost barrier of terrestrial plants, playing a crucial role in protecting against environmental stresses such as water loss, UV radiation, and pathogen attack.[1][2] The composition of this wax is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[1][3] The specific composition of cuticular wax is highly variable among different plant species, and even between different organs of the same plant, reflecting adaptation to diverse environmental conditions and functional requirements.[1][4] This guide provides a comparative analysis of the cuticular wax composition of several well-studied plant species, details the experimental protocols for their analysis, and visualizes the biosynthetic pathway and experimental workflow.
Quantitative Comparison of Cuticular Wax Composition
The following table summarizes the relative abundance of major cuticular wax components in the leaves of several plant species. This data, compiled from various studies, offers a comparative overview. It is important to note that the exact composition can vary depending on factors such as environmental conditions, developmental stage, and specific cultivar.[1]
| Compound Class | Arabidopsis thaliana (Thale Cress) | Triticum aestivum (Wheat) | Zea mays (Maize) | Solanum lycopersicum (Tomato) | Quercus suber (Cork Oak) |
| Alkanes | High | Moderate | Moderate | Moderate | Low (6.1%) |
| Primary Alcohols | Moderate | Low | High | Moderate | Low (1.1%) |
| Secondary Alcohols | Significant | Low | Not Reported | Low | Not Reported |
| Aldehydes | Low | Low | Low | Low | Not Reported |
| Ketones | Significant | High (dominated by β-diketones) | Not Reported | Low | Not Reported |
| Fatty Acids | Low | Low | Low | High | Moderate (12.7%) |
| Esters | Low | Low | High | Low | Not Reported |
| Triterpenes | Not Reported | Not Reported | Not Reported | Not Reported | High (e.g., lupeol) |
Key Observations:
-
Arabidopsis thaliana , a model dicot plant, has a cuticle rich in alkanes, which contributes to its high hydrophobicity.[1]
-
In contrast, the wax of the monocot Triticum aestivum (wheat) is often characterized by a high proportion of β-diketones and hydroxy-β-diketones.[1]
-
Zea mays (maize) leaves have a significant amount of esters and primary alcohols.[1]
-
The cuticular wax of Solanum lycopersicum (tomato) is notable for its high content of fatty acids.[1]
-
Quercus suber (cork oak) leaves have a unique composition with a high percentage of triterpenes.[1]
-
Significant differences in wax composition are also observed between different plant organs. For instance, in many species, leaves tend to have a higher total wax load and a greater proportion of aldehydes, esters, fatty acids, and primary alcohols compared to petals, while petals often have a higher relative amount of alkanes.[4][5]
Experimental Protocols
A standardized methodology is essential for the accurate and reproducible analysis of plant cuticular waxes. The following protocol outlines a general method for the extraction and analysis of epicuticular waxes using gas chromatography-mass spectrometry (GC-MS).[1][6]
1. Wax Extraction:
-
Objective: To isolate the epicuticular wax from the plant surface.
-
Procedure:
-
Excise fresh leaves from the plant.
-
Immerse the leaves (a known surface area or fresh weight) in a non-polar solvent such as chloroform (B151607) or hexane (B92381) for a short duration (e.g., 30-60 seconds).[7][8] This brief immersion minimizes the extraction of intracellular lipids.
-
An internal standard (e.g., n-alkane of a chain length not naturally present in the sample, such as tetracosane (B166392) or triacontane) is added to the solvent for quantification.
-
The solvent containing the dissolved waxes is transferred to a clean vial.
-
The solvent is evaporated under a gentle stream of nitrogen gas to obtain the crude wax extract.[8]
-
2. Derivatization (Optional but Recommended):
-
Objective: To increase the volatility and thermal stability of polar compounds (e.g., primary and secondary alcohols, fatty acids) for GC analysis.
-
Procedure:
-
The dried wax extract is treated with a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of pyridine (B92270) and acetic anhydride.[9]
-
The reaction mixture is heated (e.g., at 70-80°C for 30-60 minutes) to ensure complete derivatization.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Objective: To separate, identify, and quantify the individual components of the cuticular wax mixture.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
An aliquot of the derivatized (or underivatized) wax sample is injected into the GC.
-
The different wax components are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra provide a unique fragmentation pattern for each compound, allowing for its identification by comparison with mass spectral libraries (e.g., NIST, Wiley).
-
The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram, and quantified relative to the internal standard.[10]
-
Mandatory Visualizations
Caption: A generalized workflow for the analysis of plant cuticular wax.
Caption: A simplified diagram of the cuticular wax biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory mechanisms underlying cuticular wax biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cuticular wax composition and crystal coverage of leaves and petals differ in a consistent manner between plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cuticular wax analysis by GC-MS [bio-protocol.org]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a New Analytical Method for Long-Chain Aldehydes Using a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of long-chain aldehydes: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The validation of these methods using a certified reference material (CRM) or a high-purity analytical standard is crucial for ensuring accurate and reliable data in various research and development applications, including food science, environmental monitoring, and biomedical research. While formal CRMs for individual long-chain fatty aldehydes are not widely available, high-purity analytical standards serve as a practical alternative for method validation.
Introduction to Long-Chain Aldehyde Analysis
Long-chain aldehydes are important biomarkers and intermediates in various biological and chemical processes. Their accurate quantification is essential for understanding lipid peroxidation, disease pathology, and for quality control in the food and pharmaceutical industries. The two predominant methods for their analysis, HPLC-UV and GC-MS, typically require a derivatization step to enhance the stability, volatility, and detectability of the target aldehydes. Common derivatizing agents include 2,4-dinitrophenylhydrazine (B122626) (DNPH) for HPLC-UV analysis and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS analysis.
Quantitative Performance Comparison
The choice between HPLC-UV and GC-MS for long-chain aldehyde analysis depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance characteristics of these two methods based on typical validation data.
Table 1: Performance Characteristics of HPLC-UV Method for Long-Chain Aldehyde Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | <15% |
| Limit of Detection (LOD) | µg/L to ng/L range |
| Limit of Quantitation (LOQ) | µg/L range |
Table 2: Performance Characteristics of GC-MS Method for Long-Chain Aldehyde Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Accuracy (% Recovery) | 90-110% |
| Precision (%RSD) | <15% |
| Limit of Detection (LOD) | ng/L to µg/L levels |
| Limit of Quantitation (LOQ) | µg/L range |
Experimental Protocols
Detailed methodologies for the validation of both HPLC-UV and GC-MS methods are provided below. These protocols are intended as a general guide and may require optimization based on the specific sample matrix and instrumentation.
Protocol 1: HPLC-UV Analysis of Long-Chain Aldehydes
-
Preparation of Standard Solutions:
-
Accurately weigh a certified analytical standard of the target long-chain aldehyde.
-
Prepare a stock solution in a suitable organic solvent (e.g., acetonitrile).
-
Perform serial dilutions to create a series of calibration standards at different concentrations.
-
-
Derivatization with DNPH:
-
To an aliquot of the standard or sample, add an excess of DNPH solution (in a suitable solvent like acetonitrile (B52724) with a small amount of acid catalyst).
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific duration to ensure complete derivatization.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
After derivatization, extract the resulting hydrazones using an appropriate organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Wash the organic layer with deionized water to remove excess DNPH and other impurities.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm for DNPH derivatives.
-
Injection Volume: 20 µL.
-
Protocol 2: GC-MS Analysis of Long-Chain Aldehydes
-
Preparation of Standard Solutions:
-
Follow the same
-
A Comparative Analysis of Hexacosanal and Other Aldehydes on Fungal Growth: A Guide for Researchers
For Immediate Release
A comprehensive review of existing literature and experimental data reveals the distinct effects of hexacosanal and a range of other aldehydes on fungal growth, offering valuable insights for the development of novel antifungal agents. This guide provides a comparative analysis of their efficacy, delves into their mechanisms of action, and outlines detailed experimental protocols for their evaluation.
This publication is intended for researchers, scientists, and drug development professionals investigating new avenues for antifungal therapies. By presenting a comparative study of aldehydes with varying chain lengths, from short-chain to very-long-chain, this guide aims to facilitate a deeper understanding of their structure-activity relationships and their potential as antifungal compounds.
Comparative Efficacy of Aldehydes Against Fungal Pathogens
The antifungal activity of aldehydes is significantly influenced by their chemical structure, particularly the length of their carbon chain. While comprehensive data directly comparing this compound with a wide array of other aldehydes is limited, analysis of existing studies allows for a comparative overview of their minimum inhibitory concentrations (MICs) against common fungal species.
| Aldehyde Class | Aldehyde | Fungal Species | MIC (µg/mL) | Reference |
| Very-Long-Chain | n-Hexacosanal (C26) | Blumeria graminis | Induces prepenetration | [1] |
| Long-Chain | Decanal (C10) | Aspergillus flavus | 0.5-5 µL/mL | [2] |
| Nonanal (C9) | Aspergillus flavus | 0.5-2.0 µL/mL | [2] | |
| Octanal (C8) | Aspergillus flavus | 0.5-1.0 µL/mL | [2] | |
| Medium-Chain | Hexanal (C6) | Aspergillus flavus | 0.4 µL/mL | |
| Short-Chain | Cinnamaldehyde | Candida albicans | 25 | |
| Cinnamaldehyde | Geotrichum citri-aurantii | N/A | [3] |
Note: MIC values can vary depending on the specific fungal strain and the experimental conditions. The data presented here is for comparative purposes. The effect of this compound on Blumeria graminis is noted as inducing prepenetration stages rather than a direct MIC value for growth inhibition.
Mechanisms of Antifungal Action
Aldehydes exert their antifungal effects through a variety of mechanisms, primarily targeting the fungal cell's structural integrity and essential metabolic processes.
1. Disruption of Cell Wall and Membrane: Many aldehydes, particularly those with shorter to medium chain lengths, have been shown to disrupt the fungal cell wall and membrane.[2][3] This disruption leads to increased permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of aldehydes allows them to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and function. Some aldehydes can also interfere with the synthesis of essential membrane components like ergosterol (B1671047).[2]
2. Induction of Oxidative Stress: Aldehydes can induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress. This oxidative stress can damage vital cellular components, including proteins, lipids, and nucleic acids, contributing to fungal cell death.
3. Signaling Pathway Interference: Very-long-chain aldehydes, such as this compound, appear to have a more nuanced role, acting as signaling molecules that can influence fungal development. In the case of the barley powdery mildew fungus, Blumeria graminis, n-hexacosanal has been identified as a key trigger for the initiation of prepenetration processes, including spore germination and appressorium formation.[1] This effect is dose- and chain-length dependent, with this compound being the most effective among the C22 to C30 aldehydes tested.[1]
Signaling Pathways Implicated in Fungal Response to Aldehydes
The fungal response to aldehyde-induced stress involves the activation of specific signaling pathways. One of the key pathways implicated is the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway is crucial for fungal adaptation to various environmental stresses, including osmotic and oxidative stress.
Diagram of the HOG-MAPK Signaling Pathway
Caption: The HOG-MAPK pathway is activated by aldehyde stress.
Studies on n-octacosanal (C28-aldehyde), a close structural analog of this compound, have shown that it can trigger prepenetration in Blumeria graminis f. sp. tritici by differentially regulating the HOG-MAPK pathway and activating specific transcription factors. This suggests that very-long-chain aldehydes may act as external signals that are recognized by fungal sensor proteins, initiating a signaling cascade that ultimately alters gene expression and promotes developmental processes required for host invasion.
Experimental Protocols
Standardized methods are crucial for the accurate assessment and comparison of the antifungal activity of aldehydes. The following protocols are recommended for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an aldehyde that inhibits the visible growth of a fungus.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
Appropriate broth medium (e.g., RPMI-1640)
-
Aldehyde to be tested
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving aldehydes
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Aldehyde Stock Solution: Dissolve the aldehyde in DMSO to create a high-concentration stock solution. Due to the low solubility of long-chain aldehydes in aqueous media, DMSO is a suitable solvent.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the aldehyde stock solution in the broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture according to established protocols (e.g., CLSI M27-A3 for yeasts or M38-A2 for filamentous fungi).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted aldehyde. Include positive (fungus in broth without aldehyde) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus.
-
MIC Determination: The MIC is the lowest concentration of the aldehyde at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density using a spectrophotometer.
Assessment of Cell Membrane Integrity
This protocol uses a fluorescent dye, such as propidium (B1200493) iodide (PI), to assess damage to the fungal cell membrane.
Materials:
-
Fungal cells treated with aldehydes
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treatment: Incubate fungal cells with various concentrations of the aldehyde for a specified time.
-
Washing: Harvest the cells by centrifugation and wash them with PBS to remove any residual aldehyde.
-
Staining: Resuspend the cells in PBS containing PI and incubate in the dark.
-
Analysis: Observe the cells under a fluorescence microscope or analyze the cell population using a flow cytometer. Cells with compromised membranes will take up the PI and fluoresce red.
Conclusion
The comparative study of this compound and other aldehydes reveals a fascinating spectrum of antifungal activity. While shorter-chain aldehydes often exhibit broad-spectrum fungicidal or fungistatic effects primarily through membrane disruption, very-long-chain aldehydes like this compound can act as potent signaling molecules, influencing key developmental stages in certain fungi. This dual functionality highlights the potential for developing novel antifungal strategies that either directly target fungal viability or disrupt the signaling pathways essential for pathogenesis. Further research is warranted to fully elucidate the antifungal potential of this compound and other very-long-chain aldehydes against a broader range of fungal pathogens and to explore their synergistic effects with existing antifungal agents.
References
A Comparative Guide to Assessing Hexacosanal Assays: Evaluating Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the analytical performance of a Hexacosanal assay. This compound, a long-chain fatty aldehyde, is a component of plant waxes and has roles in various biological processes.[1] Accurate and reliable quantification of this compound is crucial for research and development in fields such as plant biology, lipidomics, and drug discovery. This document outlines the key validation parameters of linearity, accuracy, and precision, providing experimental protocols and data presentation formats to facilitate objective comparison between different assay methodologies.
The validation principles described here are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a robust and scientifically sound assessment.[2][3][4][5][6]
Alternative Assay Methodologies
The quantification of long-chain fatty aldehydes like this compound typically requires sensitive analytical techniques due to their volatility and presence in complex biological matrices.[7] Common methodologies involve chromatographic separation followed by mass spectrometric detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for analyzing fatty aldehydes.[8] To improve volatility and chromatographic separation, derivatization is often necessary.[7][8][9] For instance, aldehydes can be converted to their dimethylacetal (DMA) derivatives or derivatized with reagents like (pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[7][8][9] GC-MS offers high sensitivity and provides structural information through mass spectra, aiding in compound identification.[10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This approach is also highly effective for aldehyde analysis.[8] Derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can enhance detection and is a popular method for HPLC analysis.[7] LC-MS/MS is known for its high selectivity, specificity, and sensitivity, making it suitable for high-throughput clinical and research applications.[13]
The choice between GC-MS and LC-MS/MS will depend on the specific application, sample matrix, required sensitivity, and available instrumentation.
Performance Parameter Assessment
The following sections detail the experimental protocols for evaluating the linearity, accuracy, and precision of a this compound assay. The acceptance criteria provided are illustrative and should be adapted based on the specific requirements of the assay's intended use.
Linearity
Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte within a given range.[3]
Experimental Protocol:
-
Prepare a stock solution of a certified this compound standard.
-
Create a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should span the expected physiological or experimental concentrations of this compound.
-
Analyze each calibration standard in triplicate using the assay protocol.
-
Plot the mean response of the instrument versus the known concentration of this compound.
-
Perform a linear regression analysis on the data.
Data Presentation:
| Concentration (ng/mL) | Replicate 1 Response | Replicate 2 Response | Replicate 3 Response | Mean Response |
| 1.0 | Response Value | Response Value | Response Value | Mean Value |
| 5.0 | Response Value | Response Value | Response Value | Mean Value |
| 10.0 | Response Value | Response Value | Response Value | Mean Value |
| 25.0 | Response Value | Response Value | Response Value | Mean Value |
| 50.0 | Response Value | Response Value | Response Value | Mean Value |
| 100.0 | Response Value | Response Value | Response Value | Mean Value |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.995
-
Y-intercept: Should be close to zero.
-
Residual Plot: The residuals should be randomly scattered around the x-axis.
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by recovery studies.
Experimental Protocol:
-
Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the linear range of the assay.
-
Analyze five replicates of each QC sample.
-
Calculate the concentration of this compound in each replicate using the calibration curve.
-
Determine the accuracy as the percentage of the measured concentration relative to the nominal concentration.
Data Presentation:
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) - Mean ± SD (n=5) | Accuracy (%) |
| Low | 2.5 | Mean Value ± SD Value | % Value |
| Medium | 40.0 | Mean Value ± SD Value | % Value |
| High | 80.0 | Mean Value ± SD Value | % Value |
Acceptance Criteria:
-
The mean accuracy should be within 85-115% for each concentration level.
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare QC samples at low, medium, and high concentrations.
-
Analyze six replicates of each QC level in a single analytical run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on three different days, with different analysts and/or different equipment if possible.
-
Calculate the overall mean, SD, and %CV for each QC level across all runs.
-
Data Presentation:
Table 3a: Repeatability (Intra-Assay Precision)
| QC Level | Conc. (ng/mL) - Mean (n=6) | Standard Deviation (SD) | Coefficient of Variation (%CV) |
|---|---|---|---|
| Low | Mean Value | SD Value | %CV Value |
| Medium | Mean Value | SD Value | %CV Value |
| High | Mean Value | SD Value | %CV Value |
Table 3b: Intermediate Precision (Inter-Assay Precision)
| QC Level | Conc. (ng/mL) - Overall Mean (n=18) | Overall Standard Deviation (SD) | Overall Coefficient of Variation (%CV) |
|---|---|---|---|
| Low | Overall Mean Value | Overall SD Value | Overall %CV Value |
| Medium | Overall Mean Value | Overall SD Value | Overall %CV Value |
| High | Overall Mean Value | Overall SD Value | Overall %CV Value |
Acceptance Criteria:
-
Repeatability: %CV should be ≤ 15%.
-
Intermediate Precision: %CV should be ≤ 20%.
Visualizing Experimental Workflows
Clear visualization of the analytical process is essential for understanding and comparing different assay methodologies.
Caption: Workflow for this compound assay validation.
Biological Context: Plasmalogen Metabolism
This compound can be formed from the breakdown of plasmalogens, a class of ether phospholipids. Understanding this pathway is important for interpreting results from biological samples.[9]
Caption: Simplified pathway of plasmalogen breakdown.
References
- 1. This compound | C26H52O | CID 3084462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 4. canadacommons.ca [canadacommons.ca]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Metabolomics Guide: Unraveling the Metabolic Landscape of Plants with Varying Hexacosanal Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticipated metabolic consequences of varying hexacosanal levels in plants. Understanding these metabolic shifts is crucial for researchers in plant science, metabolic engineering, and drug discovery, as plant-derived compounds are a rich source of bioactive molecules. This comparison is based on established knowledge of plant biochemical pathways and standard metabolomics analytical techniques.
This compound, a 26-carbon very-long-chain aldehyde, is a key intermediate in the biosynthesis of cuticular waxes.[1] These waxes form a protective layer on the plant surface, playing a critical role in preventing non-stomatal water loss and protecting against environmental stresses such as UV radiation, microorganisms, and insects.[2][3] Alterations in this compound levels, whether through genetic modification or in response to environmental stimuli, are expected to have significant ripple effects throughout the plant's metabolome.
Quantitative Metabolomic Data
The following tables summarize hypothetical quantitative changes in key metabolite classes that could be observed in plants with high versus low levels of this compound. This data is illustrative and based on known metabolic pathways. Actual results may vary depending on the plant species and experimental conditions.
Table 1: Hypothetical Changes in Primary Metabolites
| Metabolite Class | High this compound Plants (Fold Change) | Low this compound Plants (Fold Change) | Putative Rationale |
| Fatty Acids (C16, C18) | ↓ (-1.5) | ↑ (+1.8) | Precursors for very-long-chain fatty acid (VLCFA) synthesis are diverted in high-hexacosanal plants, and accumulate in low-hexacosanal plants. |
| Very-Long-Chain Fatty Acids (VLCFAs > C20) | ↑ (+2.5) | ↓ (-2.2) | Increased flux towards cuticular wax biosynthesis in high-hexacosanal plants. |
| Organic Acids (TCA Cycle Intermediates) | ↓ (-1.3) | ↑ (+1.5) | Reduced carbon flow into secondary metabolism may lead to an accumulation of primary metabolites in low-hexacosanal plants. |
| Amino Acids | ↔ (No Significant Change) | ↔ (No Significant Change) | Central amino acid metabolism is generally robust to changes in specialized metabolic pathways. |
| Sugars (Glucose, Fructose) | ↓ (-1.2) | ↑ (+1.4) | Increased energy and carbon demands for wax biosynthesis in high-hexacosanal plants. |
Table 2: Hypothetical Changes in Secondary Metabolites
| Metabolite Class | High this compound Plants (Fold Change) | Low this compound Plants (Fold Change) | Putative Rationale |
| Alkanes | ↑ (+3.0) | ↓ (-2.8) | This compound is a direct precursor to the formation of alkanes in the wax biosynthesis pathway.[3] |
| Primary Alcohols | ↑ (+2.0) | ↓ (-1.8) | A portion of VLCFAs are reduced to primary alcohols in the alcohol-forming pathway of wax biosynthesis.[3] |
| Ketones & Secondary Alcohols | ↑ (+1.5) | ↓ (-1.5) | Further modification of alkanes leads to the formation of ketones and secondary alcohols.[3] |
| Phenylpropanoids | ↔ (No Significant Change) | ↔ (No Significant Change) | Phenylpropanoid metabolism is generally considered distinct from fatty acid-derived wax biosynthesis. |
| Glucosinolates | ↔ (No Significant Change) | ↔ (No Significant Change) | Glucosinolate biosynthesis originates from amino acids and is not directly linked to this compound metabolism.[4] |
Experimental Protocols
A comparative metabolomics study to investigate the effects of varying this compound levels would typically involve the following key experimental procedures.
Plant Material and Growth Conditions
-
Plant Selection: Utilize plant lines with well-characterized differences in this compound levels. This could include mutant lines (e.g., eceriferum (cer) mutants in Arabidopsis thaliana) with defects in wax biosynthesis, or transgenic lines overexpressing genes involved in the fatty acid elongation pathway.[2]
-
Growth Environment: Grow plants under controlled environmental conditions (e.g., specific light intensity, temperature, and humidity) to minimize metabolic variations due to environmental stress.
Metabolite Extraction
-
Sample Collection: Harvest leaf or stem tissue from multiple biological replicates of each plant line at a consistent developmental stage. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Extraction Solvent: A common method involves a two-phase extraction using a mixture of methyl tert-butyl ether (MTBE), methanol, and water to separate polar and nonpolar metabolites.
-
Procedure:
-
Homogenize the frozen plant tissue in a pre-chilled solvent mixture.
-
Add water to induce phase separation.
-
Centrifuge to pellet the debris.
-
Collect the upper nonpolar phase (containing lipids and waxes) and the lower polar phase (containing amino acids, organic acids, and sugars) separately.
-
Dry the extracts under a stream of nitrogen or using a vacuum concentrator.
-
Metabolite Analysis (Untargeted Metabolomics)
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatize the dried polar extracts to increase the volatility of the metabolites (e.g., using methoxyamination followed by silylation).
-
Re-suspend the derivatized samples in a suitable solvent (e.g., hexane).
-
Inject the samples into a GC-MS system for separation and detection. GC-MS is well-suited for the analysis of primary metabolites.[5]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
Data Analysis
-
Data Processing: Use software to deconvolve the raw GC-MS and LC-MS data, identify peaks, and align them across samples.
-
Statistical Analysis: Employ multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify metabolites that differ significantly between the high and low this compound plant lines.
-
Metabolite Identification: Identify the significantly altered metabolites by comparing their mass spectra and retention times to spectral libraries (e.g., NIST, Fiehn) and authentic chemical standards.
Mandatory Visualization
Caption: Cuticular Wax Biosynthesis Pathway Leading to this compound.
Caption: Experimental Workflow for Comparative Plant Metabolomics.
References
- 1. Regulatory mechanisms underlying cuticular wax biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Crosstalk: Interactions between the Phenylpropanoid and Glucosinolate Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Metabolomics: An Overview of the Role of Primary and Secondary Metabolites against Different Environmental Stress Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative metabolomics reveals differences in primary and secondary metabolites between “Shixia” and “Chuliang” longan (Dimocarpus longan Lour.) pulp - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hexacosanal: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Hexacosanal, a long-chain fatty aldehyde. Given that the toxicological properties of this material have not been fully investigated, a cautious approach to its disposal is imperative.[1] Adherence to institutional and local regulations is mandatory for ensuring safety and compliance.[2][3]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is essential to wear the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment:
-
Safety Glasses or Goggles: To protect the eyes from potential dust particles.[4]
-
Gloves: Nitrile or latex gloves should be worn to prevent skin contact.[4]
-
Laboratory Coat: To protect clothing from contamination.[4]
Facilities utilizing this material should be equipped with an eyewash station and a safety shower.[1] Always handle the chemical in a well-ventilated area to keep airborne concentrations low.[1]
Quantitative Data: Physical and Chemical Properties
While specific quantitative regulatory limits for this compound disposal are not widely established, understanding its physical and chemical properties is crucial for safe handling and waste management.
| Property | Value | Source |
| Molecular Formula | C₂₆H₅₂O | [5] |
| Molecular Weight | 380.7 g/mol | [5] |
| Appearance | White powder / solid | [1] |
| Melting Point | 73 - 73.5 °C | [5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for disposing of solid this compound waste. For spills, sweep up the material and place it into a suitable container for disposal.[1]
Waste Identification and Segregation
-
Isolate the Waste: Keep this compound waste separate from other chemical waste streams to prevent cross-contamination.[4]
-
Classification: Due to the limited toxicological data, it is prudent to handle this compound as a chemical waste and consult with your institution's Environmental Health and Safety (EHS) office for proper classification.[4] In the United States, waste classification is governed by the Resource Conservation and Recovery Act (RCRA).[3][6]
Containment and Labeling
-
Primary Container: Carefully transfer the solid this compound waste into a clean, dry, and chemically compatible container with a secure, screw-top lid.[2][4] Do not overfill the container; a maximum of 75% capacity is recommended to allow for vapor expansion.[2]
-
Labeling: The container must be clearly labeled. The label should include:
Storage
-
Secure Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible substances.[1] The container must be kept closed except when adding waste.[2]
-
Secondary Containment: Use secondary containment, such as a tray or a designated safety cabinet, to capture any potential spills or leaks and to segregate incompatible wastes.[2]
Final Disposal Route
-
EHS Coordination: Contact your institution's EHS department to schedule a pickup for the chemical waste.[4] They are responsible for ensuring the final disposal is conducted in compliance with all local, state, and federal regulations.[2]
-
Documentation: Maintain a detailed record of the disposal in your laboratory's waste log.[4]
Disposal of Contaminated Materials and Empty Containers
Contaminated Labware
For items such as gloves, weighing paper, or absorbent pads contaminated with this compound:
-
Segregation: Collect these materials in a separate, sealed plastic bag or a designated solid waste container.[4]
-
Labeling: Label the container as "Solid Waste Contaminated with this compound".[4]
-
Disposal: Dispose of the container according to your institution's procedures for solid laboratory waste.[4]
Decontamination of Glassware
-
Initial Cleaning: Mechanically remove as much of the solid residue as possible.[4]
-
Washing: Wash the glassware with a suitable laboratory detergent and warm water.[4]
-
Rinsing: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[4]
Empty Chemical Containers
-
Chemical containers that have been emptied through normal use are typically not regulated as hazardous waste.[7]
-
The container should be triple-rinsed with a suitable solvent.[7][8] The rinsate must be collected and disposed of as hazardous chemical waste.[8][9]
-
After rinsing and air-drying, completely deface or remove the original label before disposing of the container in the appropriate waste stream (e.g., regular laboratory glass waste).[7][9]
Procedural Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Chemical waste - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C26H52O | CID 3084462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. nswai.org [nswai.org]
Essential Safety and Operational Guide for Handling Hexacosanal
This guide provides procedural, step-by-step information for the safe handling and disposal of Hexacosanal, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Given that this compound is a solid, likely a fine powder or waxy substance, the main routes of exposure are inhalation of dust, and skin or eye contact.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Avoid latex gloves as they may offer insufficient protection against aldehydes. Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing or dust generation, consider double-gloving. |
| Eyes/Face | Safety goggles and/or face shield | Wear chemical splash goggles at all times. A full-face shield should be worn over safety goggles when there is a significant risk of dust generation or splashing, such as during weighing or transferring large quantities of the chemical. |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat should be worn to protect against minor splashes and dust. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Fume hood or respirator | All work with this compound that may generate dust should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk and ensuring the integrity of the compound.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, "this compound," and any relevant hazard warnings.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] The container should be kept tightly sealed to prevent contamination and minimize dust formation.
Step 2: Preparation for Handling
-
Designated Area: All handling of solid this compound should occur in a designated area, preferably within a chemical fume hood.
-
PPE Donning: Before handling the chemical, put on all required PPE as detailed in Table 1.
-
Equipment Preparation: Gather all necessary equipment, such as spatulas, weighing paper, and glassware, and place them within the fume hood to minimize movement in and out of the controlled workspace.
Step 3: Weighing and Transferring
-
Minimize Dust: When weighing and transferring this compound, do so carefully and slowly to avoid generating dust.
-
Controlled Environment: Perform all weighing and transferring operations inside a chemical fume hood or a ventilated balance enclosure.
-
Sealing Containers: Keep the primary container of this compound sealed when not in use to prevent the release of dust and potential contamination.
Step 4: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical dust. Dispose of the cleaning materials as solid chemical waste.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye/face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Emergency and Spill Response
In the event of a spill or accidental exposure, a clear and immediate response is critical.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite (B1170534) or sand to prevent it from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and washcloths, collecting all materials for disposal as hazardous waste.
-
-
Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is essential for laboratory safety and environmental compliance. Aldehyde waste should not be disposed of down the drain.
Step 1: Waste Segregation
-
Solid Waste: All solid materials contaminated with this compound, including unused product, weighing papers, pipette tips, and contaminated gloves, must be collected in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix this waste with other chemical waste streams unless approved by your institution's EHS department.
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Interim Storage: Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials. Keep containers tightly sealed.
Step 3: Final Disposal
-
EHS Pickup: Once a waste container is full, or in accordance with your institution's guidelines, arrange for a pickup through your EHS department or a licensed chemical waste disposal company.
-
Compliance: Ensure all disposal activities comply with local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
